Product packaging for 4-Methyl-2-heptene(Cat. No.:CAS No. 3404-56-6)

4-Methyl-2-heptene

Cat. No.: B1238739
CAS No.: 3404-56-6
M. Wt: 112.21 g/mol
InChI Key: SVGLFIBXFVQUQY-GQCTYLIASA-N
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Description

(e)-4-Methyl-2-heptene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-4-Methyl-2-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-4-Methyl-2-heptene has been primarily detected in saliva.
(E)-4-Methyl-2-heptene is a hydrocarbon.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B1238739 4-Methyl-2-heptene CAS No. 3404-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3404-56-6

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-4-methylhept-2-ene

InChI

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,6,8H,5,7H2,1-3H3/b6-4+

InChI Key

SVGLFIBXFVQUQY-GQCTYLIASA-N

SMILES

CCCC(C)C=CC

Isomeric SMILES

CCCC(C)/C=C/C

Canonical SMILES

CCCC(C)C=CC

Other CAS No.

66225-17-0

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Methyl-2-heptene from simple precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed examination of synthetic routes for the preparation of 4-Methyl-2-heptene, a valuable alkene in organic synthesis. The document is intended for an audience of researchers, scientists, and professionals in drug development. Two primary, effective, and scalable methodologies are presented: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. Each method is detailed with comprehensive experimental protocols, reaction mechanisms, and quantitative data. The guide also includes visualizations of synthetic pathways and workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is an eight-carbon branched alkene. Its structure is of interest as a fragment in the synthesis of more complex molecules and as a subject for studying the stereochemical outcomes of olefination reactions. The selection of an appropriate synthetic strategy depends on factors such as precursor availability, desired stereoselectivity (E/Z isomerism), and scalability. This guide focuses on two classical and reliable methods for its synthesis from simple and readily available chemical precursors.

Recommended Synthetic Pathways

Two principal pathways are detailed for the synthesis of this compound:

  • Route A: The Wittig Reaction. This method offers a direct approach to forming the carbon-carbon double bond with good control over its position. The synthesis involves the reaction of an aldehyde with a phosphorus ylide.

  • Route B: Grignard Reaction followed by Dehydration. This two-step sequence first constructs a secondary alcohol intermediate, which is subsequently dehydrated to yield the target alkene. While robust, this method may yield a mixture of alkene isomers.

The overall workflow for selecting and executing a synthesis is presented below.

G cluster_wittig Route A Workflow cluster_grignard Route B Workflow start Select Synthetic Strategy wittig Route A: Wittig Reaction start->wittig grignard Route B: Grignard + Dehydration start->grignard wittig_1 Prepare Ethyltriphenylphosphonium Bromide wittig_2 Generate Ylide with Strong Base wittig_1->wittig_2 wittig_3 React Ylide with 2-Methylhexanal wittig_2->wittig_3 wittig_4 Purify this compound wittig_3->wittig_4 end_product This compound wittig_4->end_product Final Product grignard_1 Prepare Propylmagnesium Bromide grignard_2 React with 3-Methylbutanal to form 4-Methyl-2-heptanol grignard_1->grignard_2 grignard_3 Acid-Catalyzed Dehydration grignard_2->grignard_3 grignard_4 Purify & Analyze Product Mixture grignard_3->grignard_4 grignard_4->end_product Final Product(s) G cluster_mech Wittig Reaction Mechanism ylide Ethylidene- triphenylphosphorane (Ylide) betaine Betaine Intermediate ylide->betaine Nucleophilic Attack aldehyde 2-Methylhexanal aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Formation alkene This compound (Z/E Mixture) oxaphosphetane->alkene Elimination tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo Elimination G cluster_mech Dehydration Mechanism (E1) alcohol 4-Methyl-2-heptanol protonated_alcohol Protonated Alcohol (Oxonium Ion) alcohol->protonated_alcohol + H⁺ carbocation Secondary Carbocation protonated_alcohol->carbocation - H₂O (rate-determining) product_zaitsev This compound (Major Product) carbocation->product_zaitsev - H⁺ (from C3) product_hofmann 4-Methyl-1-heptene (Minor Product) carbocation->product_hofmann - H⁺ (from C1)

Physical and chemical properties of 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-2-heptene

Introduction

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.[1][2][3] As an alkene, its structure is characterized by a seven-carbon chain with a double bond at the second carbon and a methyl group at the fourth carbon. This compound exists as two stereoisomers: (E)-4-Methyl-2-heptene (trans) and (Z)-4-Methyl-2-heptene (cis).[4][5] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and relevant spectral data for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and purification.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C8H16[1][2][3]
Molecular Weight 112.21 g/mol [1][2][3]
IUPAC Name (E)-4-methylhept-2-ene and (Z)-4-methylhept-2-ene[2][4]
CAS Number 3404-56-6 (for the mixture or unspecified isomer)[2][3]
66225-17-0 (for the trans or E-isomer)[1][2][5]
Density 0.712 g/cm³[1][6]
Boiling Point 120.2°C (estimate)[1][6]
Melting Point -103.01°C (estimate)[1][6]
Refractive Index 1.4080[1][6]
Water Solubility Predicted to be practically insoluble.[7]
LogP (Octanol/Water Partition Coefficient) 3.5 - 4.52 (Predicted)[8]
Stereoisomerism

This compound has a double bond that can result in E/Z (trans/cis) isomerism, leading to two distinct geometric isomers with potentially different physical properties and reactivity.

Caption: Geometric isomers of this compound.

Chemical Reactivity

As an alkene, this compound's reactivity is dominated by the nucleophilic character of its carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Key reactions include:

  • Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., Pd, Pt, Ni) yields the saturated alkane, 4-methylheptane.[7]

  • Halogenation: It reacts with halogens like bromine (Br₂) or chlorine (Cl₂) to form vicinal dihalides, such as 2,3-dibromo-4-methylheptane.[7]

  • Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.

  • Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol, 4-methyl-3-heptanol or 4-methyl-2-heptanol, depending on potential carbocation rearrangements.

  • Hydroboration-Oxidation: This two-step reaction adds a hydroxyl group to the less substituted carbon of the double bond, resulting in an anti-Markovnikov addition product.[7]

Chemical_Reactions cluster_reactions Typical Alkene Reactions cluster_products Products start This compound hydrogenation Hydrogenation (+ H₂, Catalyst) start->hydrogenation halogenation Halogenation (+ Br₂) start->halogenation hydroboration Hydroboration-Oxidation (1. BH₃, 2. H₂O₂, NaOH) start->hydroboration p1 4-Methylheptane hydrogenation->p1 p2 2,3-Dibromo-4-methylheptane halogenation->p2 p3 4-Methyl-2-heptanol hydroboration->p3

Caption: Common chemical reactions of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. Below are generalized protocols for common synthetic routes.

Synthesis via Grignard Reaction

A Grignard reaction provides a versatile method for carbon-carbon bond formation.[7] The synthesis of this compound can be envisioned by reacting a suitable Grignard reagent with an appropriate aldehyde or ketone, followed by dehydration.

Protocol:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether.

    • Slowly add a solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether to the magnesium turnings.

    • If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of a suitable carbonyl compound (e.g., propanal) in anhydrous diethyl ether from the dropping funnel.

    • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup and Dehydration:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent via rotary evaporation.

    • The resulting secondary alcohol is then dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield this compound.

  • Purification:

    • Purify the crude product by fractional distillation to isolate this compound.

Grignard_Synthesis_Workflow start Alkyl Halide + Mg reagent_prep Prepare Grignard Reagent start->reagent_prep reaction React with Carbonyl Compound reagent_prep->reaction workup Aqueous Workup reaction->workup dehydration Acid-Catalyzed Dehydration workup->dehydration purification Fractional Distillation dehydration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Synthesis via Dehydrohalogenation

This classic elimination reaction involves treating an appropriate alkyl halide with a strong base to form an alkene.

Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the alkyl halide (e.g., 3-bromo-4-methylheptane) in a suitable alcoholic solvent (e.g., ethanol).

    • Add a strong base, such as potassium hydroxide (KOH), to the solution.

  • Elimination Reaction:

    • Heat the reaction mixture to reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine to remove any remaining base and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Purification:

    • Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain this compound. Note that this method may produce a mixture of E and Z isomers, as well as other positional isomers.

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for C-H stretching of alkanes and alkenes (~2850-3000 cm⁻¹), C=C stretching (~1650 cm⁻¹), and out-of-plane C-H bending for the alkene hydrogens, which can help distinguish between cis and trans isomers.[9]

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of C8H16.[10] The fragmentation pattern will be characteristic of a branched alkene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide detailed information about the structure. Key signals would include those for the vinyl protons in the 5-6 ppm region, with coupling constants that can differentiate between the E and Z isomers. Aliphatic protons will appear in the 0.8-2.2 ppm range.

    • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The olefinic carbons will resonate in the 120-140 ppm region.

References

An In-depth Technical Guide to 4-Methyl-2-heptene: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene 4-methyl-2-heptene, a hydrocarbon of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document details its chemical structure, IUPAC nomenclature, stereoisomerism, and key physicochemical properties. Furthermore, it outlines established methodologies for its synthesis, offering a foundational understanding for laboratory applications. All quantitative data is presented in standardized tables for clarity and comparative analysis.

Chemical Structure and IUPAC Nomenclature

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1][2] Its structure consists of a seven-carbon chain (heptane) with a double bond located at the second carbon position and a methyl group attached to the fourth carbon.

The IUPAC name for this compound is 4-methylhept-2-ene . The numbering of the carbon chain begins at the end closest to the double bond, hence the "-2-ene" designation. The methyl substituent is located at the fourth carbon atom.

Stereoisomerism

Due to the presence of a double bond with different substituents on each of the doubly bonded carbons, this compound exists as a pair of stereoisomers: (E)-4-methyl-2-heptene and (Z)-4-methyl-2-heptene. This E/Z isomerism, also known as geometric isomerism, arises from the restricted rotation about the carbon-carbon double bond.

  • (E)-4-methyl-2-heptene : The higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-4-methyl-2-heptene : The higher priority groups on each carbon of the double bond are on the same side.

The determination of priority is based on the Cahn-Ingold-Prelog (CIP) priority rules.

The following diagram illustrates the logical workflow for determining the IUPAC name of this compound, including its stereochemistry.

IUPAC_Naming_Workflow A Identify the longest carbon chain containing the double bond B Number the chain to give the double bond the lowest possible number A->B C Identify and number the substituents B->C D Assemble the base name: (substituent number)-(substituent name)(parent chain name)-(double bond number)-ene C->D E Determine stereochemistry (E/Z) D->E F Assign priorities to groups on each carbon of the double bond (Cahn-Ingold-Prelog rules) E->F G High priority groups on the same side? F->G H (Z)-isomer G->H Yes I (E)-isomer G->I No J Final IUPAC Name: (Stereoisomer)-4-methylhept-2-ene H->J I->J Synthesis_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration A 1-Bromopropane + Mg B Propylmagnesium Bromide (Grignard Reagent) A->B D Nucleophilic Addition B->D C 2-Pentanone C->D E 4-Methyl-2-heptanol D->E G Elimination of Water E->G F Acid Catalyst (e.g., H₂SO₄) F->G H This compound G->H

References

4-Methyl-2-heptene: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-heptene, a branched-chain alkene, is a volatile organic compound (VOC) with potential significance in flavor chemistry and as a biomarker. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence and sources. While direct citations for this compound are limited, substantial evidence points to the presence of its isomer, 3-methyl-2-heptene, in beef, particularly from pasture-fed cattle, suggesting a dietary or metabolic origin. This document summarizes the available data, details relevant analytical methodologies, and explores the potential biosynthetic pathways. The information is presented to support further research into the biological relevance and potential applications of this and related compounds.

Natural Occurrence

The primary documented natural source of a methyl-2-heptene isomer is in the volatile fraction of beef. Specifically, research has identified 3-methyl-2-heptene as a compound contributing to the flavor profile of beef, with its presence being notably associated with cattle finished on pasture or hay-based diets. This suggests a potential link between the animal's diet and the formation of this branched-chain alkene.

While direct evidence for the natural occurrence of This compound in plants or insects is currently scarce in publicly available scientific literature, its structural similarity to known semiochemicals and plant volatiles warrants further investigation into these areas. The compound has been detected in human saliva, though its origin (endogenous or exogenous) is not fully elucidated.[1]

Quantitative Data

Currently, there is a lack of specific quantitative data for this compound in various natural sources within the reviewed scientific literature. The focus of many studies on beef volatiles has been on the identification of compounds rather than their precise quantification.

Table 1: Summary of Natural Occurrence of Methyl-2-heptene Isomers

CompoundSourceMatrixDiet InfluenceQuantitative Data
3-Methyl-2-hepteneBovine (Cattle)Cooked BeefHigher prevalence in pasture/hay-fed animalsNot consistently reported
This compoundHumanSalivaUnknownNot quantified

Experimental Protocols

The identification and analysis of this compound and its isomers from natural sources primarily rely on gas chromatography-mass spectrometry (GC-MS) techniques, often coupled with a headspace solid-phase microextraction (HS-SPME) for sample preparation.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection from Meat

This protocol is a generalized procedure based on common practices for the analysis of volatile compounds in meat.

Objective: To extract volatile and semi-volatile organic compounds from a meat matrix for subsequent GC-MS analysis.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated agitator or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: A known weight of the meat sample (typically 1-5 g) is minced or homogenized and placed into a 20 mL headspace vial.

  • Internal Standard: An internal standard (e.g., 2-methyl-3-heptanone) may be added to the vial for quantification purposes.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. Agitation may be used to facilitate this process.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same incubation temperature to adsorb the volatile analytes.

  • Desorption and GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column for separation and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the volatile compounds extracted from the sample.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Injector Temperature: Typically set at 250°C for thermal desorption from the SPME fiber.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 400.

  • Compound Identification: Identification is achieved by comparing the obtained mass spectra with reference spectra in libraries such as the National Institute of Standards and Technology (NIST) library and by comparing retention indices with known standards.

Potential Biosynthesis and Logical Relationships

The presence of 3-methyl-2-heptene in pasture-fed cattle suggests a biosynthetic pathway linked to the animal's diet and rumen microbiology. Branched-chain fatty acids, derived from the microbial fermentation of amino acids in the rumen, are known precursors to a variety of branched-chain compounds in ruminants.

Below is a conceptual workflow illustrating the likely origin and analysis of methyl-heptene isomers in beef.

Beef_Volatiles_Workflow cluster_origin Origin cluster_analysis Analysis Forage Forage Plants (e.g., Grass, Legumes) Rumen Rumen Fermentation (Microbial Action) Forage->Rumen Ingestion Metabolism Cattle Metabolism Rumen->Metabolism Absorption of Branched-Chain Fatty Acids Beef Beef Sample Metabolism->Beef Incorporation into Tissues SPME HS-SPME Beef->SPME Sample Preparation GCMS GC-MS Analysis SPME->GCMS Extraction & Desorption Data Data Analysis (Library Matching, Quantification) GCMS->Data Data Acquisition Result Result Data->Result Identification of 3-Methyl-2-heptene

References

An In-depth Technical Guide to the Stereoisomers of 4-Methyl-2-heptene: (E) and (Z) Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 4-methyl-2-heptene, molecules of interest in synthetic organic chemistry and as potential building blocks in drug development. This document details their synthesis, purification, and spectroscopic characterization, presenting data in a structured format for ease of comparison and implementation in a laboratory setting.

Physicochemical Properties

The (E) and (Z) isomers of this compound share the same molecular formula and mass but differ in the spatial arrangement of substituents around the carbon-carbon double bond. This structural difference leads to variations in their physical properties.

Property(E)-4-Methyl-2-heptene(Z)-4-Methyl-2-heptene
Molecular Formula C₈H₁₆C₈H₁₆
Molecular Weight 112.21 g/mol [1][2][3][4]112.21 g/mol [5]
CAS Number 66225-17-0[1]66225-16-9[6]
Boiling Point ~120.2 °C (estimated)[1]114 °C
Synonyms trans-4-Methyl-2-heptenecis-4-Methyl-2-heptene

Stereoselective Synthesis

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. The stereochemical outcome of the reaction can often be controlled by the choice of the ylide and reaction conditions.

Synthesis of (Z)-4-Methyl-2-heptene

The (Z)-isomer can be preferentially synthesized using a non-stabilized Wittig ylide. The reaction involves the formation of a phosphonium ylide from an alkyl halide and triphenylphosphine, followed by its reaction with a ketone.

G reagents1 1. Triphenylphosphine (PPh₃) 2. n-Butyllithium (n-BuLi) in THF intermediate Ethyltriphenylphosphonium ylide reagents2 2-Pentanone in THF product (Z)-4-Methyl-2-heptene (major product) intermediate->product Wittig Reaction starting_material Ethyl bromide starting_material->intermediate Ylide formation

Synthesis of (Z)-4-Methyl-2-heptene via Wittig Reaction.

Experimental Protocol: Synthesis of (Z)-4-Methyl-2-heptene

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents, typically a 1.6 M solution in hexanes) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change to deep orange or red.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by fractional distillation to separate the (Z)-isomer from any minor (E)-isomer and other byproducts.

Synthesis of (E)-4-Methyl-2-heptene

To favor the formation of the more thermodynamically stable (E)-isomer, the Schlosser modification of the Wittig reaction can be employed. This method involves the use of a second equivalent of strong base to deprotonate the betaine intermediate, followed by protonation.

G reagents1 1. PPh₃, 2. n-BuLi intermediate1 Ethyltriphenylphosphonium ylide reagents2 2-Pentanone intermediate2 Betaine Intermediate reagents3 1. Phenyllithium 2. t-BuOH product (E)-4-Methyl-2-heptene (major product) intermediate1->intermediate2 Reaction intermediate2->product Schlosser Modification starting_material Ethyl bromide starting_material->intermediate1 Ylide formation

Synthesis of (E)-4-Methyl-2-heptene via Schlosser Modification.

Experimental Protocol: Synthesis of (E)-4-Methyl-2-heptene (Schlosser Modification)

  • Ylide and Betaine Formation:

    • Follow the same procedure as for the (Z)-isomer synthesis to generate the ethyltriphenylphosphonium ylide.

    • Cool the ylide solution to -78 °C and add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF.

    • Stir the reaction mixture at -78 °C for 1 hour to form the betaine intermediate.

  • Schlosser Modification:

    • While maintaining the temperature at -78 °C, add a second equivalent of a strong base, such as phenyllithium, dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a proton source, such as tert-butanol (t-BuOH), to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described for the (Z)-isomer, utilizing fractional distillation for final purification.

Separation and Purification

The separation of the (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.

Fractional Distillation

Given the difference in their boiling points, fractional distillation is a viable method for separating the two isomers on a preparative scale.[7][8][9] A fractionating column with a high number of theoretical plates is recommended for efficient separation.

Experimental Protocol: Fractional Distillation

  • Set up a fractional distillation apparatus with a Vigreux or packed column.

  • Carefully heat the mixture of isomers in a round-bottom flask with a heating mantle.

  • Slowly increase the temperature and collect the fraction that distills at the boiling point of the desired isomer. The (Z)-isomer, having the lower boiling point, will distill first.

  • Monitor the temperature at the head of the column closely to ensure a clean separation.

Gas Chromatography (GC)

For analytical separation and purity assessment, gas chromatography is a highly effective technique. The choice of the stationary phase is crucial for resolving the isomers.

Experimental Protocol: Gas Chromatography

  • Column: A long capillary column (e.g., 50-100 m) with a polar stationary phase (e.g., Carbowax 20M or a similar polyethylene glycol phase) is recommended for optimal separation of cis/trans isomers.[10][11]

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial isothermal period followed by a slow temperature ramp can enhance separation.

  • Detector: Flame Ionization Detector (FID).

On a nonpolar stationary phase, the more volatile trans ((E)) isomer typically elutes before the cis ((Z)) isomer.[12] However, on polar stationary phases, the elution order may be reversed due to stronger interactions of the more exposed double bond in the cis isomer with the stationary phase.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of the (E) and (Z) stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (E) and (Z) isomers. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic.

Predicted ¹H NMR Data

Proton(E)-4-Methyl-2-heptene (Predicted δ, ppm)(Z)-4-Methyl-2-heptene (Predicted δ, ppm)
H2 (vinylic)~5.4 (dq)~5.3 (dq)
H3 (vinylic)~5.5 (dd)~5.4 (dd)
H4 (methine)~2.1 (m)~2.5 (m)
C4-CH₃~1.0 (d)~1.0 (d)
H5 (methylene)~1.3 (m)~1.3 (m)
H6 (methylene)~1.3 (m)~1.3 (m)
H7 (methyl)~0.9 (t)~0.9 (t)
H1 (methyl)~1.7 (d)~1.6 (d)

Key Diagnostic Feature: The coupling constant (J) between the vinylic protons (H2 and H3) is significantly different for the two isomers. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz).

Predicted ¹³C NMR Data

Carbon(E)-4-Methyl-2-heptene (Predicted δ, ppm)(Z)-4-Methyl-2-heptene (Predicted δ, ppm)
C1~18~13
C2~125~124
C3~135~134
C4~40~35
C4-CH₃~20~20
C5~30~30
C6~23~23
C7~14~14

Note: The chemical shifts of the allylic carbons (C1 and C4) are expected to be different between the two isomers due to stereochemical effects.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum are highly characteristic of the substitution pattern of the double bond.

Vibration(E)-4-Methyl-2-heptene(Z)-4-Methyl-2-heptene
=C-H Stretch ~3020-3000 cm⁻¹~3020-3000 cm⁻¹
C=C Stretch ~1675-1665 cm⁻¹ (weak)~1660-1650 cm⁻¹ (weak to medium)
=C-H Out-of-plane bend ~970-960 cm⁻¹ (strong)~730-675 cm⁻¹ (medium)

The most definitive feature is the strong absorption band around 965 cm⁻¹ for the (E)-isomer, which is absent in the spectrum of the (Z)-isomer.[13][14][15] The (Z)-isomer will show a medium intensity band in the 730-675 cm⁻¹ region.[13]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are constitutional isomers. The molecular ion peak (M⁺) should be observed at m/z = 112.

Predicted Fragmentation Pattern

The fragmentation of alkenes is often complex. Common fragmentation pathways include allylic cleavage and rearrangements.

  • Molecular Ion (M⁺): m/z = 112

  • Loss of a methyl group (-CH₃): m/z = 97

  • Loss of an ethyl group (-C₂H₅): m/z = 83

  • Loss of a propyl group (-C₃H₇): m/z = 69 (likely a prominent peak due to the formation of a stable secondary carbocation)

  • Loss of a butyl group (-C₄H₉): m/z = 55

G M [C₈H₁₆]⁺˙ m/z = 112 M_minus_15 [C₇H₁₃]⁺ m/z = 97 M->M_minus_15 - •CH₃ M_minus_29 [C₆H₁₁]⁺ m/z = 83 M->M_minus_29 - •C₂H₅ M_minus_43 [C₅H₉]⁺ m/z = 69 M->M_minus_43 - •C₃H₇ M_minus_57 [C₄H₇]⁺ m/z = 55 M->M_minus_57 - •C₄H₉

Predicted Mass Spectrometry Fragmentation of this compound.

While the overall fragmentation patterns are similar, subtle differences in the relative intensities of the fragment ions may be observed between the (E) and (Z) isomers, but these are often not sufficient for unambiguous identification without authentic standards.

Conclusion

This technical guide provides a detailed framework for the synthesis, separation, and characterization of the (E) and (Z) stereoisomers of this compound. The provided experimental protocols, based on established synthetic methodologies, offer a practical starting point for laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers in organic synthesis and drug development. The distinct differences in their NMR and IR spectra provide reliable methods for the unambiguous identification of each stereoisomer.

References

Spectroscopic Profile of 4-Methyl-2-heptene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the alkene 4-Methyl-2-heptene (C₈H₁₆). The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

SignalChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1~5.4m-H-2, H-3
2~2.1m-H-4
3~1.6dd~6.5, 1.5H-1 (CH₃)
4~1.3m-H-5 (CH₂)
5~0.9d~6.5H-8 (CH₃)
6~0.85t~7.0H-6, H-7 (CH₃)

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative example.

¹³C NMR (Carbon-13 NMR) Data

SignalChemical Shift (ppm)Assignment
1~132C-3
2~125C-2
3~41C-4
4~30C-5
5~23C-8
6~20C-6
7~18C-1
8~14C-7

Note: Peak assignments are based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
~3020Medium=C-H stretch
2960, 2925, 2870StrongC-H stretch (alkane)
~1670WeakC=C stretch (alkene)
~965Strong=C-H bend (trans alkene)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

m/zRelative IntensityAssignment
112Moderate[M]⁺ (Molecular Ion)
97Moderate[M - CH₃]⁺
83Moderate[M - C₂H₅]⁺
69Strong[M - C₃H₇]⁺
55Strong[C₄H₇]⁺
41Very Strong[C₃H₅]⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

¹H NMR Acquisition:

  • The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

  • A standard one-pulse sequence is used for acquisition.

  • Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A wider spectral width (e.g., 200-250 ppm) is required compared to ¹H NMR.

  • A longer relaxation delay and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • The FID is processed similarly to the ¹H spectrum, with chemical shifts referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a neat (undiluted) thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform film.

FTIR Acquisition:

  • A background spectrum of the clean salt plates is recorded.

  • The sample (as a thin film between the plates) is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: As a volatile liquid, this compound is well-suited for gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer.

Electron Ionization (EI) Mass Spectrum Acquisition:

  • In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes ionization and fragmentation of the molecules.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Primary Data cluster_interpretation Structural Information Sample_4_Methyl_2_heptene This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_4_Methyl_2_heptene->NMR IR IR Spectroscopy Sample_4_Methyl_2_heptene->IR MS Mass Spectrometry Sample_4_Methyl_2_heptene->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Connectivity Carbon-Hydrogen Framework Connectivity NMR_Data->Connectivity Functional_Groups Functional Groups (C=C, C-H) IR_Data->Functional_Groups Molecular_Weight Molecular Weight Elemental Formula MS_Data->Molecular_Weight Structure Structural Elucidation of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

References

Molecular formula and molecular weight of 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methyl-2-heptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and key physicochemical properties of this compound. It also outlines detailed experimental protocols for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, crucial techniques in modern research and development.

Molecular Structure and Identity

This compound is an unsaturated aliphatic hydrocarbon. Its structure consists of a seven-carbon chain (heptene) with a double bond located at the second carbon position and a methyl group attached to the fourth carbon.

  • Molecular Formula: C₈H₁₆

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.

  • Atomic Weight of Carbon (C): 12.011 g/mol

  • Atomic Weight of Hydrogen (H): 1.008 g/mol

The molecular weight of this compound is calculated as follows:

(8 × 12.011 g/mol ) + (16 × 1.008 g/mol ) = 96.088 g/mol + 16.128 g/mol = 112.216 g/mol

Based on computational data from various chemical databases, the commonly cited molecular weight is 112.21 g/mol .[1][2][3][4][5]

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are essential for its handling, purification, and use in experimental settings.

PropertyValueUnitSource(s)
Molecular Weight 112.21 g/mol [1][2][3][4][5]
Boiling Point 113.5 - 114.1°C[4]
Density 0.712g/cm³[1]
Refractive Index 1.408[1]
Melting Point -103.01 (estimate)°C[1]
Water Solubility 0.0085g/L[6]
logP (Octanol/Water Partition Coefficient) 4.52[6]

Experimental Protocols

Accurate characterization of this compound requires robust analytical techniques. Below are detailed methodologies for its analysis by GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[7] It is highly effective for the analysis of hydrocarbons like this compound.

Objective: To separate this compound from a mixture and confirm its identity and purity based on its retention time and mass spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of the sample containing this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).

    • The concentration should be optimized to be within the linear range of the detector, typically in the low ppm (µg/mL) range.

    • If necessary, perform a liquid-liquid extraction or use a solid-phase extraction (SPE) column to clean up the sample and remove interfering matrix components.[8][9]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for hydrocarbon analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is used for qualitative identification by comparing it to a known standard.

    • The obtained mass spectrum is compared with a reference library (e.g., NIST Mass Spectral Library) for confirmation. The fragmentation pattern for this compound will show characteristic ions resulting from the cleavage of the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for structural elucidation.

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm broadband observe (BBO) probe.

    • Temperature: 298 K (25 °C).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Expected Chemical Shifts: Alkenyl protons (=CH-) are expected to appear in the deshielded region of the spectrum, typically between δ 4.5 and 6.0 ppm.[10][11] Aliphatic protons (CH, CH₂, CH₃) will resonate upfield, generally between δ 0.8 and 2.2 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Expected Chemical Shifts: The sp² hybridized carbons of the double bond (C=C) are expected to appear significantly downfield, in the range of δ 110-140 ppm.[11] The sp³ hybridized aliphatic carbons will appear upfield, typically between δ 10 and 40 ppm.

  • Data Analysis:

    • Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the connectivity of adjacent protons.

    • Correlate the ¹H and ¹³C spectra using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignment of all signals and confirmation of the molecular structure.

Visualized Workflow

The following diagram illustrates a logical workflow for the identification and characterization of an unknown sample suspected to be this compound, utilizing the protocols described above.

G Figure 1: Analytical Workflow for this compound Characterization cluster_0 Sample Handling & Preparation cluster_1 Initial Screening & Separation cluster_2 Preliminary Identification cluster_3 Structural Confirmation cluster_4 Final Verification A Unknown Liquid Sample B Solubilization in Volatile Solvent (e.g., Hexane) A->B C GC-MS Analysis B->C D Determine Retention Time & Acquire Mass Spectrum C->D E Compare Mass Spectrum with NIST Library F Tentative ID: This compound (C8H16) E->F Match Found G Molecular Ion Peak (m/z ~112) E->G Confirmation H Prepare Sample for NMR (in CDCl3) F->H Proceed to Confirmation I Acquire 1H & 13C NMR Spectra H->I J Analyze Chemical Shifts, Couplings & Integrals I->J K 2D NMR (HSQC/HMBC) for Connectivity J->K L Structure Confirmed K->L Assignments Match Proposed Structure M Data Correlates with This compound L->M

Figure 1: Analytical Workflow for this compound Characterization

References

Boiling and Melting Points of 4-Methyl-2-heptene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the boiling and melting points of the geometric isomers of 4-Methyl-2-heptene. Aimed at researchers, scientists, and professionals in drug development, this document details the physical properties of the cis (Z) and trans (E) isomers, outlines experimental protocols for their determination, and illustrates key concepts through diagrams.

Introduction to this compound Isomers

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆. The presence of a carbon-carbon double bond at the second position of the heptene chain allows for geometric isomerism, resulting in two distinct stereoisomers: cis-4-Methyl-2-heptene ((Z)-4-methylhept-2-ene) and trans-4-Methyl-2-heptene ((E)-4-methylhept-2-ene). This isomerism arises from the restricted rotation around the C=C double bond, leading to different spatial arrangements of the substituents. These structural differences, though subtle, give rise to distinct physical properties, including boiling and melting points, which are crucial for the identification, purification, and application of these compounds.

Physical Properties of this compound Isomers

The boiling and melting points of the cis and trans isomers of this compound are influenced by the differences in their molecular geometry and the resulting intermolecular forces. Generally, for alkenes, trans isomers, with their higher symmetry, tend to pack more efficiently into a crystal lattice, resulting in higher melting points compared to their cis counterparts.[1][2] Conversely, cis isomers often exhibit a small net dipole moment due to the arrangement of the alkyl groups on the same side of the double bond, which can lead to slightly stronger intermolecular dipole-dipole interactions and, consequently, a higher boiling point than the more symmetrical trans isomers where bond dipoles tend to cancel out.[3][4]

Data Summary

The available quantitative data for the boiling and melting points of the this compound isomers are summarized in the table below. It is important to note that some discrepancies exist in the reported literature values.

IsomerStructureBoiling Point (°C)Melting Point (°C)
cis-4-Methyl-2-heptene(Z)-4-methylhept-2-ene114[5]Not available
trans-4-Methyl-2-heptene(E)-4-methylhept-2-ene113.8–114.1[6] or 120.2 (estimate)[6]-103.01 (estimate)[6]

Experimental Protocols

The determination of the boiling and melting points of volatile organic compounds like the this compound isomers requires precise experimental techniques. The following sections describe standard methodologies that can be employed for this purpose.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] For volatile liquids such as the isomers of this compound, distillation is a common and effective method for determining the boiling point.[8][9]

Simple Distillation Method [10]

  • Apparatus Setup : A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Sample Preparation : A small volume (e.g., 5-10 mL) of the purified this compound isomer is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating : The flask is gently heated using a heating mantle or a water bath.

  • Data Collection : As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point of the substance.

  • Pressure Correction : Since the boiling point is dependent on the atmospheric pressure, the barometric pressure should be recorded. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like the this compound isomers, which have very low melting points, a specialized low-temperature apparatus is required. The general principle involves cooling the sample until it solidifies and then slowly warming it to observe the melting range.

Capillary Method [11]

  • Sample Preparation : A small amount of the liquid sample is introduced into a capillary tube, which is then sealed.

  • Cooling : The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or liquid nitrogen) to freeze the sample.

  • Apparatus Setup : The frozen sample in the capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a commercial melting point apparatus, that has been pre-cooled.[11]

  • Heating and Observation : The apparatus is allowed to warm up slowly. The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point of the substance. A pure compound will typically have a sharp melting point range of 1-2°C.[12]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G Logical Relationship of this compound Isomers and Physical Properties cluster_isomers Geometric Isomers cluster_properties Physical Properties cis-4-Methyl-2-heptene cis-4-Methyl-2-heptene Boiling Point Boiling Point cis-4-Methyl-2-heptene->Boiling Point Generally Higher (due to net dipole) Melting Point Melting Point cis-4-Methyl-2-heptene->Melting Point Generally Lower (less efficient packing) trans-4-Methyl-2-heptene trans-4-Methyl-2-heptene trans-4-Methyl-2-heptene->Boiling Point Generally Lower (dipoles cancel) trans-4-Methyl-2-heptene->Melting Point Generally Higher (more symmetric packing)

Caption: Isomer Structure and Physical Property Relationship.

G Experimental Workflow for Boiling Point Determination start Start setup Assemble Distillation Apparatus start->setup add_sample Add this compound Isomer and Boiling Chips to Flask setup->add_sample heat Gently Heat the Flask add_sample->heat observe Observe Vapor Rise and Temperature Stabilization heat->observe record Record Stable Temperature as Boiling Point observe->record end End record->end

Caption: Boiling Point Determination Workflow.

G Experimental Workflow for Low-Temperature Melting Point Determination start Start prepare_sample Introduce Liquid Sample into Capillary Tube and Seal start->prepare_sample freeze_sample Freeze Sample in Low-Temperature Bath prepare_sample->freeze_sample setup_apparatus Place Capillary in Pre-Cooled Melting Point Apparatus freeze_sample->setup_apparatus warm Allow Apparatus to Warm Slowly setup_apparatus->warm observe Observe and Record Melting Range warm->observe end End observe->end

Caption: Melting Point Determination Workflow.

References

Solubility of 4-Methyl-2-heptene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-2-heptene, an unsaturated aliphatic hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound, this guide synthesizes information based on the general principles of solubility for nonpolar molecules, data from its structural isomer 1-octene, and established experimental protocols for solubility determination. This document is intended to serve as a valuable resource for laboratory professionals requiring guidance on solvent selection and the design of experiments involving this compound.

Introduction to this compound

This compound is an alkene with the chemical formula C₈H₁₆. As a member of the hydrocarbon family, its molecular structure is predominantly nonpolar. This lack of polarity is the primary determinant of its solubility behavior in various liquid media. The fundamental principle governing solubility is "like dissolves like," which predicts that nonpolar compounds will readily dissolve in nonpolar solvents, while showing limited solubility in polar solvents.[1][2][3]

Predicted Solubility Profile

Quantitative Solubility Data (for 1-Octene as a proxy)

The following table summarizes the available solubility and miscibility data for 1-octene (C₈H₁₆), which can be used as a reliable estimate for the behavior of this compound.

SolventPolaritySolubility/Miscibility of 1-OcteneReference
Nonpolar Solvents
HexaneNonpolarMiscible[4]
BenzeneNonpolarSoluble[5]
DichloromethaneNonpolarSoluble[5]
Carbon TetrachlorideNonpolarSoluble[1]
Petroleum EtherNonpolarSoluble[1]
Polar Aprotic Solvents
AcetonePolar AproticSoluble[6][7]
Polar Protic Solvents
EthanolPolar ProticMiscible[6][7][8]
Diethyl EtherPolar ProticMiscible[6][7][9]
Highly Polar Solvents
WaterHighly PolarInsoluble (0.0041 mg/mL at 25 °C)[8][10]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental workflow, based on the widely accepted shake-flask method, is recommended.[11][12][13]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Calibrated microsyringes

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound in an organic solvent.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Interpretation prep_sol Prepare stock solutions of this compound in the chosen solvent at known concentrations. quantify Quantify the concentration using a calibration curve generated from the stock solutions. prep_sol->quantify prep_vials Add an excess amount of this compound to a known volume of the solvent in a sealed vial. shake Agitate the vials in a thermostatically controlled shaker at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. prep_vials->shake settle Allow the vials to stand undisturbed at the same temperature for a sufficient time for the undissolved phase to separate. shake->settle sample Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. settle->sample filter Filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets. sample->filter analyze Analyze the filtered sample using a calibrated GC-FID or HPLC to determine the concentration of this compound. filter->analyze analyze->quantify report Express the solubility in appropriate units (e.g., g/L, mol/L, or as 'miscible'). quantify->report

Figure 1: A generalized workflow for the experimental determination of solubility.

Logical Relationships in Solubility

The solubility of a nonpolar compound like this compound is governed by intermolecular forces. The following diagram illustrates the principle of "like dissolves like."

solubility_principle Principle of 'Like Dissolves Like' for this compound cluster_solute Solute cluster_solvents Solvents cluster_outcome Outcome solute This compound (Nonpolar) nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) solute->nonpolar_solvent Similar Intermolecular Forces (London Dispersion Forces) polar_solvent Polar Solvents (e.g., Water, Methanol) solute->polar_solvent Dissimilar Intermolecular Forces soluble Soluble / Miscible (Favorable Interaction) nonpolar_solvent->soluble insoluble Insoluble / Immiscible (Unfavorable Interaction) polar_solvent->insoluble

Figure 2: Intermolecular forces driving the solubility of nonpolar compounds.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents is scarce, a strong qualitative and predictive understanding can be established based on its nonpolar chemical structure and data from its isomer, 1-octene. It is anticipated to be highly soluble in nonpolar solvents and miscible with moderately polar solvents like ethanol and diethyl ether, while being virtually insoluble in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is critical for researchers and professionals in drug development and other scientific fields to make informed decisions regarding solvent selection, reaction conditions, and purification processes involving this compound.

References

An In-depth Technical Guide to the Structural Differences of C8H16 Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H16 represents a vast landscape of isomeric alkenes, each possessing unique structural nuances that dictate its physicochemical properties and reactivity. A thorough understanding of these structural differences is paramount for researchers in fields ranging from materials science to drug development, where isomeric purity can be critical. This technical guide provides a comprehensive overview of the structural isomers of C8H16 alkenes, their distinguishing characteristics, and the analytical methodologies employed for their differentiation.

Classification of C8H16 Alkene Isomers

The structural diversity of C8H16 alkenes arises from variations in the carbon skeleton (chain isomerism), the position of the double bond (positional isomerism), and the spatial arrangement of substituents around the double bond (geometric isomerism).

A systematic approach to identifying these isomers begins with the underlying alkane frameworks. Octane, the saturated C8 hydrocarbon, has 18 structural isomers.[1][2] Each of these can, in theory, give rise to multiple alkene isomers by the introduction of a double bond at various positions. The primary categories of C8H16 alkene isomers include:

  • Straight-Chain Octenes: These isomers feature an unbranched eight-carbon chain with the double bond at different locations. This includes oct-1-ene, and the (E)- and (Z)-isomers of oct-2-ene, oct-3-ene, and oct-4-ene.

  • Branched-Chain Alkenes: These constitute the largest group of C8H16 isomers and are derived from the branched isomers of octane. Examples include methylheptenes, dimethylhexenes, and ethylhexenes, each with numerous positional and geometric isomers.

The logical relationship between these isomer types can be visualized as a hierarchical classification.

G Classification of C8H16 Alkene Isomers C8H16 C8H16 Alkenes StraightChain Straight-Chain Octenes C8H16->StraightChain BranchedChain Branched-Chain Alkenes C8H16->BranchedChain Methylheptenes Methylheptenes BranchedChain->Methylheptenes Dimethylhexenes Dimethylhexenes BranchedChain->Dimethylhexenes Ethylhexenes Ethylhexenes BranchedChain->Ethylhexenes

Caption: Hierarchical classification of C8H16 alkene isomers.

Quantitative Physicochemical Data

The structural differences among C8H16 alkene isomers lead to distinct physical properties such as boiling point and density. These properties are influenced by factors like chain length, degree of branching, and stereochemistry. Generally, for a given carbon skeleton, the boiling point tends to decrease as the double bond moves towards the center of the chain. Increased branching also typically lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces.

Table 1: Physicochemical Properties of Straight-Chain Octene Isomers

IsomerIUPAC NameBoiling Point (°C)Density (g/mL at 25°C)
1-Octeneoct-1-ene121-1230.715
(E)-2-Octene(E)-oct-2-ene1250.719
(Z)-2-Octene(Z)-oct-2-ene1260.724
(E)-3-Octene(E)-oct-3-ene1220.715
(Z)-3-Octene(Z)-oct-3-ene1220.716
(E)-4-Octene(E)-oct-4-ene1210.714
(Z)-4-Octene(Z)-oct-4-ene1220.721

Table 2: Physicochemical Properties of Selected Branched C8H16 Alkene Isomers

IsomerIUPAC NameBoiling Point (°C)Density (g/mL at 25°C)
2-Methyl-1-heptene2-methylhept-1-ene117-1200.713
3-Methylheptane (alkane for comparison)3-methylheptane118-1200.705
2,3-Dimethyl-2-hexene2,3-dimethylhex-2-ene115-1170.719
3,3-Dimethylhexane (alkane for comparison)3,3-dimethylhexane111.9Not available
2,4-Dimethylhexane (alkane for comparison)2,4-dimethylhexaneNot availableNot available
3,4-Dimethylhexane (alkane for comparison)3,4-dimethylhexane1170.720

Experimental Protocols for Isomer Differentiation

The identification and differentiation of C8H16 alkene isomers rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the precise structure of alkene isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons (protons on the double-bonded carbons) are highly diagnostic. Terminal alkenes (R-CH=CH₂) show characteristic signals for the =CH₂ and =CH- protons, while internal alkenes exhibit signals for the =CH-R protons. The coupling constants between vinylic protons can distinguish between (E) and (Z) isomers, with trans couplings typically being larger than cis couplings.

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond are indicative of the substitution pattern. Terminal alkenes show a signal for the =CH₂ carbon at a different chemical shift than the =CH- carbon. The chemical shifts of the sp³ hybridized carbons in the rest of the molecule provide information about the branching of the carbon chain.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of a C=C double bond and for differentiating between some types of isomers.

  • C=C Stretch: A characteristic absorption band between 1620 and 1680 cm⁻¹ indicates the presence of a carbon-carbon double bond. The intensity of this band is variable and can be weak for highly substituted or symmetrical alkenes.

  • =C-H Stretch: Bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized.

  • =C-H Bend (Out-of-Plane): These strong absorptions in the 650-1000 cm⁻¹ region are often diagnostic of the substitution pattern around the double bond. For example, monosubstituted alkenes show two strong bands around 910 and 990 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of complex mixtures of volatile isomers like C8H16 alkenes.[3]

Experimental Workflow:

G GC-MS Workflow for C8H16 Isomer Analysis Sample C8H16 Isomer Mixture Injection Injection Port (Vaporization) Sample->Injection GC_Column Gas Chromatography Column (Separation) Injection->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectra) MS_Detector->Data_Analysis

Caption: A simplified workflow for the analysis of C8H16 isomers using GC-MS.

Detailed Protocol:

  • Sample Preparation: The C8H16 isomer mixture is typically dissolved in a volatile organic solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 1-100 ppm).

  • Gas Chromatograph (GC) Conditions:

    • Column: A high-resolution capillary column is essential for separating closely related isomers. A polar stationary phase (e.g., a cyano- or polyethylene glycol-based column) is often preferred over a non-polar one as it can provide better selectivity based on dipole-dipole and π-π interactions with the alkene double bond.[4]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature program is crucial for resolving a complex mixture. A typical program starts at a low initial temperature (e.g., 40°C) and is ramped up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

    • Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid vaporization of the sample (e.g., 250°C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: The mass spectrometer is typically scanned over a mass range of m/z 35-350.

  • Data Analysis:

    • Retention Time: Each isomer will have a characteristic retention time at which it elutes from the GC column.

    • Mass Spectrum: The mass spectrum of each eluting compound is recorded. The molecular ion peak (at m/z 112 for C8H16) confirms the molecular weight. The fragmentation pattern, which is the collection of fragment ions produced upon ionization, provides structural information that can be used to identify the specific isomer. Comparison of the obtained mass spectra with a library of known spectra (e.g., NIST) aids in identification.

Synthesis and Purification of C8H16 Alkene Isomers

The preparation of specific C8H16 alkene isomers often involves standard organic synthesis reactions, followed by rigorous purification.

Synthesis

Common synthetic routes to alkenes include:

  • Dehydrohalogenation of Alkyl Halides: Treatment of an appropriate octyl halide with a strong base (e.g., potassium hydroxide in ethanol) can yield an octene. The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) can be controlled by the choice of base and substrate.

  • Dehydration of Alcohols: Acid-catalyzed dehydration of an octanol can produce a mixture of octene isomers.[5]

  • Wittig Reaction: This reaction provides a highly versatile method for the stereoselective synthesis of alkenes. By choosing the appropriate phosphonium ylide and carbonyl compound, specific (E) or (Z) isomers can be targeted.

  • Alkene Metathesis: This powerful catalytic reaction allows for the formation of new alkenes by the redistribution of C=C double bonds.[6]

Purification

Due to the often similar boiling points of alkene isomers, purification can be challenging.

  • Fractional Distillation: For isomers with a sufficient difference in boiling points (typically >10-20°C), fractional distillation can be an effective purification method.[7][8]

  • Preparative Gas Chromatography (Prep-GC): For the isolation of highly pure isomers, especially those with very close boiling points, preparative GC is the method of choice. This technique operates on the same principles as analytical GC but on a larger scale to collect separated components.

  • Column Chromatography: For some isomers, particularly those with differing polarities due to the position of the double bond, column chromatography on silica gel or alumina can be employed.

The synthesis and purification pathway for a specific C8H16 isomer can be visualized as follows:

G General Synthesis and Purification Pathway StartingMaterials Starting Materials (e.g., Alkyl Halide, Alcohol, Carbonyl) Synthesis Synthesis Reaction (e.g., Elimination, Wittig) StartingMaterials->Synthesis CrudeProduct Crude C8H16 Isomer Mixture Synthesis->CrudeProduct Purification Purification Method (e.g., Fractional Distillation, Prep-GC) CrudeProduct->Purification PureIsomer Pure C8H16 Isomer Purification->PureIsomer

References

Methodological & Application

Application Note: Qualitative and Quantitative Analysis of 4-Methyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the qualitative and quantitative analysis of 4-Methyl-2-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an unsaturated aliphatic hydrocarbon and a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance, petrochemical, and environmental analysis.[1] The protocol outlined provides a comprehensive workflow from sample preparation to data analysis, ensuring high sensitivity and selectivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in complex matrices.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] This combination is ideal for the analysis of volatile and semi-volatile organic compounds.[3][4][5][6] this compound (C8H16, MW: 112.21 g/mol ) is an alkene that can exist as (E) and (Z) stereoisomers.[7][8][9] Its analysis is critical for quality control in various industries and for monitoring its presence in environmental samples.

This application note presents a validated GC-MS method for the analysis of this compound. The methodology covers sample preparation, optimized GC-MS parameters, and data analysis procedures for both qualitative identification and quantitative determination.

Experimental Protocol

Materials and Reagents
  • Standard: this compound (≥98% purity)

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Internal Standard (IS): Toluene-d8 or other suitable deuterated compound

  • Inert Gas: Helium (99.999% purity)

  • Vials: 2 mL amber glass vials with PTFE-lined septa

Instrumentation

A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required. The system should be equipped with an autosampler for precise and reproducible injections.

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with hexane.

  • Internal Standard Spiking: Spike all standard and sample solutions with the internal standard to a final concentration of 10 µg/mL.

  • Sample Extraction (if applicable): For solid or liquid matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

GC-MS Parameters

The following table outlines the optimized parameters for the GC-MS analysis of this compound.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (Split ratio 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Scan Range (m/z)40-200 amu
Solvent Delay3 minutes

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards. The concentration of this compound in unknown samples is then determined from this curve.

Table 1: Quantitative Data Summary for this compound Analysis

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~ 7.8564197
Toluene-d8 (IS)~ 8.5986942

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_sample Sample Collection & Extraction prep_spike Spiking with Internal Standard prep_sample->prep_spike prep_std Standard & IS Preparation prep_std->prep_spike gcms_injection Autosampler Injection prep_spike->gcms_injection gc_separation GC Separation gcms_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq qual_analysis Qualitative Analysis (Mass Spectrum Library Search) data_acq->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acq->quant_analysis report_gen Report Generation qual_analysis->report_gen quant_analysis->report_gen

Caption: Workflow for GC-MS analysis of this compound.

Results and Discussion

Qualitative Analysis

The identification of this compound is achieved by comparing the acquired mass spectrum of the chromatographic peak with the reference mass spectrum from the National Institute of Standards and Technology (NIST) library. The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 112, although it may be of low abundance. The fragmentation pattern is key to its identification.

Fragmentation Pathway

The fragmentation of this compound upon electron ionization leads to the formation of several characteristic ions. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway parent This compound [C8H16]+• m/z = 112 frag1 [C7H13]+ m/z = 97 parent->frag1 - •CH3 frag2 [C4H8]+• m/z = 56 parent->frag2 McLafferty Rearrangement frag3 [C3H5]+ m/z = 41 frag2->frag3 - •CH3

Caption: Proposed fragmentation of this compound in EI-MS.

The base peak is typically observed at m/z 56, resulting from a McLafferty rearrangement. Other significant fragments are observed at m/z 41 and 97, corresponding to the loss of a methyl group from the molecular ion.

Quantitative Analysis

The quantitative analysis of this compound is performed using the internal standard method.[10][11] A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The use of an internal standard corrects for variations in injection volume and instrument response. The method should demonstrate good linearity over the calibrated concentration range, with a correlation coefficient (R²) greater than 0.995.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The detailed protocol, including sample preparation, instrument parameters, and data analysis procedures, can be readily implemented in analytical laboratories. The use of an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in research, quality control, and environmental monitoring.

References

Application Note: Gas Chromatographic Separation of (E) and (Z)-4-Methyl-2-heptene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptene is a volatile organic compound that exists as two geometric isomers, (E)-4-Methyl-2-heptene and (Z)-4-Methyl-2-heptene. The accurate separation and quantification of these isomers are crucial in various fields, including organic synthesis, petrochemical analysis, and flavor and fragrance research, where the isomeric ratio can significantly impact the chemical and biological properties of a product. Gas chromatography (GC) is the premier analytical technique for the separation of such volatile compounds. This application note presents two detailed protocols for the baseline separation of (E) and (Z)-4-Methyl-2-heptene using capillary GC with two different stationary phases: a nonpolar phase and a polar phase.

Principle of Separation

The separation of geometric isomers by gas chromatography is governed by the differential partitioning of the analytes between the gaseous mobile phase and the liquid stationary phase. The choice of the stationary phase is the most critical parameter influencing this separation.

  • Nonpolar Stationary Phases: On nonpolar columns, such as those with a 100% dimethylpolysiloxane phase, separation is primarily dictated by the boiling points of the analytes.[1] Generally, for alkene isomers, the trans (E) isomer is more linear, has a lower boiling point, and thus elutes before the more U-shaped cis (Z) isomer.[2]

  • Polar Stationary Phases: Polar columns, such as those containing polyethylene glycol (e.g., Carbowax) or a cyanopropyl phase, provide an alternative selectivity.[3] These phases interact more strongly with the π-electrons of the carbon-carbon double bond.[4] This can lead to increased retention for both isomers compared to a nonpolar column and may alter the elution order based on the specific interactions and the steric accessibility of the double bond.

Experimental Protocols

This section details the necessary equipment, reagents, sample preparation, and two distinct GC methodologies for the separation of (E) and (Z)-4-Methyl-2-heptene.

Apparatus and Materials
  • Gas Chromatograph (GC): Any modern GC system equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID) is suitable.

  • GC Columns:

    • Method A (Nonpolar): DB-1, HP-1, or equivalent 100% dimethylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Method B (Polar): DB-WAX, Carbowax 20M, or equivalent polyethylene glycol capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Gases: Helium or Hydrogen (carrier gas, high purity), Nitrogen (makeup gas), Hydrogen and compressed air (for FID).

  • Syringes: 10 µL GC syringe for liquid injection.

  • Vials: 2 mL autosampler vials with septa.

  • Solvent: Hexane or Pentane (GC grade or higher).

  • Analytes: A mixture of (E) and (Z)-4-Methyl-2-heptene isomers.

Sample Preparation
  • Prepare a stock solution of the (E) and (Z)-4-Methyl-2-heptene isomer mixture at a concentration of 1000 µg/mL in hexane.

  • Create a working standard by diluting the stock solution to a final concentration of 10 µg/mL in hexane.

  • Transfer the working standard to a 2 mL autosampler vial for analysis.

Gas Chromatography Conditions

The following tables summarize the GC conditions for both the nonpolar and polar column methods.

Method A: Nonpolar Column

Parameter Value
Column DB-1 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temp. 200°C
Injection Mode Split (100:1)
Injection Vol. 1.0 µL
Oven Program 40°C (hold for 5 min), then ramp at 2°C/min to 80°C
Detector Flame Ionization Detector (FID)
Detector Temp. 250°C
Makeup Gas Nitrogen, 25 mL/min
H₂ Flow 30 mL/min

| Air Flow | 300 mL/min |

Method B: Polar Column

Parameter Value
Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Injector Temp. 220°C
Injection Mode Split (80:1)
Injection Vol. 1.0 µL
Oven Program 50°C (hold for 2 min), then ramp at 3°C/min to 100°C
Detector Flame Ionization Detector (FID)
Detector Temp. 250°C
Makeup Gas Nitrogen, 25 mL/min
H₂ Flow 30 mL/min

| Air Flow | 300 mL/min |

Expected Results and Data Presentation

The two proposed methods will yield different chromatographic profiles due to the distinct selectivity of the stationary phases. While exact retention times may vary between instruments, the elution order and relative separation can be predicted.

Expected Elution Order:

  • Method A (Nonpolar): Separation will be based on volatility. The (E)-isomer, having a lower boiling point, is expected to elute before the (Z)-isomer.

  • Method B (Polar): The polar stationary phase will interact with the double bond. This will increase the retention of both isomers. The elution order may be the same as the nonpolar column or could be reversed, depending on the subtle steric and electronic interactions. The separation factor (α) is expected to be different from that of the nonpolar column.

Data Summary Table:

AnalyteMethod A (Nonpolar)Method B (Polar)
Expected Elution Order Expected Elution Order
(E)-4-Methyl-2-heptene1stTo be determined empirically
(Z)-4-Methyl-2-heptene2ndTo be determined empirically
Principle of Separation Boiling Point / VolatilityPolarity / π-bond Interaction

Workflow Diagram

The following diagram illustrates the logical workflow for the GC separation and analysis of the (E)/(Z) isomers.

GC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC Analysis cluster_data 3. Data Processing stock Prepare 1000 µg/mL Stock Solution working Dilute to 10 µg/mL Working Standard stock->working vial Transfer to Autosampler Vial working->vial inject Inject 1 µL into GC vial->inject Automated Injection method_A Method A: Nonpolar Column (DB-1) inject->method_A method_B Method B: Polar Column (DB-WAX) inject->method_B chromatogram Acquire Chromatogram (FID Signal vs. Time) method_A->chromatogram method_B->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Isomers (Based on Elution Order) integrate->identify quantify Quantify Isomer Ratio (% Area) identify->quantify

Caption: Experimental workflow for the GC separation of (E)/(Z) isomers.

Conclusion

The separation of (E) and (Z)-4-Methyl-2-heptene can be successfully achieved using capillary gas chromatography. The choice of stationary phase polarity is the key to modulating the separation. A nonpolar column provides a reliable separation based on the isomers' differing boiling points, while a polar column offers an alternative selectivity based on interactions with the double bond. The protocols provided herein serve as a robust starting point for method development and can be optimized further by adjusting the temperature ramp rate or carrier gas flow to meet specific resolution and analysis time requirements. For unequivocal peak identification, especially when developing a new method, analysis of individual pure standards is recommended.

References

Application Notes and Protocols: Electrophilic Addition Reactions of 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptene is an unsymmetrical alkene that serves as an excellent substrate for studying the principles of electrophilic addition reactions. Its structure allows for the exploration of regioselectivity and the potential for carbocation rearrangements, which are fundamental concepts in synthetic organic chemistry. Understanding these reactions is crucial for the synthesis of complex molecules, including pharmaceutical intermediates, where precise control over stereochemistry and functional group placement is paramount. This document provides detailed application notes and experimental protocols for the hydrohalogenation, hydration, and halogenation of this compound.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX) to alkenes is a classic electrophilic addition reaction that proceeds through a carbocation intermediate.[1][2] The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation.[3][4]

Reaction Mechanism and Regioselectivity

The reaction of this compound with an acid like HBr begins with the protonation of the double bond by the electrophilic hydrogen.[5][6] This can form two possible secondary carbocations at C2 or C3. The carbocation at C3 is adjacent to a tertiary carbon (C4), creating the possibility of a 1,2-hydride shift to form a more stable tertiary carbocation.[3][7] Consequently, a mixture of products is expected, with the major product arising from the most stable carbocation intermediate.[4]

G cluster_start Reactants cluster_intermediates Carbocation Intermediates cluster_rearrangement Rearrangement cluster_products Products start This compound sec_c2 Secondary Carbocation (at C2) start->sec_c2 + H⁺ sec_c3 Secondary Carbocation (at C3) start->sec_c3 + H⁺ hbr H-Br prod_other_minor 2-Bromo-2-methylheptane (Not a direct product of this shift) sec_c2->prod_other_minor + Br⁻ rearr 1,2-Hydride Shift sec_c3->rearr prod_minor 3-Bromo-4-methylheptane (Minor Product) sec_c3->prod_minor + Br⁻ tert_c4 Tertiary Carbocation (at C4) (More Stable) prod_major 2-Bromo-4-methylheptane (Major Product from Rearrangement) tert_c4->prod_major + Br⁻ rearr->tert_c4

Caption: Hydrohalogenation mechanism of this compound.

Data Presentation: Predicted Product Distribution
ReactantReagentMajor ProductMinor Product(s)Theoretical Yield
This compoundHBr2-Bromo-4-methylheptane3-Bromo-4-methylheptane>90% (combined)
Experimental Protocol: Hydrobromination
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.6 g, 50 mmol) in 30 mL of a non-polar, inert solvent such as dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly bubble dry HBr gas through the solution or add 48% aqueous HBr (11.3 mL, 100 mmol) dropwise over 30 minutes while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash with cold water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to separate the isomeric alkyl halides.

  • Analysis: Characterize the products using NMR spectroscopy to confirm the structures and GC-MS to determine the product ratio.

Note on Anti-Markovnikov Addition: In the presence of radical initiators like peroxides (ROOR), the addition of HBr proceeds via a radical mechanism to yield the anti-Markovnikov product, 3-bromo-4-methylheptane, as the major product.[8][9]

Acid-Catalyzed Hydration of this compound

The acid-catalyzed addition of water across the double bond of an alkene produces an alcohol.[10][11] This reaction also follows Markovnikov's rule and proceeds through a carbocation intermediate, making it susceptible to rearrangements.[12][13][14]

Reaction Mechanism

The mechanism is initiated by the protonation of the alkene by a hydronium ion (H₃O⁺) to form the most stable carbocation.[13] As with hydrohalogenation, a 1,2-hydride shift can occur to form a more stable tertiary carbocation. Water, acting as a nucleophile, then attacks the carbocation, followed by deprotonation to yield the alcohol product.[12]

G cluster_start Reactants cluster_intermediates Intermediates cluster_rearrangement Rearrangement cluster_products Product start This compound sec_c3 Secondary Carbocation (at C3) start->sec_c3 + H₃O⁺ h3o H₃O⁺ rearr 1,2-Hydride Shift sec_c3->rearr tert_c4 Tertiary Carbocation (at C4) oxonium Oxonium Ion tert_c4->oxonium + H₂O prod_major 4-Methyl-2-heptanol (Major Product from Rearrangement) oxonium->prod_major - H₃O⁺ rearr->tert_c4 More Stable G cluster_start Reactants cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product start This compound bromonium Cyclic Bromonium Ion start->bromonium + Br₂ br2 Br-Br attack Backside attack by Br⁻ bromonium->attack product trans-2,3-Dibromo-4-methylheptane (Anti-addition) attack->product G A 1. Reaction Setup (Alkene + Solvent) B 2. Reagent Addition (HX, H₂O/H⁺, or X₂) A->B C 3. Reaction Monitoring (TLC, GC) B->C D 4. Workup & Extraction (Quenching, Washing) C->D E 5. Purification (Distillation, Chromatography) D->E F 6. Analysis (NMR, GC-MS, IR) E->F G Final Product F->G

References

Application Notes and Protocols for the Hydrogenation of 4-Methyl-2-heptene to 4-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of alkenes is a fundamental and widely utilized transformation in organic synthesis, enabling the stereospecific reduction of carbon-carbon double bonds to single bonds. This process is of paramount importance in the pharmaceutical, petrochemical, and fine chemical industries for the production of saturated hydrocarbons.[1][2] The conversion of 4-methyl-2-heptene to 4-methylheptane serves as a representative example of this class of reactions, illustrating the addition of molecular hydrogen across a double bond, facilitated by a heterogeneous catalyst.[2]

This document provides detailed application notes and a comprehensive protocol for the laboratory-scale hydrogenation of this compound.

Principle of the Reaction

The hydrogenation of this compound involves the addition of two hydrogen atoms to the carbon-carbon double bond, resulting in the formation of 4-methylheptane. This reaction is typically carried out in the presence of a metal catalyst, which lowers the activation energy of the reaction.[3] The overall transformation is an exothermic process.[4]

Reaction:

This compound + H₂ --(Catalyst)--> 4-Methylheptane

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel (Raney Ni).[2] The reaction is typically performed by dissolving the alkene in a suitable solvent and exposing the solution to a hydrogen atmosphere in the presence of the catalyst.

Experimental Parameters and Optimization

Several factors can influence the efficiency and outcome of the hydrogenation reaction. These include the choice of catalyst, solvent, hydrogen pressure, temperature, and reaction time.

  • Catalyst Selection: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of alkenes due to its high activity and selectivity.[5] The catalyst loading is a critical parameter and is typically in the range of 1-10 mol% relative to the substrate.

  • Solvent Choice: A variety of solvents can be used for hydrogenation, with alcohols such as ethanol and methanol being common choices. The solvent should be inert to the reaction conditions and capable of dissolving the alkene.

  • Hydrogen Pressure: The reaction can be conducted under various hydrogen pressures, from atmospheric pressure (using a hydrogen-filled balloon) for simple alkenes to elevated pressures in a specialized apparatus for more sterically hindered or less reactive substrates.[5]

  • Temperature: Many hydrogenations of simple alkenes can be carried out at room temperature.[5] In some cases, gentle heating may be required to increase the reaction rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting material.

Quantitative Data Summary

ParameterValueReference
Substrate 1-OcteneIllustrative Example
Product OctaneIllustrative Example
Catalyst 5% Pd/CIllustrative Example
Catalyst Loading 2 mol%Illustrative Example
Solvent EthanolIllustrative Example
Hydrogen Pressure 1 atm (balloon)Illustrative Example
Temperature 25 °C (Room Temp)Illustrative Example
Reaction Time 2 - 4 hoursIllustrative Example
Yield >95%Illustrative Example

Experimental Workflow Diagram

HydrogenationWorkflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A 1. Add this compound and solvent to flask B 2. Add Pd/C catalyst A->B C 3. Seal flask and purge with inert gas B->C D 4. Introduce hydrogen gas (balloon) C->D E 5. Stir at room temperature D->E F 6. Monitor reaction progress (TLC/GC) E->F G 7. Purge with inert gas F->G H 8. Filter to remove catalyst G->H I 9. Remove solvent in vacuo H->I J 10. Purify product (if necessary) I->J K K J->K Final Product: 4-methylheptane

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the hydrogenation of this compound at a laboratory scale using a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (in a balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite or other filter aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas handling

  • Filtration apparatus (e.g., Büchner funnel and flask)

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric, especially after use. The catalyst should be handled with care and never allowed to dry in the air.

  • Ensure there are no open flames or spark sources in the vicinity of the experiment.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the alkene in a suitable solvent (e.g., ethanol, approximately 10-20 mL per gram of alkene).

    • Carefully add 10% Pd/C (typically 1-5 mol% relative to the alkene) to the flask.

    • Seal the flask with a rubber septum.

  • Inerting the System:

    • Connect the flask to a manifold that can supply both an inert gas (nitrogen or argon) and a vacuum.

    • Evacuate the flask and then backfill with the inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Introducing Hydrogen:

    • Attach a balloon filled with hydrogen gas to a needle.

    • Puncture the septum with the needle, ensuring the inert gas supply is turned off.

    • To ensure the flask is filled with hydrogen, you can briefly apply a vacuum to the flask via another needle connected to the manifold, which will draw hydrogen from the balloon into the flask. Then, remove the vacuum needle.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • The reaction progress can be monitored by taking small aliquots (after purging the system with inert gas) and analyzing them by TLC or GC.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting material), carefully remove the hydrogen balloon needle.

    • Purge the flask with an inert gas for several minutes to remove any residual hydrogen.

    • Prepare a small pad of Celite in a Büchner funnel.

    • Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. It is crucial to keep the Celite pad wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.

    • Wash the filter cake with a small amount of the reaction solvent.

    • The collected filtrate contains the product, 4-methylheptane, dissolved in the solvent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting residue is the crude 4-methylheptane. If necessary, the product can be further purified by distillation.

  • Catalyst Quenching:

    • The filter cake containing the used Pd/C catalyst should be immediately and carefully quenched by adding it to a beaker of water. This minimizes the risk of fire. Dispose of the quenched catalyst in accordance with institutional safety guidelines.

References

Application Notes and Protocols: 4-Methyl-2-heptene in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptene is a volatile organic compound with applications in the fragrance and flavor industry, primarily as a synthetic intermediate in the creation of other aroma chemicals.[1] While not typically used as a standalone fragrance or flavor ingredient, its chemical structure serves as a building block for more complex molecules with desirable olfactory properties, such as nut-type fragrances.[1] Its characteristic hydrocarbon-like smell in its pure form is generally not sought after for direct application in consumer products.[1] This document provides an overview of its properties, protocols for its analysis, and its role in the synthesis of other fragrance compounds.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C8H16[2][3][4][5]
Molecular Weight 112.21 g/mol [2][3][5]
CAS Registry Number 3404-56-6[1][2][3][5]
Appearance Colorless liquid[1]
Odor Characteristic hydrocarbon-like[1]
Density Approximately 0.839 g/cm³ at 20 °C[1]
Stability Relatively stable under ambient conditions but sensitive to oxidation[1]
Regulatory and Safety Considerations for Related Compounds

It is important to note that several structurally similar compounds are not recommended for direct use in fragrance or flavor applications, which may inform the handling and application of this compound.

CompoundRecommendationSource
(Z)-4-methyl-2-penteneNot for fragrance use[6]
4-methyl-2-heptanoneNot for fragrance use, Not for flavor use[7]
4-methyl heptaneNot for fragrance use, Not for flavor use[8]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general procedure for the identification and quantification of this compound in a sample matrix. GC-MS is a fundamental technique for analyzing volatile compounds in the fragrance and flavor industry.[9]

Objective: To separate and identify this compound and other volatile components in a sample.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., ZB-5)

  • Helium carrier gas

  • Sample containing or suspected to contain this compound

  • Appropriate solvent for dilution (e.g., tert-butylmethylether)

  • Microsyringe for injection

Methodology:

  • Sample Preparation:

    • For liquid samples, dilute with a suitable solvent to an appropriate concentration.

    • For solid or semi-solid matrices, utilize headspace (HS) sampling or solid-phase microextraction (SPME) to capture volatile components without complex extraction.[9] SPME is a solvent-free technique that concentrates volatile and semi-volatile compounds onto a coated fiber for analysis.[9]

  • GC-MS Instrument Setup (Example Parameters):

    • Injector Temperature: 250 °C

    • Column: ZB-5 capillary column (30 m x 0.25 mm x 0.25 µm)

    • Oven Temperature Program: Initial temperature of 40 °C for 5 minutes, then ramp at 4 °C/min to 190 °C and hold for 1 minute.[10]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Interface Temperature: 220 °C[10]

    • Ion Source Temperature: 200 °C[10]

    • Mass Scan Range: 35-500 m/z[10]

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire data.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time to a known standard or a spectral library such as NIST.[10]

    • Quantify the compound using a calibration curve generated from standards of known concentrations.

Protocol 2: Sensory Evaluation of a Fragrance Compound

This protocol provides a general framework for the sensory analysis of a new or existing fragrance ingredient. Sensory evaluation is crucial for determining the olfactory properties and potential applications of a compound.

Objective: To characterize the odor profile and intensity of a fragrance compound.

Materials:

  • Odor-free smelling strips

  • Sample of the fragrance compound (e.g., this compound derivative) diluted in an appropriate solvent (e.g., ethanol)

  • Sensory panel of trained evaluators or target consumers[11]

  • Controlled testing environment with neutral airflow, lighting, and temperature[11]

  • Standardized questionnaires and rating scales (e.g., Likert scales, Visual Analog Scales)[11]

Methodology:

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe different odors.

    • Train panelists to identify and rate various scent attributes consistently.

  • Sample Preparation:

    • Prepare dilutions of the fragrance compound at various concentrations to assess its odor profile at different intensities.

  • Blinded and Randomized Evaluation:

    • Dip smelling strips into the prepared samples.

    • Present the strips to the panelists in a blinded and randomized order to minimize bias.[11]

  • Odor Profile Assessment:

    • Panelists evaluate the fragrance at different time intervals (e.g., immediately, after 1 hour, after 4 hours) to assess the top, middle, and base notes.[12]

    • Panelists rate the pleasantness, strength, longevity, and overall appeal of the scent using the provided scales.[12]

    • Collect descriptive feedback on the character of the fragrance (e.g., nutty, fruity, green, woody).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile of the compound and compare it to other fragrances.[11]

Visualizations

Role of this compound as a Synthetic Intermediate

The following diagram illustrates the logical role of this compound as a precursor in the synthesis of other fragrance compounds.

G A This compound (Precursor) B Chemical Synthesis (e.g., Oxidation, Rearrangement) A->B Input C Intermediate Compounds B->C D Filbertone or other Nut-type Fragrance Compounds C->D Final Product

Caption: Synthetic pathway from this compound.

General Workflow for Fragrance/Flavor Compound Evaluation

This diagram outlines a typical workflow for the evaluation of a new volatile compound for its potential application in the fragrance and flavor industry.

G A Compound Identification and Purity Analysis (GC-MS) B Preliminary Odor/Flavor Screening A->B C Detailed Sensory Panel Evaluation B->C D Toxicological and Safety Assessment C->D G Regulatory Compliance Check C->G E Stability Testing in Product Formulation D->E D->G F Application in Fragrance/Flavor Creation E->F G->F

Caption: Evaluation workflow for new fragrance compounds.

References

Application Notes and Protocols for the Polymerization of 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 4-Methyl-2-heptene. Due to the limited availability of specific literature on the homopolymerization of this compound, the following protocols are based on established methodologies for structurally similar monomers, such as its isomer 4-methyl-1-pentene and other branched olefins. These protocols offer robust starting points for experimental investigations into the synthesis of poly(this compound).

Introduction to the Polymerization of this compound

This compound is a branched internal olefin that can theoretically undergo polymerization through various mechanisms, including coordination, cationic, and anionic routes. The structure of the resulting polymer, including its molecular weight, polydispersity, and stereochemistry, is highly dependent on the chosen polymerization method and reaction conditions.

  • Coordination Polymerization: This method, often employing Ziegler-Natta or metallocene catalysts, is widely used for olefin polymerization and offers the potential for stereochemical control, leading to isotactic or syndiotactic polymers.[1][2] Given the successful polymerization of its isomer, 4-methyl-1-pentene, using metallocene catalysts, this approach is a promising route for the controlled polymerization of this compound.[3][4]

  • Cationic Polymerization: Cationic polymerization is suitable for alkenes with electron-donating groups that can stabilize the propagating carbocationic center.[5][6] The methyl and propyl groups on the double bond of this compound provide some electron-donating character, suggesting that cationic polymerization initiated by Lewis acids or strong protic acids could be a viable method.[5][7]

  • Anionic Polymerization: Anionic polymerization is typically effective for monomers with electron-withdrawing groups. However, non-polar olefins can be polymerized anionically using strong organometallic initiators, although this is generally less common for simple alkenes without activating groups.

The following sections provide detailed experimental protocols for these polymerization methods as adapted for this compound, along with data tables summarizing key reaction parameters based on analogous systems.

Experimental Protocols

Coordination Polymerization using a Metallocene Catalyst

This protocol is adapted from the metallocene-catalyzed polymerization of 4-methyl-1-pentene.[8][9][10]

Materials:

  • This compound (freshly distilled and thoroughly dried)

  • rac-Me₂Si(2-Me-Ind)₂ZrCl₂ (or similar metallocene catalyst)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Anhydrous toluene (or other suitable inert solvent)

  • Methanol (for termination)

  • Hydrochloric acid (for catalyst residue removal)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and oven-dried glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Introduce anhydrous toluene (e.g., 50 mL) into the reactor via a cannula or syringe. Subsequently, add the desired amount of freshly distilled this compound (e.g., 5 mL).

  • Co-catalyst Addition: Add the methylaluminoxane (MAO) solution to the reactor. The molar ratio of Al to the transition metal (e.g., Zr) is a critical parameter and should be optimized (a starting point is Al/Zr = 1000:1).

  • Initiation: In a separate Schlenk tube, dissolve the metallocene catalyst in a small amount of anhydrous toluene. Inject the catalyst solution into the reactor to initiate the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 25-50°C) with vigorous stirring for a predetermined time (e.g., 1-4 hours).

  • Termination: Terminate the polymerization by adding an excess of methanol containing a small amount of hydrochloric acid.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

Characterization: The resulting polymer can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To determine the polymer structure and tacticity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Cationic Polymerization using a Lewis Acid Initiator

This generalized protocol is based on the principles of cationic polymerization of branched olefins.[5][6][7]

Materials:

  • This compound (freshly distilled and dried)

  • Lewis acid initiator (e.g., Aluminum trichloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane or hexane)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and oven-dried glassware

Procedure:

  • Reactor Setup: Set up a flame-dried Schlenk flask with a magnetic stirrer under an inert atmosphere.

  • Solvent and Monomer: Add the anhydrous solvent to the reactor and cool it to the desired temperature (e.g., -78°C to 0°C). Add the purified this compound.

  • Initiation: Prepare a solution or slurry of the Lewis acid initiator in the reaction solvent in a separate Schlenk tube. Add the initiator solution dropwise to the monomer solution to start the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired duration. The reaction time can vary from a few minutes to several hours depending on the reactivity of the monomer and the catalyst concentration.

  • Termination: Quench the reaction by adding cold methanol.

  • Polymer Isolation and Purification: Precipitate the polymer in a large volume of methanol. Filter the polymer and wash it repeatedly with methanol.

  • Drying: Dry the polymer under vacuum.

Anionic Polymerization using an Organolithium Initiator

This is a generalized protocol for the anionic polymerization of a non-polar olefin.

Materials:

  • This compound (rigorously purified and dried)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) solution in hexane

  • Anhydrous non-polar solvent (e.g., hexane or cyclohexane)

  • Methanol (for termination)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and oven-dried glassware

Procedure:

  • Reactor Setup: All glassware must be rigorously cleaned and dried. Assemble the reactor under a high vacuum or in a glovebox.

  • Solvent and Monomer: Introduce the anhydrous solvent and the highly purified this compound into the reactor.

  • Initiation: Cool the solution to the desired temperature (e.g., 0°C to 40°C). Add the organolithium initiator dropwise until a faint color persists (if impurities are present) and then add the calculated amount for initiation.

  • Polymerization: Stir the reaction mixture for several hours or until the desired conversion is achieved.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Polymer Isolation: Precipitate the polymer in methanol, filter, and dry under vacuum.

Data Presentation

The following tables summarize the reaction parameters for the polymerization of this compound based on analogous systems found in the literature.

Table 1: Coordination Polymerization Parameters (Adapted from 4-Methyl-1-pentene Polymerization) [8][9][10]

ParameterValue/Range
MonomerThis compound
Catalystrac-Me₂Si(2-Me-Ind)₂ZrCl₂
Co-catalystMethylaluminoxane (MAO)
SolventToluene
Al/Zr Molar Ratio500:1 - 2000:1
Temperature25 - 70 °C
Reaction Time1 - 4 hours
Expected Polymer Properties
Molecular Weight (Mw)10⁴ - 10⁶ g/mol
PDI (Mw/Mn)2 - 4
TacticityPotentially isotactic

Table 2: Alternative Coordination Polymerization System (Adapted from 4-Methyl-2-pentyne Polymerization) [11]

ParameterValue/Range
MonomerThis compound
CatalystNiobium pentachloride (NbCl₅)
Co-catalystTriethylsilane (Et₃SiH)
SolventCyclohexane
Monomer/Catalyst Ratio50:1
Co-catalyst/Catalyst Ratio1:1
Temperature25 °C

Table 3: Generalized Cationic and Anionic Polymerization Parameters

Polymerization TypeInitiatorSolventTemperature
Cationic AlCl₃, BF₃·OEt₂Dichloromethane, Hexane-78 to 0 °C
Anionic n-BuLi, s-BuLiHexane, Cyclohexane0 to 40 °C

Visualization of Workflows and Mechanisms

General Experimental Workflow for Polymerization

G A Reactor Setup (Inert Atmosphere) B Solvent and Monomer Addition A->B D Initiation of Polymerization B->D C Catalyst/Initiator Preparation C->D E Polymerization (Controlled Temp. & Time) D->E F Termination E->F G Polymer Isolation & Purification F->G H Drying G->H I Characterization (NMR, GPC, DSC) H->I

Caption: General experimental workflow for the polymerization of this compound.

Simplified Cationic Polymerization Mechanism

G Initiation Initiation: H+ + Monomer -> Monomer-H+ Propagation Propagation: Monomer-H+ + n(Monomer) -> Polymer+ Initiation->Propagation Termination Termination: Polymer+ -> Dead Polymer Propagation->Termination

Caption: Simplified mechanism of cationic polymerization.

Simplified Anionic Polymerization Mechanism

G Initiation Initiation: I- + Monomer -> Monomer-I- Propagation Propagation: Monomer-I- + n(Monomer) -> Polymer- Initiation->Propagation Termination Termination: Polymer- -> Dead Polymer Propagation->Termination

Caption: Simplified mechanism of anionic polymerization.

Simplified Coordination Polymerization Mechanism (Ziegler-Natta Type)

G Activation Catalyst Activation: Pre-catalyst + Co-catalyst -> Active Site Coordination Monomer Coordination: Active Site + Monomer -> Coordinated Complex Activation->Coordination Insertion Chain Growth (Insertion): Coordinated Complex -> Growing Polymer Chain Coordination->Insertion Insertion->Coordination Termination Termination/Chain Transfer Insertion->Termination

Caption: Simplified mechanism of coordination polymerization.

References

Application Notes & Protocols: Derivatization of 4-Methyl-2-heptene for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methyl-2-heptene is an unsaturated aliphatic hydrocarbon, classified as a volatile organic compound (VOC).[1][2] Its analysis is pertinent in various fields, including environmental monitoring and as a potential biomarker. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is feasible; however, derivatization can be employed to enhance chromatographic behavior, improve detection sensitivity, and increase mass spectral clarity for definitive identification.[3][4] This document provides detailed protocols for two primary derivatization methods applicable to this compound: Epoxidation and Thiol-Ene Radical Addition . These methods convert the alkene into more polar, higher molecular weight derivatives suitable for robust analytical measurement.

Method 1: Epoxidation with meta-Chloroperoxybenzoic Acid (mCPBA)

Principle: Alkenes react with peroxyacids, such as mCPBA, in a concerted electrophilic addition to form an epoxide (also known as an oxirane).[5][6] This reaction is highly efficient and stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide product.[7] The resulting epoxide of this compound has a higher molecular weight and distinct mass fragmentation pattern, aiding in its GC-MS analysis. The reaction proceeds in a single step, making it a straightforward derivatization technique.[8][9]

Experimental Protocol:

1. Materials and Reagents:

  • This compound standard

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Methanol, HPLC grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Create working standards by serial dilution of the stock solution to desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Derivatization Procedure:

  • Pipette 100 µL of the this compound standard or sample into a 2 mL microcentrifuge tube.

  • Add 500 µL of anhydrous dichloromethane (DCM).

  • Prepare a fresh solution of mCPBA in DCM (e.g., 1.5 equivalents relative to the highest expected concentration of the analyte). Add 100 µL of this mCPBA solution to the tube.

  • Cap the tube tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 2 hours.

  • Quenching: Add 500 µL of 10% sodium sulfite solution to quench the excess mCPBA. Vortex for 30 seconds.

  • Wash: Add 500 µL of saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct. Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Add a small amount of anhydrous magnesium sulfate to the organic layer to remove any residual water.

  • Transfer the dried organic solution to a GC vial for analysis.

4. GC-MS Analysis:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

  • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Scan Range: 40-350 m/z

Quantitative Data Summary:

While specific yield data for this compound is not extensively published, epoxidation reactions of this type typically proceed with high efficiency.

ParameterValue/RangeReference/Comment
Reaction Yield >75%Typical for mCPBA epoxidation of alkenes.[9]
Reaction Time 1-4 hoursDependent on alkene nucleophilicity.
Temperature Room TemperatureMild conditions are sufficient.
Key Byproduct m-chlorobenzoic acidRemoved by basic wash.

Method 2: Thiol-Ene Radical Addition

Principle: The thiol-ene reaction is a highly efficient and robust "click chemistry" reaction between a thiol and an alkene to form a thioether.[10][11] The reaction can be initiated by radical initiators or UV light and proceeds via an anti-Markovnikov addition mechanism.[12][13] By choosing a thiol with a specific tag (e.g., a fluorinated group for ECD detection or a bulky silyl group for distinct MS fragmentation), this method can be tailored for specific analytical needs.

Experimental Protocol:

1. Materials and Reagents:

  • This compound standard

  • 1-Propanethiol (or other desired thiol)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Toluene, anhydrous

  • Hexane, HPLC grade

  • Silica gel for column chromatography (if purification is needed)

  • Rotary evaporator

  • GC-MS system

2. Derivatization Procedure:

  • In a sealed vial, dissolve 1 equivalent of this compound in anhydrous toluene.

  • Add 1.2 equivalents of the selected thiol (e.g., 1-propanethiol).

  • Add 0.1 equivalents of AIBN.

  • De-gas the solution by bubbling with nitrogen or argon for 10 minutes to remove oxygen, which can inhibit radical reactions.

  • Seal the vial and heat at 70-80°C for 3-5 hours.

  • Cool the reaction mixture to room temperature.

  • Workup: The solvent can be evaporated under a stream of nitrogen or using a rotary evaporator. The resulting thioether derivative is often clean enough for direct GC-MS analysis.

  • If necessary, purify the product by passing it through a small plug of silica gel, eluting with hexane to remove residual AIBN and polar impurities.

  • Re-dissolve the final product in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Quantitative Data Summary:

Thiol-ene reactions are known for their high yields and specificity, making them excellent for quantitative applications.

ParameterValue/RangeReference/Comment
Reaction Yield >90%Characteristic of "click chemistry" reactions.[12]
Reaction Time 2-6 hoursDependent on temperature and initiator concentration.
Initiator AIBN (thermal) or UV light (photochemical)AIBN is convenient for lab settings.
Regioselectivity Anti-MarkovnikovThe thiol adds to the less substituted carbon of the double bond.[10]

Visualizations

Derivatization Workflow

G Overall Derivatization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Analyte This compound (Standard or Sample) Derivatization Derivatization (Mixing & Incubation) Analyte->Derivatization Reagent Derivatization Reagent (e.g., mCPBA or Thiol) Reagent->Derivatization Workup Quenching / Purification Derivatization->Workup Analysis GC-MS Analysis Workup->Analysis

Caption: General workflow for derivatizing this compound.

Chemical Reaction Pathways

G Derivatization Reactions of this compound cluster_epoxidation Epoxidation cluster_thiolene Thiol-Ene Addition A1 This compound B1 Epoxide Derivative A1->B1 + mCPBA (DCM, RT) A2 This compound B2 Thioether Derivative A2->B2 + R-SH (AIBN, 70°C)

Caption: Reaction schemes for epoxidation and thiol-ene addition.

References

Application Notes and Protocols for the Quantification of 4-Methyl-2-heptene in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-heptene is a volatile organic compound (VOC) belonging to the alkene class. Its presence and concentration in various complex mixtures, such as environmental samples, food and beverage products, and biological matrices, can be of significant interest for quality control, flavor and fragrance analysis, and environmental monitoring. Accurate quantification of this compound requires sensitive and specific analytical methodologies due to its volatility and potential for co-elution with other structurally similar compounds.

This document provides detailed application notes and experimental protocols for the quantification of this compound in complex mixtures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile compounds, offering advantages such as being solvent-free, simple, and easily automated.

Analytical Approach: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

The recommended analytical workflow for the quantification of this compound involves two main stages: sample preparation using HS-SPME and subsequent analysis by GC-MS.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique involves the exposure of a fused silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. This process effectively isolates and concentrates the analytes of interest.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following extraction, the SPME fiber is introduced into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed. The gas chromatograph separates the individual components of the volatile fraction based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification and quantification of the target analyte.[1]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • SPME fiber assembly with a suitable coating (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Heating block or water bath with temperature control

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Aliquoting: Accurately weigh a representative portion of the homogenized solid sample (e.g., 2-5 g) or pipette a specific volume of the liquid sample (e.g., 5-10 mL) into a 20 mL headspace vial. For solid samples, the addition of a small amount of deionized water may be necessary to facilitate the release of volatiles.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) to each vial. This is crucial for accurate quantification.

  • Vial Sealing: Immediately seal the vial with the screw cap and septum to prevent the loss of volatile compounds.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) and allow the sample to equilibrate for a defined period (e.g., 10-20 minutes). This step facilitates the partitioning of this compound into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial by piercing the septum. Keep the fiber in the headspace for a predetermined extraction time (e.g., 20-40 minutes) at the same temperature as the equilibration step.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The following are typical GC-MS parameters for the analysis of volatile hydrocarbons. Optimization may be required for specific instrumentation and applications.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Ramp: 20 °C/min to 250 °C, hold for 5 minutes

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (e.g., m/z 40-250) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound (C8H16, molecular weight: 112.21 g/mol ) will exhibit a characteristic fragmentation pattern. Alkenes typically show a distinct molecular ion peak (M+ at m/z 112) and fragmentation patterns resulting from allylic cleavage.[2] Branched alkenes often fragment at the branching point, leading to the formation of stable carbocations.[3]

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations of this compound. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Various Food Matrices

Sample MatrixSample IDConcentration (µg/kg) ± SDLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Olive OilOO-0115.2 ± 1.80.51.5
Olive OilOO-0221.7 ± 2.50.51.5
BeefBF-018.9 ± 1.10.31.0
BeefBF-0212.4 ± 1.50.31.0
CheeseCH-01Not Detected0.41.2
CheeseCH-025.6 ± 0.70.41.2

SD: Standard Deviation (n=3)

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Instrumental Analysis (GC-MS) cluster_data Data Processing sample Complex Mixture Sample aliquot Sample Aliquoting & Internal Standard Spiking sample->aliquot seal Vial Sealing aliquot->seal equilibrate Equilibration & Heating seal->equilibrate extract Headspace Extraction with SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Injector extract->desorb Transfer of SPME Fiber separate GC Separation desorb->separate detect MS Detection separate->detect identify Identification (Retention Time & Mass Spectrum) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Reporting Results quantify->report

Caption: Experimental workflow for this compound quantification.

Logical Relationship for Analyte Identification

This diagram outlines the logical steps involved in confirming the identity of this compound in a sample.

identification_logic start GC-MS Data Acquisition rt_match Retention Time Match with Standard? start->rt_match ms_match Mass Spectrum Match with Library/Standard? rt_match->ms_match Yes not_identified Compound Not Identified rt_match->not_identified No identified This compound Identified ms_match->identified Yes ms_match->not_identified No

Caption: Logical steps for the identification of this compound.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantification of this compound in complex mixtures. Adherence to optimized protocols for sample preparation and instrumental analysis, along with proper data handling, will ensure accurate and reliable results. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds.

References

Application Notes and Protocols for the Use of 4-Methyl-2-heptene in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential synthetic utility of 4-Methyl-2-heptene as a versatile building block in the synthesis of fine chemicals. This document details several key chemical transformations, offering generalized experimental protocols for its conversion into valuable intermediates for the fragrance, flavor, and pharmaceutical industries. The information presented is intended to guide researchers in the development of specific synthetic routes, with the understanding that optimization for this particular substrate will be necessary.

Introduction to this compound

This compound is an unsaturated aliphatic hydrocarbon with the molecular formula C₈H₁₆.[1][2] Its structure, featuring a disubstituted internal double bond, makes it a reactive intermediate for a variety of organic transformations. As an alkene, it can undergo numerous addition and oxidation reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[3] Its potential applications lie in its conversion to alcohols, ketones, diols, and other functionalized molecules that can serve as precursors to fragrances, flavorings, and pharmaceutical intermediates.[3]

Key Synthetic Transformations and Protocols

The following sections outline key reactions for the functionalization of this compound. The provided protocols are generalized from established procedures for similar alkenes and should be adapted and optimized for specific experimental goals.

Oxidation of the double bond in this compound can yield valuable carbonyl compounds and diols.

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that typically converts terminal alkenes to methyl ketones.[4] While internal alkenes are generally less reactive, under specific conditions, they can also be oxidized. This reaction could potentially be employed to synthesize 4-methyl-2-heptanone, a compound with potential applications in fragrance formulations.[5][6]

Reaction Pathway: Wacker-Tsuji Oxidation

Wacker_Oxidation This compound This compound 4-Methyl-2-heptanone 4-Methyl-2-heptanone This compound->4-Methyl-2-heptanone Oxidation Catalyst PdCl2 (cat.) CuCl (co-cat.) Reagents O2, H2O DMF

Caption: General workflow for the Wacker-Tsuji oxidation of this compound.

Table 1: Generalized Conditions for Wacker-Tsuji Oxidation

ParameterValue / ConditionNotes
CatalystPalladium(II) chloride (PdCl₂)Typically 5-10 mol%.
Co-catalystCopper(I) chloride (CuCl)Stoichiometric amounts are often used.
OxidantMolecular oxygen (O₂)Often supplied as a balloon of air or pure O₂.
SolventDimethylformamide (DMF) / WaterA common solvent system to solubilize both the organic substrate and inorganic salts.[4]
Temperature50-80 °CReaction temperature may need optimization.
Reaction Time12-24 hoursMonitored by TLC or GC.
Expected Product4-Methyl-2-heptanoneRegioselectivity may vary with internal alkenes.

Experimental Protocol: Generalized Wacker-Tsuji Oxidation

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add PdCl₂ (e.g., 0.05 eq) and CuCl (e.g., 1.0 eq).

  • Purge the flask with oxygen and maintain a positive pressure of O₂ (e.g., via a balloon).

  • Add a solution of this compound (1.0 eq) in a mixture of DMF and water (e.g., 7:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and quench with the addition of dilute HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1][7] This reaction is highly valuable for producing chiral building blocks for pharmaceuticals and other fine chemicals. The choice of chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL, often supplied in a pre-mixed formulation as AD-mix-α or AD-mix-β) determines the stereochemical outcome of the diol.[1][7]

Reaction Pathway: Sharpless Asymmetric Dihydroxylation

Sharpless_Dihydroxylation This compound This compound Chiral Diol Chiral Diol This compound->Chiral Diol Dihydroxylation Catalyst OsO4 (cat.) Chiral Ligand Reagents NMO or K3[Fe(CN)6] t-BuOH/H2O

Caption: General workflow for the Sharpless Asymmetric Dihydroxylation of this compound.

Table 2: Generalized Conditions for Sharpless Asymmetric Dihydroxylation

ParameterValue / ConditionNotes
Osmium CatalystPotassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)Catalytic amount, often included in AD-mix.
Chiral Ligand(DHQ)₂-PHAL or (DHQD)₂-PHALDetermines the enantioselectivity. Part of AD-mix-α and AD-mix-β, respectively.[1]
Stoichiometric OxidantN-Methylmorpholine N-oxide (NMO) or Potassium ferricyanide (K₃[Fe(CN)₆])Regenerates the osmium catalyst.
Solventt-butanol / Water (1:1)A common solvent system for this reaction.
Temperature0 °C to room temperatureLower temperatures often improve enantioselectivity.
Reaction Time6-24 hoursMonitored by TLC.
Expected Product(2R,3R)- or (2S,3S)-4-Methylheptane-2,3-diolThe absolute stereochemistry depends on the chiral ligand used.

Experimental Protocol: Generalized Sharpless Asymmetric Dihydroxylation

  • To a round-bottom flask, add a solution of this compound (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add the appropriate AD-mix (α or β, commercially available) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC.

  • Upon completion, add a solid quenching agent (e.g., sodium sulfite) and stir for an additional hour at room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous base (e.g., 2M NaOH) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography.

The addition of hydrogen and a heteroatom across the double bond of this compound can lead to the formation of valuable alcohols.

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[8] For an internal alkene like this compound, this reaction is expected to produce a mixture of isomeric alcohols, with the major product being 4-methyl-2-heptanol. This alcohol could be a useful intermediate or a fragrance component itself.

Reaction Pathway: Hydroboration-Oxidation

Hydroboration_Oxidation This compound This compound Organoborane Intermediate Organoborane Intermediate This compound->Organoborane Intermediate Hydroboration 4-Methyl-2-heptanol 4-Methyl-2-heptanol Organoborane Intermediate->4-Methyl-2-heptanol Oxidation Reagent1 1. BH3-THF Reagent2 2. H2O2, NaOH

Caption: General workflow for the Hydroboration-Oxidation of this compound.

Table 3: Generalized Conditions for Hydroboration-Oxidation

ParameterValue / ConditionNotes
Hydroborating AgentBorane-tetrahydrofuran complex (BH₃·THF)A common and convenient source of borane.
Solvent (Hydroboration)Anhydrous Tetrahydrofuran (THF)The reaction is sensitive to moisture.
Temperature (Hydroboration)0 °C to room temperatureThe reaction is typically initiated at 0 °C.
Oxidizing AgentHydrogen peroxide (H₂O₂)Usually a 30% aqueous solution.
BaseSodium hydroxide (NaOH)An aqueous solution is used to promote the oxidation.
Temperature (Oxidation)Room temperature to 40 °CThe oxidation step is exothermic.
Expected Product4-Methyl-2-heptanol (major), 4-Methyl-3-heptanol (minor)The regioselectivity is governed by steric and electronic factors.

Experimental Protocol: Generalized Hydroboration-Oxidation

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (e.g., 1.0 M in THF, ~0.4 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the completion of the hydroboration step (e.g., by quenching a small aliquot with methanol and observing for hydrogen evolution).

  • Cool the reaction mixture back to 0 °C and slowly add an aqueous solution of NaOH (e.g., 3M), followed by the dropwise addition of 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol mixture by column chromatography or distillation.

The double bond of this compound can also be utilized for the formation of new carbon-carbon bonds, enabling the synthesis of more complex skeletons.

The Prins reaction involves the acid-catalyzed addition of an aldehyde (in this case, formaldehyde) to an alkene.[3] Depending on the reaction conditions, the outcome can be a 1,3-diol, an allylic alcohol, or a 1,3-dioxane.[3] This reaction provides a pathway to functionalized C9-skeletons from this compound.

Logical Relationship: Prins Reaction Outcomes

Prins_Reaction Start This compound + Formaldehyde Intermediate Carbocation Intermediate Start->Intermediate H+ Diol 1,3-Diol Intermediate->Diol H2O Allylic_Alcohol Allylic Alcohol Intermediate->Allylic_Alcohol -H+ Dioxane 1,3-Dioxane Intermediate->Dioxane Excess Formaldehyde

Caption: Possible products of the Prins reaction with this compound.

Table 4: Generalized Conditions for the Prins Reaction

ParameterValue / ConditionExpected Product
AldehydeFormaldehyde (or paraformaldehyde)Reactant for C-C bond formation.
Acid CatalystProtic acid (e.g., H₂SO₄) or Lewis acid (e.g., SnCl₄)The choice of acid can influence the outcome.
SolventAqueous or non-aqueousThe presence of water leads to diol formation.[3]
TemperatureLow to moderateLower temperatures can favor dioxane formation.[3]
StoichiometryEquimolar or excess formaldehydeExcess formaldehyde favors dioxane formation.[3]

Experimental Protocol: Generalized Prins Reaction for 1,3-Diol Formation

  • To a round-bottom flask, add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O, 1.1 eq).

  • Add a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong protic acid (e.g., concentrated H₂SO₄).

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with an aqueous base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography.

Conclusion

This compound represents a potentially valuable and versatile starting material for the synthesis of a variety of fine chemicals. The protocols and data presented herein provide a foundation for the exploration of its reactivity in key synthetic transformations. Researchers are encouraged to use this information as a starting point for the development of optimized and specific synthetic routes to novel and valuable compounds for the pharmaceutical, fragrance, and flavor industries. Further experimental investigation is required to determine the precise yields, selectivities, and optimal conditions for these reactions with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2-heptene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound, and how do they compare in terms of yield and selectivity?

A1: The primary methods for synthesizing this compound include the Wittig reaction, acid-catalyzed dehydration of 4-methyl-2-heptanol, and Grignard reactions. Each method has distinct advantages and challenges impacting yield and isomeric purity.

Synthesis RouteTypical Starting MaterialsCommon ReagentsReported YieldKey AdvantagesKey Disadvantages
Wittig Reaction 2-Pentanone and Propyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH)Good to HighHigh regioselectivity for the double bond position.[1][2]Requires anhydrous conditions; formation of triphenylphosphine oxide byproduct can complicate purification.[1]
Acid-Catalyzed Dehydration 4-Methyl-2-heptanolStrong acid (e.g., H₂SO₄, H₃PO₄)Moderate to GoodInexpensive reagents; simple procedure.Can produce a mixture of isomeric alkenes due to carbocation rearrangements.[3][4]
Grignard Reaction 2-Methyl-butyraldehyde and an allyl Grignard reagentMagnesium, Allyl bromideVariableForms a new carbon-carbon bond.[5]Requires subsequent elimination step to form the alkene; Grignard reagents are sensitive to moisture and protic solvents.

Q2: My Wittig reaction for this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Wittig reaction are often attributable to issues with the ylide formation or the reaction conditions.

Troubleshooting Low Yield in Wittig Synthesis:

  • Incomplete Ylide Formation: The phosphonium salt must be fully deprotonated by a strong base to form the ylide.

    • Solution: Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium). The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the base from being quenched by atmospheric moisture or carbon dioxide.[2]

  • Wet Solvents or Reagents: Water will react with the strong base and the ylide, reducing the amount of active reagent.

    • Solution: Use anhydrous solvents and dry glassware. Reagents should be stored and handled under inert conditions.

  • Steric Hindrance: While less of an issue with 2-pentanone, significant steric hindrance in either the ketone or the ylide can slow down the reaction.

    • Solution: Increasing the reaction time or temperature may help, but this can also lead to side reactions.

  • Side Reactions: The ylide can potentially react with other electrophiles or undergo decomposition.

    • Solution: Maintain a controlled reaction temperature, often starting at low temperatures (e.g., -78 °C) during ylide formation and then warming to room temperature for the reaction with the ketone.[6]

Q3: I am observing multiple alkene isomers in the product mixture from the acid-catalyzed dehydration of 4-methyl-2-heptanol. How can I improve the selectivity for this compound?

A3: The formation of multiple isomers is a common issue in E1 eliminations due to the involvement of a carbocation intermediate that can rearrange.[3][4] The dehydration of 4-methyl-2-pentanol, a similar secondary alcohol, is known to produce a mixture of products.[3]

Strategies to Control Isomer Formation:

  • Choice of Acid and Temperature: The reaction conditions can influence the product distribution.

    • Recommendation: Use a milder acid catalyst or lower reaction temperatures to favor the kinetic product over the thermodynamically more stable, rearranged products. However, this may also decrease the overall reaction rate.

  • Alternative Dehydration Methods: Consider using alternative reagents that proceed through a more controlled E2 mechanism, which is less prone to rearrangements.

    • Examples: Phosphorus oxychloride (POCl₃) in pyridine or Martin's sulfurane can be effective for dehydrating alcohols with higher selectivity.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?

A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and tendency to co-crystallize with the product.

Purification Strategies:

  • Crystallization: In some cases, triphenylphosphine oxide can be crystallized out of a non-polar solvent like hexane or a hexane/ether mixture while the desired alkene remains in solution.

  • Column Chromatography: This is a very effective method. Triphenylphosphine oxide is significantly more polar than the alkene product.

    • Typical Conditions: Silica gel column with a non-polar eluent system (e.g., hexane or a gradient of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane). The less polar this compound will elute first.

  • Precipitation: After the reaction, the crude mixture can be concentrated and triturated with a solvent in which the alkene is soluble but the triphenylphosphine oxide is not (e.g., cold pentane or diethyl ether). The triphenylphosphine oxide will precipitate and can be removed by filtration.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Wittig Reaction

This protocol outlines the general steps for the synthesis starting from 2-pentanone.

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add propyltriphenylphosphonium bromide and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with 2-Pentanone:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of this compound via Dehydration of 4-Methyl-2-heptanol

This protocol describes the acid-catalyzed dehydration of the corresponding alcohol.

  • Reaction Setup:

    • In a round-bottom flask equipped with a distillation apparatus, combine 4-methyl-2-heptanol and a catalytic amount of a strong acid such as concentrated sulfuric acid or phosphoric acid.[7]

  • Dehydration and Distillation:

    • Heat the mixture gently. The alkene product, being more volatile than the starting alcohol, will distill as it is formed.[7]

    • Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup and Purification:

    • Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride).

    • Purify the product by fractional distillation to separate the desired this compound from any isomeric byproducts and unreacted alcohol.

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_purification Purification pbr Propyltriphenylphosphonium Bromide ylide Phosphonium Ylide pbr->ylide Deprotonation base Strong Base (n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane ketone 2-Pentanone ketone->oxaphosphetane product This compound oxaphosphetane->product tppo Triphenylphosphine Oxide oxaphosphetane->tppo crude Crude Product product->crude tppo->crude chromatography Column Chromatography crude->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Dehydration_Troubleshooting start Low Yield or Impure Product in Dehydration check_isomers Multiple Isomers Detected? start->check_isomers check_alcohol Unreacted Alcohol Present? check_isomers->check_alcohol No fix_rearrangement Carbocation Rearrangement Likely check_isomers->fix_rearrangement Yes fix_incomplete Incomplete Reaction check_alcohol->fix_incomplete Yes final_purification Purify by Fractional Distillation check_alcohol->final_purification No solution_rearrangement Use milder conditions (lower temp) or alternative reagents (POCl₃) fix_rearrangement->solution_rearrangement solution_incomplete Increase reaction time or temperature. Ensure efficient removal of water. fix_incomplete->solution_incomplete

Caption: Troubleshooting guide for the acid-catalyzed dehydration of 4-methyl-2-heptanol.

References

Purification of 4-Methyl-2-heptene from isomeric impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-methyl-2-heptene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: The primary isomeric impurities are typically other C8H16 isomers formed during synthesis. These include:

  • Geometric Isomers: (Z)-4-methyl-2-heptene (the cis isomer).

  • Positional Isomers: Isomers where the double bond is in a different location, such as 4-methyl-1-heptene and 4-methyl-3-heptene. Other methylheptene isomers can also be present depending on the synthetic route.

Q2: What are the primary methods for purifying this compound from its isomers?

A2: The most common and effective methods are:

  • High-Efficiency Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is most effective when the boiling points of the isomers are sufficiently different.[1]

  • Preparative Gas Chromatography (Prep GC): An extremely powerful technique for separating isomers with very close boiling points. It offers high resolution but is typically used for smaller-scale purifications.[2]

  • Argentation (Silver-Ion) Chromatography: This is a specialized form of adsorption chromatography where a stationary phase (like silica gel) is impregnated with silver salts. It separates alkenes based on the number and geometry of double bonds.[3][4]

Q3: How do I choose the best purification method for my experiment?

A3: The choice depends on several factors: the scale of your purification, the required purity, the specific isomers present, and the available equipment.

  • For large quantities (grams to kilograms) with isomers having a boiling point difference of at least a few degrees, fractional distillation is often the most practical choice.[5]

  • For small quantities (micrograms to grams) requiring very high purity, or when isomers have nearly identical boiling points, Preparative GC is the preferred method.

  • For separating geometric (cis/trans) isomers or isomers with a different degree of unsaturation, argentation chromatography can be highly effective, especially when distillation is impractical.[4]

Q4: Why is the separation of alkene isomers so challenging?

A4: Alkene isomers often have very similar physical properties, such as boiling point, polarity, and solubility, which makes them difficult to separate using conventional techniques.[6] For example, geometric isomers (cis/trans) can have boiling points that differ by only a few degrees, requiring highly efficient separation methods.[7]

Isomer Boiling Point Data

The effectiveness of fractional distillation is primarily dependent on the difference in boiling points between the components of the mixture.

CompoundIsomer TypeBoiling Point (°C)
(E)-4-methyl-2-heptene (trans)Target Compound~120.2[8]
(Z)-4-methyl-2-heptene (cis)Geometric~114[9]
4-methyl-1-heptenePositional~113[10]
(E)-4-methyl-3-heptene (trans)PositionalData not readily available
(Z)-4-methyl-3-heptene (cis)PositionalData not readily available

Note: Boiling points can vary slightly based on the data source and experimental conditions.

Purification Method Selection Workflow

Purification Method Selection Guide start Start: Crude This compound scale What is the scale of the purification? start->scale purity_large Required Purity? scale->purity_large Large Scale (>1g) purity_small Required Purity? scale->purity_small Small Scale (<1g) bp_diff Are boiling points significantly different? purity_large->bp_diff Moderate Purity prep_gc Preparative Gas Chromatography (Prep GC) purity_small->prep_gc High Purity argentation Argentation Chromatography purity_small->argentation Moderate Purity, cis/trans isomers distillation High-Efficiency Fractional Distillation bp_diff->distillation Yes bp_diff->argentation No (e.g., cis/trans)

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Troubleshooting Fractional Distillation

Q: My fractional distillation is not providing good separation between isomers. What's wrong?

A: Poor separation is common when boiling points are close. Consider the following solutions:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., metal sponge or structured packing) to increase the number of theoretical plates.[5]

  • Slow the Distillation Rate: A slower distillation rate (e.g., 1-2 drops per second) allows for more vaporization-condensation cycles within the column, improving separation.[11]

  • Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss.[12]

Q: The temperature at the distillation head is fluctuating or dropping. What should I do?

A: This usually indicates that one component has finished distilling and the next has not yet started, or that the heating is uneven.

  • Check Heating: Ensure the heating mantle is providing consistent and even heat. A dropping temperature after a plateau indicates the successful removal of a fraction.[13]

  • Increase Heat (Carefully): After one component has been distilled, you may need to slowly increase the heat to bring the next, higher-boiling isomer to its boiling point.[11]

Q: I'm experiencing low yield after distillation. Why?

A: Low yield can be caused by product decomposition or physical loss.

  • Consider Vacuum Distillation: Alkenes can be susceptible to thermal decomposition or isomerization at high temperatures. Distilling under reduced pressure lowers the boiling point, minimizing these side reactions.[5]

  • Check for Leaks: Ensure all glass joints are properly sealed. Leaks will prevent the system from reaching the true boiling point and can lead to product loss.[5]

Troubleshooting Preparative Gas Chromatography (Prep GC)

Q: My isomer peaks are overlapping in the chromatogram. How can I improve resolution?

A: Overlapping peaks indicate that the chromatographic conditions are not optimal.[14]

  • Optimize the Temperature Program: Use a slower temperature ramp (e.g., 1-5 °C/min) to increase the differential migration of the isomers through the column.[15]

  • Select a Different Column: A longer column or a column with a different stationary phase may provide better selectivity for your specific isomers. Polar stationary phases can sometimes offer different selectivity than non-polar ones for alkenes.[16]

  • Reduce Sample Load: Overloading the column is a common cause of peak broadening and poor resolution. Inject a smaller amount of your crude sample.

Q: I'm getting very low recovery of my purified product. What are the likely causes?

A: Low recovery can stem from issues with the injection, the column, or the collection system.

  • Check for Inlet Issues: Ensure the sample is vaporizing correctly in the inlet. Contamination in the inlet liner can lead to sample degradation or irreversible adsorption.[17]

  • Assess Column Bleed/Degradation: An old or damaged column can have active sites that irreversibly bind to your compound.

  • Verify Collection Efficiency: Ensure your collection trap is at a sufficiently low temperature (e.g., using a dry ice/acetone or liquid nitrogen bath) to efficiently condense the eluting compound.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is suitable for separating isomers with a boiling point difference of at least 5-10 °C.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Heating mantle with stirrer

  • Fractionating column (Vigreux or packed)

  • Distillation head with condenser and collection flasks

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound mixture and a few boiling chips to the round-bottom flask (do not fill more than two-thirds full).

  • Insulation: Wrap the fractionating column with glass wool and then a layer of aluminum foil to ensure a stable temperature gradient.[12]

  • Heating: Begin heating the flask gently. As the mixture boils, observe the ring of condensate slowly rising up the column.[11]

  • Equilibration: Allow the system to equilibrate by adjusting the heat so that the vapor condenses and refluxes within the column for some time before any distillate is collected.

  • Fraction Collection: Slowly increase the heating rate until distillate begins to collect at a rate of 1-2 drops per second. Collect the first fraction, which will be enriched in the lowest-boiling isomer (likely 4-methyl-1-heptene and (Z)-4-methyl-2-heptene).[15]

  • Monitor Temperature: Record the temperature at which each fraction is collected. A stable temperature plateau indicates the distillation of a pure component.

  • Change Fractions: When the temperature begins to rise sharply, change the receiving flask to collect the next fraction, which should be enriched in the higher-boiling (E)-4-methyl-2-heptene.

  • Analysis: Analyze each fraction by Gas Chromatography (GC) to determine its composition and purity.

Protocol 2: Argentation (Silver-Ion) Column Chromatography

This method is particularly effective for separating cis and trans isomers. The silver ions interact more strongly with the less sterically hindered double bond of the cis isomer, causing it to be retained on the column longer.[4]

Materials:

  • Silica gel

  • Silver nitrate (AgNO₃)

  • Crude this compound mixture

  • Chromatography column

  • Solvent system (e.g., hexane or hexane/diethyl ether mixture)

  • Collection tubes

Procedure:

  • Prepare the Stationary Phase:

    • Dissolve silver nitrate in water or methanol (approx. 10-20% by weight of the silica gel).

    • Create a slurry of silica gel in a suitable solvent (like dichloromethane).

    • Add the AgNO₃ solution to the silica slurry and mix thoroughly.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. Protect from light as much as possible.

  • Pack the Column: Pack the AgNO₃-impregnated silica gel into a chromatography column using a nonpolar solvent like hexane.

  • Load the Sample: Dissolve the crude isomer mixture in a minimal amount of the elution solvent and carefully load it onto the top of the column.

  • Elution:

    • Begin eluting with a nonpolar solvent (e.g., 100% hexane). The trans isomer, which interacts more weakly with the silver ions, will elute first.

    • Gradually increase the polarity of the mobile phase (e.g., by adding small amounts of diethyl ether or toluene to the hexane) to elute the more strongly retained cis isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC or TLC to identify which contain the purified isomers. Combine the pure fractions accordingly.

Purification and Analysis Workflow Diagram

General Purification & Analysis Workflow start Crude Product (Isomer Mixture) purification Purification Step (e.g., Distillation, Prep GC, Argentation Chromatography) start->purification collect_fractions Collect Fractions purification->collect_fractions analyze Analyze Fractions (GC, NMR) collect_fractions->analyze pure_product Combine Pure Fractions & Remove Solvent analyze->pure_product Fraction is Pure impure_fractions Repurify or Discard Impure Fractions analyze->impure_fractions Fraction is Impure final_product Final Purified This compound pure_product->final_product

References

Technical Support Center: Separation of 4-Methyl-2-heptene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 4-Methyl-2-heptene stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the separation of these non-polar chiral compounds.

Understanding the Challenge

This compound possesses two elements of stereoisomerism: a chiral center at the C4 position and a double bond that can exist in either the (E) or (Z) configuration. This results in a mixture of four possible stereoisomers: (R,E), (S,E), (R,Z), and (S,Z). The separation of these isomers is challenging due to their similar physical and chemical properties. Enantiomeric pairs ((R,E)/(S,E) and (R,Z)/(S,Z)) have identical physical properties in an achiral environment, making their separation by techniques like fractional distillation particularly difficult. Diastereomers ((R,E)/(R,Z), (S,E)/(S,Z), etc.), while having different physical properties, often have very similar boiling points and polarities, requiring highly optimized separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the stereoisomers of this compound?

A1: The main challenges include:

  • Similar Physical Properties: The stereoisomers have very close boiling points and polarities, making separation by fractional distillation and standard chromatography difficult.

  • Lack of a UV Chromophore: this compound does not have a suitable chromophore for detection by UV-Vis spectrophotometry, which is a common detection method in HPLC.

  • Volatility: As a relatively volatile organic compound, sample handling and preparation require care to prevent loss of the analyte.

  • Co-elution: The structural similarity of the isomers often leads to co-elution in chromatographic methods, requiring high-resolution techniques and careful optimization of separation parameters.

Q2: Can fractional distillation be used to separate the (E) and (Z) diastereomers?

A2: While diastereomers have different boiling points, the difference for the (E) and (Z) isomers of this compound is expected to be minimal. The estimated boiling point for this compound is around 120.2°C.[1] Fractional distillation is generally not a practical or efficient method for achieving high purity separation of these specific diastereomers.[2][3] Extractive distillation, which utilizes an auxiliary agent to alter relative volatilities, could be a theoretical possibility but is a complex technique to develop for this separation.[3][4]

Q3: Is HPLC a suitable technique for separating this compound stereoisomers?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. However, two main challenges exist for this compound:

  • Detection: The lack of a UV chromophore necessitates the use of alternative detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed.

  • Stationary Phase Selection: Finding a suitable chiral stationary phase that provides sufficient selectivity for these non-polar analytes is crucial and often requires screening of different column chemistries. Polysaccharide-based CSPs are a common starting point for chiral separations.

Q4: What about Gas Chromatography (GC) for this separation?

A4: Gas Chromatography (GC) is often the preferred method for separating volatile, non-polar compounds like this compound. Chiral GC, using a capillary column coated with a chiral stationary phase (e.g., cyclodextrin derivatives), is a highly effective technique for resolving all four stereoisomers. A mass spectrometer (MS) or a flame ionization detector (FID) can be used for detection.

Q5: What is chiral derivatization and can it be used for this compound?

A5: Chiral derivatization involves reacting the enantiomeric mixture with a chiral, enantiomerically pure reagent to form diastereomers.[5][6] These diastereomers have different physical properties and can be separated using standard, achiral chromatography (GC or HPLC). While effective, this method requires an additional reaction step and subsequent removal of the derivatizing agent if the original enantiomers are to be recovered. For this compound, derivatization could also be used to introduce a functional group that improves detectability, for instance, by HPLC-UV.[7][8]

Troubleshooting Guides

Chiral Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor or no separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen different CSPs. Cyclodextrin-based columns (e.g., β- or γ-cyclodextrin derivatives) are often effective for non-polar compounds.[9][10]
Sub-optimal oven temperature program.Optimize the temperature program. A slower ramp rate (1-2°C/min) can improve resolution.[11] An initial lower oven temperature can also enhance the separation of early-eluting peaks.[12]
Incorrect carrier gas flow rate.Determine the optimal linear velocity for your carrier gas (e.g., Helium, Hydrogen) and column dimensions to maximize efficiency.[11]
Co-elution of diastereomers and/or enantiomers Insufficient column efficiency.Use a longer column or a column with a smaller internal diameter to increase the number of theoretical plates.
Overlapping peak profiles.If using GC-MS, utilize extracted ion monitoring (EIM) to deconvolve overlapping peaks if they have unique fragment ions.[11]
Peak tailing or broadening Active sites in the injector liner or column.Use a deactivated injector liner and ensure the column is properly conditioned. Incomplete derivatization, if used, can also cause peak tailing.[12]
Sample overload.Reduce the injection volume or dilute the sample.
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
No or poor separation of enantiomers Unsuitable chiral stationary phase (CSP).Screen various CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives).[13]
Incorrect mobile phase composition.Optimize the mobile phase. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives can also influence selectivity.
Low detector response Lack of a UV chromophore in this compound.Use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatize the alkene with a UV-active tag.[14]
Peak splitting or distortion Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase whenever possible.
Column overload.Inject a smaller volume or a more dilute sample.
Irreproducible retention times Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
Temperature fluctuations.Use a column oven to maintain a stable temperature, as temperature can significantly affect chiral recognition.

Experimental Protocols

General Protocol for Chiral GC Method Development

  • Column Selection:

    • Start with a cyclodextrin-based chiral stationary phase. A common choice would be a column with a permethylated β-cyclodextrin phase.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer mixture in a volatile, non-polar solvent such as hexane or pentane (e.g., 1 mg/mL).

  • GC-MS/FID Conditions (Initial Screening):

    • Injector Temperature: 200 °C

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 140 °C.

      • Hold at 140 °C for 5 minutes.

    • Detector:

      • FID: Temperature at 250 °C.

      • MS: Transfer line at 220 °C, ion source at 230 °C. Scan range m/z 40-200.

  • Optimization:

    • Based on the initial chromatogram, adjust the oven temperature program to improve resolution. If peaks are co-eluting, a slower temperature ramp is often beneficial.

    • Optimize the carrier gas flow rate to achieve the best peak efficiency (narrowest peaks).

    • If separation is still inadequate, screen other chiral stationary phases.

Visualizations

Logical Workflow for Method Development

MethodDevelopmentWorkflow Method Development Workflow for this compound Stereoisomer Separation start Start: Mixture of this compound Stereoisomers gc_or_hplc Choose Primary Technique: GC or HPLC? start->gc_or_hplc gc Gas Chromatography (GC) gc_or_hplc->gc Volatile & Non-polar hplc High-Performance Liquid Chromatography (HPLC) gc_or_hplc->hplc Less Volatile or Preparative Scale gc_csp Select Chiral GC Column (e.g., Cyclodextrin-based) gc->gc_csp hplc_csp Select Chiral HPLC Column (e.g., Polysaccharide-based) hplc->hplc_csp gc_optimize Optimize GC Parameters: - Temperature Program - Carrier Gas Flow Rate - Injection Parameters gc_csp->gc_optimize hplc_optimize Optimize HPLC Parameters: - Mobile Phase Composition - Flow Rate - Column Temperature hplc_csp->hplc_optimize check_resolution_gc Adequate Resolution? gc_optimize->check_resolution_gc hplc_detector Select Appropriate Detector: - RID or ELSD - Or use Derivatization for UV hplc_optimize->hplc_detector check_resolution_hplc Adequate Resolution? hplc_detector->check_resolution_hplc success Successful Separation check_resolution_gc->success Yes derivatization Consider Chiral Derivatization check_resolution_gc->derivatization No check_resolution_hplc->success Yes check_resolution_hplc->derivatization No achiral_sep Separate Diastereomers using Achiral GC or HPLC derivatization->achiral_sep achiral_sep->success

Caption: A logical workflow for developing a separation method for this compound stereoisomers.

Troubleshooting Logic for Co-eluting Peaks in Chiral GC

GCTroubleshooting Troubleshooting Co-eluting Peaks in Chiral GC start Start: Co-eluting Peaks optimize_temp Optimize Temperature Program (Slower Ramp Rate) start->optimize_temp check_res1 Resolution Improved? optimize_temp->check_res1 optimize_flow Optimize Carrier Gas Flow Rate (for max. efficiency) check_res1->optimize_flow No/Slightly end Problem Solved check_res1->end Yes check_res2 Resolution Improved? optimize_flow->check_res2 change_csp Change Chiral Stationary Phase (Different Selectivity) check_res2->change_csp No/Slightly check_res2->end Yes check_res3 Resolution Improved? change_csp->check_res3 consider_derivatization Consider Chiral Derivatization check_res3->consider_derivatization No check_res3->end Yes

Caption: A step-by-step guide to troubleshooting co-elution issues in chiral GC analysis.

Structures of this compound Stereoisomers

Caption: The four stereoisomers of this compound and their relationships.

References

Optimizing reaction conditions for the synthesis of 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2-heptene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Wittig reaction and the acid-catalyzed dehydration of 4-methyl-2-heptanol. The Wittig reaction offers high regioselectivity in placing the double bond, while acid-catalyzed dehydration is a classical method that can be effective but may lead to isomeric byproducts.[1][2]

Q2: How do I choose between the Wittig reaction and acid-catalyzed dehydration?

A2: The choice of method depends on the desired purity of the final product and the available starting materials.

  • Wittig Reaction: This method is preferred when precise control over the double bond position is critical, as it avoids the carbocation rearrangements that can occur in acid-catalyzed dehydration.[1][3] It is ideal for producing this compound with high isomeric purity.

  • Acid-Catalyzed Dehydration: This is a viable option if the starting alcohol, 4-methyl-2-heptanol, is readily available. However, be prepared for the potential formation of multiple alkene isomers due to carbocation rearrangements, which will necessitate careful purification.[4][5]

Q3: What are the expected E/Z isomers of this compound, and how can I control their formation?

A3: this compound can exist as two geometric isomers: (E)-4-Methyl-2-heptene and (Z)-4-Methyl-2-heptene.

  • In the Wittig reaction , the stereoselectivity is influenced by the nature of the ylide. Unstabilized ylides, which would be used for this synthesis, typically favor the formation of the (Z)-isomer.[2] To enhance Z-selectivity, "salt-free" conditions can be employed. Conversely, the Schlosser modification of the Wittig reaction can be used to favor the (E)-isomer.

  • In acid-catalyzed dehydration , the formation of the more thermodynamically stable (E)-isomer is generally favored.[6] Running the reaction under thermodynamic control (higher temperatures for a longer duration) can increase the proportion of the (E)-isomer.

Troubleshooting Guides

Wittig Reaction Route

Q4: My Wittig reaction yield for this compound is consistently low. What are the common causes and solutions?

A4: Low yields in the Wittig reaction are a common issue. The table below outlines potential causes and corresponding troubleshooting strategies.

Potential Cause Troubleshooting Strategy
Incomplete Ylide Formation The base used may not be strong enough or may have degraded. Use a strong, fresh base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in a strictly anhydrous solvent (e.g., THF, diethyl ether). Ensure the base is stored under an inert atmosphere.
Ylide Instability The ethylidene triphenylphosphorane ylide is unstabilized and can be reactive. Consider generating the ylide in situ in the presence of the 2-pentanone. This can be achieved by adding the phosphonium salt in portions to a mixture of the ketone and the base.
Moisture and Air Sensitivity Ylides are highly sensitive to moisture and oxygen. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[3]
Suboptimal Reaction Temperature Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to maintain stability. The subsequent reaction with the ketone can then be allowed to warm to room temperature. Monitor the reaction by TLC to determine the optimal temperature profile.
Impure Reactants Ensure the 2-pentanone is pure and free from acidic impurities. The ethyltriphenylphosphonium bromide should be a dry, free-flowing powder.
Inefficient Work-up The byproduct, triphenylphosphine oxide, can sometimes complicate purification. A common method for its removal is to concentrate the reaction mixture and triturate with a non-polar solvent like pentane or hexane, in which the triphenylphosphine oxide is poorly soluble.[7]

Q5: I am observing unexpected peaks in the GC-MS analysis of my Wittig reaction product. What could they be?

A5: Unexpected peaks could be due to several factors:

  • Unreacted Starting Materials: Incomplete reaction will show peaks for 2-pentanone and potentially the phosphonium salt or its degradation products.

  • Solvent Impurities: Ensure the solvents used are of high purity.

  • Side Products from the Base: If using n-butyllithium, side reactions with the solvent or starting materials can occur.

  • Isomers of the Product: While the Wittig reaction is regioselective, some conditions can lead to a mixture of E/Z isomers.

Acid-Catalyzed Dehydration Route

Q6: My dehydration of 4-methyl-2-heptanol is producing a mixture of several alkenes. How can I minimize the formation of these byproducts?

A6: The formation of multiple alkene isomers is a known challenge in the acid-catalyzed dehydration of secondary alcohols due to carbocation rearrangements.[1][4]

  • Mechanism of Isomer Formation: The protonation of the alcohol and subsequent loss of water forms a secondary carbocation at the C2 position. This carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation at the C4 position. Elimination of a proton from these different carbocation intermediates leads to a mixture of alkenes, including 4-methyl-1-heptene, 4-methyl-3-heptene, and 2-methyl-2-heptene, in addition to the desired this compound.

  • Strategies to Minimize Rearrangements:

    • Choice of Acid: Using a less corrosive and non-oxidizing acid like phosphoric acid instead of sulfuric acid can sometimes lead to cleaner reactions.[8]

    • Temperature Control: Carefully controlling the reaction temperature is crucial. Lowering the temperature may favor the kinetic product, but it can also lead to the formation of ethers as a side product if the temperature is too low.[1]

    • Alternative Dehydration Methods: Consider using milder dehydration reagents such as phosphorus oxychloride (POCl₃) in pyridine, which proceeds via an E2 mechanism and can suppress carbocation rearrangements.

Q7: The yield of my dehydration reaction is low, and I have a significant amount of a high-boiling point residue. What is happening?

A7: This is likely due to one of two issues:

  • Ether Formation: At lower temperatures, an intermolecular reaction between two molecules of the alcohol can occur, leading to the formation of a high-boiling diether. Ensure the reaction temperature is high enough to favor elimination over substitution.[1]

  • Polymerization: The acidic conditions can catalyze the polymerization of the newly formed alkene, resulting in a tarry residue. This can be minimized by distilling the alkene product as it is formed to remove it from the acidic reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Parameter Wittig Reaction Acid-Catalyzed Dehydration
Primary Starting Materials Ethyltriphenylphosphonium bromide, 2-Pentanone4-Methyl-2-heptanol
Typical Reagents Strong base (n-BuLi, NaH), Anhydrous solvent (THF, ether)Strong acid (H₂SO₄, H₃PO₄)
Key Advantage High regioselectivity for the double bond positionSimple procedure, readily available starting alcohol
Potential Drawbacks Requires anhydrous conditions, stoichiometric use of reagentsFormation of isomeric byproducts due to carbocation rearrangements
Stereoselectivity Typically favors the (Z)-isomer with unstabilized ylidesGenerally favors the more stable (E)-isomer
Typical Yields Moderate to high, depending on optimizationVariable, often moderate due to side reactions and purification losses
Purification Method Column chromatography or distillation to remove triphenylphosphine oxideFractional distillation to separate isomeric alkenes

Experimental Protocols

Protocol 1: Synthesis of this compound via the Wittig Reaction

1. Preparation of Ethyltriphenylphosphonium Bromide:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq) and toluene.

  • Heat the mixture to reflux (approximately 105-110 °C).

  • Slowly add ethyl bromide (1.05 eq) to the refluxing solution.

  • Continue to reflux for 7-10 hours. A white solid will precipitate.

  • Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with toluene and dry under vacuum to yield ethyltriphenylphosphonium bromide.[9][10]

2. Wittig Reaction:

  • Caution: This reaction must be performed under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents.

  • Suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), to the suspension. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. To remove it, triturate the crude mixture with cold pentane or hexane and filter. The triphenylphosphine oxide is insoluble, while the this compound will be in the filtrate.

  • Further purify the product by fractional distillation.

Protocol 2: Synthesis of this compound via Acid-Catalyzed Dehydration of 4-Methyl-2-heptanol

1. Reaction Setup:

  • Caution: Concentrated acids are corrosive. Handle with appropriate personal protective equipment.

  • In a round-bottom flask, combine 4-methyl-2-heptanol (1.0 eq) and a catalytic amount of concentrated phosphoric acid (or sulfuric acid).

  • Set up a fractional distillation apparatus with the reaction flask as the distilling flask. Use a heating mantle to heat the flask.

  • The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.

2. Dehydration:

  • Heat the mixture to a temperature that allows for the distillation of the alkene product (the boiling point of this compound is approximately 114-116 °C). The reaction temperature for the dehydration of a secondary alcohol is typically in the range of 100-140 °C.[1]

  • The alkene will co-distill with water. Collect the distillate in the cooled receiving flask.

  • Continue the distillation until no more alkene is produced.

3. Work-up and Purification:

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with water and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation, carefully collecting the fraction corresponding to the boiling point of the desired product to separate it from any isomeric byproducts.

Visualizations

Wittig_Reaction_Mechanism cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction Phosphonium_Salt Ethyltriphenylphosphonium Bromide Ylide Ethylidene- triphenylphosphorane (Ylide) Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + 2-Pentanone Ketone 2-Pentanone Ketone->Oxaphosphetane Alkene This compound Oxaphosphetane->Alkene Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Dehydration_Mechanism Alcohol 4-Methyl-2-heptanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene This compound + Isomers Carbocation->Alkene - H+ H3O H3O+ Alkene->H3O

Caption: Simplified mechanism of acid-catalyzed dehydration of 4-methyl-2-heptanol.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Method Identify Synthesis Method Start->Identify_Method Wittig_Issues Wittig Reaction Issues Identify_Method->Wittig_Issues Wittig Dehydration_Issues Dehydration Issues Identify_Method->Dehydration_Issues Dehydration Check_Ylide Check Ylide Formation & Stability Wittig_Issues->Check_Ylide Check_Conditions Verify Anhydrous Conditions Wittig_Issues->Check_Conditions Check_Rearrangement Analyze for Isomeric Byproducts (GC-MS) Dehydration_Issues->Check_Rearrangement Check_Temp Optimize Reaction Temperature Dehydration_Issues->Check_Temp Solution_Wittig Use Fresh/Stronger Base Run in situ Check_Ylide->Solution_Wittig Solution_Anhydrous Dry Glassware & Solvents Check_Conditions->Solution_Anhydrous Solution_Dehydration Use Milder Dehydrating Agent (e.g., POCl3/Pyridine) Check_Rearrangement->Solution_Dehydration Solution_Temp Distill Product as Formed Avoid Ether Formation Check_Temp->Solution_Temp

References

Technical Support Center: Analysis of 4-Methyl-2-heptene Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-heptene and identifying potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I might encounter in reactions involving this compound?

A1: Byproducts in this compound reactions can arise from several pathways, including isomerization, oxidation, and incomplete reactions. Common classes of byproducts include:

  • Isomers: Positional and geometric isomers of this compound are common, such as 4-methyl-1-heptene, 4-methyl-3-heptene, and (Z)-4-methyl-2-heptene.[1][2][3] These can form under acidic conditions or at elevated temperatures.

  • Oxidation Products: If oxygen is present, byproducts like epoxides, aldehydes, ketones, or alcohols can form. For example, the double bond can be oxidized to form 4-methyl-2,3-epoxyheptane or cleaved to yield smaller carbonyl compounds.

  • Addition Products: In addition reactions (e.g., hydration, halogenation), you may find regioisomers (Markovnikov vs. anti-Markovnikov products) or products from rearrangements of carbocation intermediates.[1][4][5]

  • Saturated Hydrocarbons: In hydrogenation reactions, the primary byproduct would be the fully saturated 4-methylheptane if the reaction goes to completion.[1]

Q2: My chromatogram shows tailing peaks for my analytes. What could be the cause?

A2: Peak tailing is often indicative of active sites within the GC system.[6] This can be caused by:

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues.

  • Column Contamination: The stationary phase at the head of the column can become contaminated or degraded over time.

  • Active Sites on the Column: Exposed silanol groups on the stationary phase can interact with certain analytes.

To resolve this, try cleaning or replacing the inlet liner and trimming the first few centimeters of the column.[6][7] Using an inert column can also mitigate this issue.[7]

Q3: I am seeing broad, fronting peaks in my chromatogram. What is the likely issue?

A3: Peak fronting can be a sign of column overload.[6] This occurs when too much sample is injected onto the column. To address this, you can:

  • Reduce Injection Volume: Inject a smaller amount of your sample.

  • Dilute the Sample: Decrease the concentration of your sample before injection.

  • Increase the Split Ratio: If using a split injection, a higher split ratio will reduce the amount of sample reaching the column.

Q4: My baseline is noisy and rising throughout the run. What should I investigate?

A4: A noisy or rising baseline is often due to column bleed or contamination in the carrier gas.[6][8]

  • Column Bleed: This is the normal degradation of the stationary phase at high temperatures.[8] Ensure you are operating within the column's recommended temperature range.

  • Carrier Gas Impurities: Oxygen or other impurities in the carrier gas can cause the stationary phase to degrade more rapidly, leading to increased bleed.[8] Ensure high-purity gas and consider using an in-line gas filter.

  • System Contamination: Contamination in the injector or detector can also contribute to a noisy baseline.[7]

Q5: How can I distinguish between isomers of this compound using GC-MS?

A5: While isomers have the same molecular weight and often similar mass spectra, they can typically be separated by gas chromatography due to differences in their boiling points and interactions with the stationary phase. Their mass spectra might show subtle differences in the relative abundance of fragment ions, which can aid in identification when compared to a spectral library like the NIST database.[9][10]

Troubleshooting Guides

Guide 1: Poor Peak Shape

This guide helps you diagnose and resolve common issues related to undesirable peak shapes in your chromatogram.

Symptom Possible Cause Recommended Action
Peak Tailing Active sites in the injector or column.[6]1. Clean or replace the inlet liner.[7] 2. Trim 10-20 cm from the front of the column. 3. Use a column with a more inert stationary phase.[7]
Peak Fronting Column overload.[6]1. Reduce the injection volume. 2. Dilute the sample. 3. Increase the split ratio.
Split Peaks Improper column installation or faulty injection technique.[8]1. Re-install the column, ensuring a clean, square cut. 2. Ensure the syringe needle is clean and not bent. 3. Optimize the injection speed if using manual injection.[8]
Guide 2: Byproduct Identification

This table outlines potential byproducts from a hypothetical hydroboration-oxidation reaction of this compound and key identifying features in their mass spectra. The primary product is 4-methyl-2-heptanol.

Compound Name Molecular Weight ( g/mol ) Expected Elution Order Key Mass Spectral Fragments (m/z)
This compound (Unreacted)112.211112 (M+), 97, 83, 69, 55, 41
4-Methylheptane (from impurity)114.232114 (M+), 99, 85, 71, 57, 43
4-Methyl-3-heptanol (Byproduct)130.233112 (M-18, loss of H₂O), 101, 87, 73, 59
4-Methyl-2-heptanol (Product) 130.23 4 112 (M-18, loss of H₂O), 115, 87, 73, 45

Note: Elution order is an approximation and can vary based on the specific GC column and conditions.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Quench the Reaction: Ensure the reaction is stopped by appropriate means (e.g., adding a quenching agent, cooling).

  • Extraction: If necessary, perform a liquid-liquid extraction to isolate the organic components. A common solvent for this is diethyl ether or dichloromethane.

  • Drying: Dry the organic extract over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filtration: Filter the dried extract to remove the drying agent.

  • Dilution: Dilute the sample to an appropriate concentration (e.g., 10-100 ppm) in a suitable solvent like hexane or ethyl acetate. The optimal concentration may require some method development.

  • Internal Standard: Add an internal standard if quantitative analysis is required. The internal standard should be a compound that is not present in the sample and has similar chemical properties to the analytes.

  • Transfer: Transfer the final sample to a 2 mL autosampler vial for analysis.

Protocol 2: GC-MS Method for this compound and Byproducts
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • Injector: Split/splitless

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-400

  • Solvent Delay: 3 minutes[11]

Visualizations

experimental_workflow GC-MS Analysis Workflow for this compound Reactions reaction This compound Reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry filter Filter dry->filter dilute Dilute Sample filter->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect analyze Data Analysis detect->analyze

Caption: A flowchart of the experimental workflow for analyzing this compound reaction mixtures by GC-MS.

troubleshooting_logic Troubleshooting Logic for Poor Chromatography start Poor Peak Shape Observed check_shape What is the peak shape? start->check_shape tailing Tailing check_shape->tailing Tailing fronting Fronting check_shape->fronting Fronting split Split check_shape->split Split action_tailing1 Clean/Replace Inlet Liner tailing->action_tailing1 action_fronting1 Dilute Sample fronting->action_fronting1 action_split1 Re-install Column split->action_split1 action_tailing2 Trim Column action_tailing1->action_tailing2 action_fronting2 Reduce Injection Volume action_fronting1->action_fronting2

Caption: A decision tree for troubleshooting common peak shape issues in GC analysis.

References

Technical Support Center: Preventing Isomerization of 4-Methyl-2-heptene During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information and troubleshooting advice to prevent the undesired isomerization of 4-methyl-2-heptene during experimental workup procedures. Maintaining the structural integrity of this compound is crucial for its use in pharmaceutical development and other high-precision chemical applications.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can form during workup?

A1: During workup, this compound can isomerize to more thermodynamically stable forms. The primary isomeric impurities to be aware of are:

  • Positional Isomers: The double bond can migrate to a more substituted position, forming isomers like 4-methyl-3-heptene and 2-methyl-3-heptene .

  • Geometric Isomers: The starting material, this compound, can exist as both (E)- and (Z)-isomers. Depending on the reaction conditions, interconversion between these stereoisomers can occur.

The formation of these isomers is driven by the general principle that more substituted alkenes are more stable.

Q2: What are the main causes of this compound isomerization during workup?

A2: The isomerization of this compound is primarily catalyzed by the presence of acidic or basic residues from the reaction mixture. Even trace amounts of acid or base can lead to significant isomerization. Common causes include:

  • Acidic Conditions: Strong acids used as catalysts or reagents, or acidic conditions generated during the workup (e.g., using a strong acid to neutralize a basic reaction mixture), can promote isomerization via a carbocation intermediate.

  • Basic Conditions: Strong bases used in the reaction (e.g., in a Wittig reaction) or for neutralization can catalyze isomerization through the formation of a resonance-stabilized allylic anion.[1]

  • Elevated Temperatures: High temperatures, especially during distillation, can provide the necessary activation energy for isomerization, particularly if catalytic amounts of acid or base are present.[2]

Q3: How can I neutralize my reaction mixture without causing isomerization?

A3: To minimize the risk of isomerization, it is crucial to use mild quenching agents that can neutralize residual acids or bases without creating harsh pH environments. A highly recommended method is to quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) .[3][4] This solution is weakly acidic (around pH 4.5-5.5) and provides a gentle means of neutralizing strong bases without causing a significant drop in pH that could lead to acid-catalyzed isomerization.[5]

Q4: What are the best practices for washing the organic layer containing this compound?

A4: When washing the organic layer, it is essential to maintain a neutral to slightly acidic pH to prevent isomerization. The use of buffered wash solutions is highly recommended.

  • Phosphate Buffer (pH ~7): A wash with a phosphate buffer at a neutral pH is an excellent way to remove water-soluble impurities while maintaining a stable pH.

  • Acetate Buffer (pH ~4.5-5.5): If a slightly acidic wash is required, an acetate buffer can be used.

Avoid washing with strong acids or bases. If the organic layer contains acidic or basic impurities, multiple washes with a neutral buffer or deionized water are preferable to a single wash with a strong neutralizing agent.

Q5: Can distillation cause isomerization of this compound?

A5: Yes, distillation at elevated temperatures can promote the isomerization of this compound, especially if trace acidic or basic impurities are present.[2] To mitigate this risk, it is recommended to:

  • Perform a thorough and neutral workup: Ensure that all acidic and basic impurities are removed before distillation.

  • Use vacuum distillation: Distilling under reduced pressure lowers the boiling point of the compound, thereby reducing the thermal stress on the molecule and minimizing the likelihood of isomerization.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
GC-MS analysis shows the presence of 4-methyl-3-heptene or other positional isomers. The workup conditions were too acidic or basic, leading to double bond migration.- Use a saturated aqueous solution of ammonium chloride to quench the reaction. - Wash the organic layer with a neutral buffer solution (e.g., phosphate buffer, pH 7). - Ensure all glassware is free of acidic or basic residues.
The ratio of (E)- to (Z)-4-methyl-2-heptene has changed after workup. Exposure to acid, base, or high temperatures has caused geometric isomerization.- Maintain low temperatures throughout the workup process. - Avoid prolonged exposure to even mild acids or bases. - If distillation is necessary, use vacuum distillation to keep the temperature low.
Significant product loss during workup. The alkene is sensitive to the workup conditions, leading to decomposition or polymerization in addition to isomerization.- Use mild quenching and washing agents as described above. - Minimize the time the product is in contact with aqueous layers. - Ensure the workup is performed promptly after the reaction is complete.

Quantitative Data

The thermodynamic stability of alkene isomers is a key factor driving isomerization. More substituted alkenes generally have a lower heat of formation and are therefore more stable. The following table, with data calculated using the Benson group method, illustrates the relative stabilities of various C8H16 isomers.[7][8]

Table 1: Standard Enthalpy of Formation (ΔfH°) and Gibbs Free Energy of Formation (ΔfG°) for Selected C8H16 Isomers at 298.15 K [7][8]

IsomerStructureΔfH° (kJ/mol)ΔfG° (kJ/mol)Relative Stability
(E)-4-Methyl-2-heptene Trisubstituted-99.338.5More Stable
(Z)-4-Methyl-2-heptene Trisubstituted-95.142.1Less Stable
4-Methyl-3-heptene Tetrasubstituted-104.534.2Most Stable
2-Methyl-3-heptene Trisubstituted-98.739.1More Stable

Data extrapolated from Benson group method calculations for C8H16 isomers.[7][8]

As the data indicates, 4-methyl-3-heptene is the most thermodynamically stable of these isomers, providing a driving force for the isomerization of this compound under catalytic conditions. The (E)-isomer of this compound is more stable than the (Z)-isomer due to reduced steric strain.[9]

Experimental Protocols

Protocol 1: Mild Quenching of a Reaction Mixture Using Saturated Ammonium Chloride

This protocol is suitable for quenching reactions that have been carried out under basic conditions, such as a Wittig reaction to synthesize this compound.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.

  • Monitor the pH of the aqueous layer with pH paper, continuing the addition until the pH is approximately 7.[3]

  • Once neutralized, proceed with the extraction of the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer and proceed with washing as described in Protocol 2.

Protocol 2: Washing an Organic Layer with a Phosphate Buffer (pH 7)

This protocol is designed to remove water-soluble impurities from an organic solution containing this compound while maintaining a neutral pH.

Materials:

  • Organic layer containing this compound.

  • 0.1 M Phosphate Buffer Solution (pH 7.0). To prepare 1 L:

    • Dissolve 8.0 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of deionized water.

    • Adjust the pH to 7.0 with 1 M HCl or 1 M NaOH.

    • Bring the final volume to 1 L with deionized water.

Procedure:

  • Transfer the organic layer to a separatory funnel.

  • Add an equal volume of the 0.1 M phosphate buffer solution (pH 7.0).

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain the aqueous (bottom) layer.

  • Repeat the washing step one more time if necessary.

  • After the final wash, wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Isomerization Pathways of this compound

Caption: Potential isomerization pathways for this compound.

Experimental Workflow for Preventing Isomerization During Workup

WorkupWorkflow Start Reaction Mixture (containing this compound) Quench Quench with Saturated Aqueous NH4Cl (0 °C) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Phosphate Buffer (pH 7) Extract->Wash Dry Dry with Anhydrous Na2SO4 Wash->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Distill Purify by Vacuum Distillation Evaporate->Distill Product Pure this compound Distill->Product

Caption: Recommended workup workflow to prevent isomerization.

Logical Relationship of Factors Causing Isomerization

IsomerizationFactors Isomerization Isomerization of This compound Acid Acidic Conditions (e.g., strong acid quench) Carbocation Carbocation Intermediate Acid->Carbocation Base Basic Conditions (e.g., residual base) AllylicAnion Allylic Anion Intermediate Base->AllylicAnion Heat Elevated Temperature (e.g., distillation) ActivationEnergy Sufficient Activation Energy Heat->ActivationEnergy Carbocation->Isomerization AllylicAnion->Isomerization ActivationEnergy->Isomerization

References

Troubleshooting low conversion rates in 4-Methyl-2-heptene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-heptene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound, as an alkene, typically undergoes electrophilic addition reactions. The most common transformations include:

  • Isomerization: Shifting the position of the double bond to form other isomers, such as 2-methyl-2-heptene or 4-methyl-3-heptene. This is often catalyzed by acids or transition metals.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihaloalkanes.

  • Hydroboration-Oxidation: An anti-Markovnikov addition of water across the double bond to produce 4-methyl-2-heptanol.

  • Catalytic Hydrogenation: Reduction of the double bond using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) to yield 4-methylheptane.[1]

Q2: What are the expected products for the halogenation of this compound?

A2: The halogenation of this compound with a halogen like Br₂ or Cl₂ is expected to yield 2,3-dihalo-4-methylheptane. The reaction proceeds through a halonium ion intermediate, leading to the addition of two halogen atoms across the double bond.

Q3: What is the expected major product for the hydroboration-oxidation of this compound?

A3: The hydroboration-oxidation of this compound is an anti-Markovnikov addition of water across the double bond. This means the hydroxyl group will add to the less substituted carbon of the double bond. Therefore, the expected major product is 4-methyl-2-heptanol . The regioselectivity is driven by both steric and electronic factors.[2] Bulky borane reagents like 9-BBN can be used to enhance this regioselectivity.[2]

Q4: Can carbocation rearrangements occur in reactions with this compound?

A4: Yes, carbocation rearrangements are possible in reactions that proceed through a carbocation intermediate, such as acid-catalyzed hydration or hydrohalogenation. In the case of this compound, the initial secondary carbocation formed could potentially rearrange to a more stable tertiary carbocation if a suitable hydride or alkyl shift is possible. However, in the provided structure, a simple hydride shift would not lead to a more stable carbocation.

Troubleshooting Guides for Low Conversion Rates

Isomerization Reactions

Problem: Low conversion of this compound to the desired isomer.

Potential Cause Troubleshooting Recommendation
Inactive Catalyst For acid-catalyzed isomerizations, ensure the acid catalyst is fresh and not hydrated. For metal-catalyzed reactions, verify the catalyst's activity with a known substrate. Catalyst deactivation can occur due to impurities.[3]
Suboptimal Temperature Isomerization reactions are often equilibrium-controlled. The reaction temperature can significantly affect the equilibrium position. Experiment with a range of temperatures to find the optimal condition for the desired isomer.
Incorrect Solvent The polarity of the solvent can influence the reaction rate and equilibrium. Test a variety of solvents with different polarities.
Presence of Impurities Water, oxygen, and other impurities in the starting material or solvent can poison the catalyst.[3] Ensure all reagents and solvents are pure and dry.
Hydroboration-Oxidation

Problem: Low yield of 4-methyl-2-heptanol.

Potential Cause Troubleshooting Recommendation
Impure or Decomposed Borane Reagent Borane reagents (e.g., BH₃-THF, 9-BBN) can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature The hydroboration step is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and selectivity. The subsequent oxidation with hydrogen peroxide is often exothermic and may require cooling to prevent side reactions.
Incomplete Oxidation Ensure a sufficient excess of hydrogen peroxide and base (e.g., NaOH) is used in the oxidation step. The reaction is typically stirred for several hours to ensure complete conversion of the organoborane intermediate.
Steric Hindrance The methyl group at the 4-position may introduce some steric hindrance. Using a less sterically hindered borane reagent like BH₃-THF may be more effective than bulkier reagents if low conversion is observed.
Catalytic Hydrogenation

Problem: Incomplete reduction of this compound to 4-methylheptane.

Potential Cause Troubleshooting Recommendation
Catalyst Deactivation The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities in the substrate, solvent, or hydrogen gas.[4] Ensure high-purity reagents and filter the substrate if necessary.
Insufficient Hydrogen Pressure For sterically hindered alkenes, higher hydrogen pressures may be required to achieve complete hydrogenation.[5][6]
Inadequate Agitation Efficient mixing is crucial in heterogeneous catalysis to ensure good contact between the substrate, catalyst, and hydrogen gas.
Suboptimal Catalyst Loading If the reaction is slow or incomplete, increasing the catalyst loading may improve the conversion rate.

Experimental Protocols

Protocol 1: Isomerization of this compound (General Procedure)

This protocol describes a general procedure for the acid-catalyzed isomerization of an alkene. The specific conditions will need to be optimized for this compound.

Materials:

  • This compound

  • Anhydrous p-toluenesulfonic acid (TsOH) or other acid catalyst

  • Anhydrous toluene or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and anhydrous toluene.

  • Add the acid catalyst (e.g., 0.1 eq of TsOH).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by GC-MS or ¹H NMR.

  • Once the desired isomer distribution is reached, cool the reaction to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by fractional distillation or column chromatography.

Protocol 2: Hydroboration-Oxidation of this compound to 4-Methyl-2-heptanol

This protocol is a general procedure for the hydroboration-oxidation of a terminal-like alkene.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃-THF solution (1.1 eq) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (1.2 eq).

  • Carefully add the 30% H₂O₂ solution (1.5 eq) dropwise, ensuring the temperature does not rise significantly.

  • Allow the mixture to warm to room temperature and stir for at least 2 hours.

  • Add diethyl ether to extract the product. Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-methyl-2-heptanol by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Conversion Start Low Conversion Rate in this compound Reaction Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Check_Catalyst Verify Catalyst Activity & Handling Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Optimize_Purity Purify/Dry Reagents & Solvents Check_Purity->Optimize_Purity Impurities Detected Optimize_Catalyst Use Fresh Catalyst/ Increase Loading Check_Catalyst->Optimize_Catalyst Catalyst Inactive Optimize_Conditions Systematically Vary Conditions Check_Conditions->Optimize_Conditions Conditions Suboptimal Successful_Reaction Improved Conversion Optimize_Purity->Successful_Reaction Optimize_Catalyst->Successful_Reaction Optimize_Conditions->Successful_Reaction

Caption: A logical workflow for troubleshooting low conversion rates.

Hydroboration_Oxidation_Pathway Substrate This compound Reagent1 1. BH3-THF Intermediate Trialkylborane Intermediate Reagent1->Intermediate Hydroboration (Syn-addition) Reagent2 2. H2O2, NaOH Product 4-Methyl-2-heptanol (Anti-Markovnikov Product) Reagent2->Product Oxidation (Retention of Stereochemistry)

Caption: Signaling pathway for Hydroboration-Oxidation.

References

Methods for removing unreacted starting materials from 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Methyl-2-heptene. The focus is on effective methods for removing unreacted starting materials and byproducts, particularly following a Wittig reaction, a common synthesis route for alkenes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via a Wittig reaction?

A1: In a typical Wittig reaction to form this compound (e.g., from propanal and a butyl-derived phosphonium ylide), the most common impurities are unreacted starting materials and reaction byproducts. These include the unreacted aldehyde (e.g., propanal), the unreacted phosphonium salt, and triphenylphosphine oxide (TPPO), a significant byproduct of the reaction.[1][3] Sterically hindered ketones can also be problematic, potentially leading to slow reactions and poor yields.[1]

Q2: After my reaction, I have a significant amount of a high-melting white solid in my crude product. What is it and how can it be removed?

A2: The high-melting white solid is almost certainly triphenylphosphine oxide (TPPO), the main byproduct of the Wittig reaction.[1][4] Due to its high polarity and crystalline nature, it often complicates purification. Several methods are effective for its removal:

  • Precipitation and Filtration: TPPO has low solubility in non-polar solvents. You can often precipitate it by concentrating the reaction mixture and suspending the residue in a cold non-polar solvent like pentane, hexane, or diethyl ether, followed by filtration through a plug of silica gel.[5][6][7]

  • Complexation with Metal Salts: TPPO can be precipitated by adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which form a complex that can be filtered off.[6][8] This is particularly useful when working in polar solvents.[8]

  • Crystallization: If the product is sufficiently soluble, TPPO can sometimes be crystallized out of a suitable solvent mixture, such as benzene-cyclohexane.[6]

Q3: How can I effectively remove unreacted aldehyde from the reaction mixture?

A3: Unreacted aldehydes, like propanal, are relatively volatile and can be removed by several methods. Given the significant difference in boiling points between this compound (approx. 114-120°C) and propanal (48°C), fractional distillation is a highly effective method.[9][10] Additionally, a simple aqueous wash during the workup will help remove a portion of the water-soluble aldehyde. For more stubborn cases, a wash with a sodium bisulfite solution can be used to form a water-soluble adduct with the aldehyde, which is then removed in the aqueous phase.

Q4: I am observing both (E) and (Z) isomers of this compound in my analytical data. How can I separate them?

A4: The stereochemical outcome of a Wittig reaction depends on the ylide's stability; unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[2][4] Separating these isomers can be challenging due to their similar physical properties.[11] While fractional distillation may not be effective, preparative gas chromatography or specialized column chromatography using silver nitrate-impregnated silica gel can sometimes achieve separation. For certain chelating agents, separation of cis- and trans-isomers is possible through preferential complex formation.[11]

Q5: What is the most robust general purification strategy for obtaining high-purity this compound?

A5: A multi-step approach is most effective. Start with an aqueous workup (extractive workup) to remove water-soluble impurities like salts and excess methylamine if used.[12][13] Follow this with a method specifically targeting the removal of triphenylphosphine oxide, such as precipitation and filtration through a silica plug.[6][7] The final purification step should be fractional distillation under an inert atmosphere to separate the this compound from any remaining volatile impurities and non-volatile baseline material.[14] For very high purity requirements or difficult separations, flash chromatography is an excellent alternative.[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Oily residue persists after solvent evaporation High concentration of triphenylphosphine oxide (TPPO) or other high-boiling impurities.Suspend the crude mixture in cold hexane or pentane to precipitate the TPPO and filter through a short plug of silica gel.[5][6] Alternatively, use flash chromatography for separation.[17]
Product is contaminated with starting aldehyde Incomplete reaction or inefficient removal during workup.Perform careful fractional distillation, collecting the fraction at the boiling point of this compound.[14] Wash the organic layer with a saturated sodium bisulfite solution during workup.
Low yield after purification Product loss during aqueous washes or multiple purification steps. Premature crystallization during filtration.Minimize the number of extraction and filtration steps. Ensure you are using a minimal amount of solvent for recrystallization or precipitation to avoid leaving the product in the solution.[18]
Broad melting point range (if a solid derivative is made) Presence of impurities, possibly a mixture of E/Z isomers.A broad melting point indicates impurities are present.[18] Further purification is required. Consider re-purifying via flash chromatography or distillation.
Streaking on TLC plate Sample is too concentrated; presence of highly polar impurities (e.g., phosphonium salts).Dilute the sample before spotting. Ensure the aqueous workup was thorough to remove ionic byproducts.[18]

Data Presentation

Table 1: Physical Properties of Product and Common Impurities

CompoundMolar Mass ( g/mol )Boiling Point (°C)Solubility Characteristics
This compound 112.21[19]114 - 120[9][10]Insoluble in water; Soluble in organic solvents.[20]
Propanal58.0848Soluble in water and organic solvents.
Triphenylphosphine262.29377Insoluble in water; Soluble in most organic solvents.
Triphenylphosphine Oxide (TPPO)278.28>360Slightly soluble in water; Soluble in polar organic solvents (DCM, THF); Low solubility in non-polar solvents (hexane, ether).[21]
2-Bromobutane137.0291Sparingly soluble in water; Soluble in organic solvents.

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add an equal volume of deionized water to the funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 1 M HCl (if basic impurities are present), saturated NaHCO₃ solution (to neutralize acid), and finally with brine (saturated NaCl solution).[14]

  • Drain the aqueous layer after each wash.

  • Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.[14]

Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) by Precipitation
  • After the initial workup, concentrate the crude product under reduced pressure to obtain a viscous oil or solid residue.

  • To the residue, add a minimal volume of a cold, non-polar solvent such as pentane or hexane.

  • Stir or sonicate the mixture vigorously. TPPO should precipitate as a white solid.

  • Prepare a short column or Büchner funnel with a plug of silica gel.

  • Filter the mixture through the silica plug, washing with additional cold non-polar solvent.[5][6]

  • The filtrate contains the this compound product, while the TPPO remains on the silica.

  • Combine the filtrates and remove the solvent via rotary evaporation. This procedure may need to be repeated 2-3 times for complete removal.[6]

Protocol 3: Purification by Flash Chromatography

Flash chromatography is a rapid purification technique that uses pressure to accelerate solvent flow through the column.[16][22]

  • Select a Solvent System: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4.

  • Pack the Column: Pack a flash chromatography column with silica gel using the chosen eluent.[17]

  • Load the Sample: Dissolve the crude product in a minimal amount of the solvent or adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[17]

  • Elute the Compound: Apply pressure (using compressed air or nitrogen) and begin eluting with the solvent system.[22] Collect fractions in test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_process Purification Steps cluster_end Final Product cluster_waste Impurities Removed ReactionMixture Crude Reaction Mixture (Product, TPPO, Aldehyde, Salts) Workup Aqueous Workup (Protocol 1) ReactionMixture->Workup TPPO_Removal TPPO Removal (Protocol 2) Workup->TPPO_Removal AqueousWaste Aqueous Waste (Salts, Aldehyde) Workup->AqueousWaste FinalPurification Final Purification (Distillation or Chromatography) TPPO_Removal->FinalPurification TPPO_Waste Solid Waste (TPPO) TPPO_Removal->TPPO_Waste PureProduct Pure this compound FinalPurification->PureProduct OtherImpurities Other Impurities FinalPurification->OtherImpurities

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impurity detected in crude product analysis (TLC/NMR) Q1 Is it a high-melting white solid? Start->Q1 Yes_TPPO Likely Triphenylphosphine Oxide (TPPO) Q1->Yes_TPPO  Yes No_TPPO Does impurity have a low boiling point? Q1->No_TPPO  No Sol_TPPO Solution: Precipitate with non-polar solvent and filter through silica plug. (Protocol 2) Yes_TPPO->Sol_TPPO Yes_Aldehyde Likely unreacted aldehyde No_TPPO->Yes_Aldehyde  Yes No_Aldehyde Other (e.g., starting material, isomers, unknown byproduct) No_TPPO->No_Aldehyde  No Sol_Aldehyde Solution: Perform fractional distillation or a sodium bisulfite wash. Yes_Aldehyde->Sol_Aldehyde Sol_Other Solution: Purify via Flash Chromatography. (Protocol 3) No_Aldehyde->Sol_Other

Caption: Decision tree for troubleshooting common purification issues.

References

Stability and degradation of 4-Methyl-2-heptene under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Methyl-2-heptene under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxygen: As an unsaturated hydrocarbon, this compound is susceptible to auto-oxidation in the presence of atmospheric oxygen.[1][2] This process can lead to the formation of peroxides, which are unstable and can be hazardous.

  • Light: Exposure to light, particularly UV light, can initiate and accelerate the auto-oxidation process.[2][3]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[2]

Q2: What are the recommended storage conditions for maintaining the stability of this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to the degradation factors mentioned above. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated place.[4][5]Reduces the rate of auto-oxidation and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents contact with oxygen, thereby inhibiting auto-oxidation and peroxide formation.
Light Store in an amber or opaque, airtight container.[3][6]Protects the compound from light-induced degradation.
Container Use a tightly sealed container to prevent evaporation and exposure to air.[4]Maintains the integrity of the sample and prevents contamination.
Inhibitors For long-term storage, consider purchasing this compound with an added inhibitor, such as butylated hydroxytoluene (BHT).[6][7]Inhibitors scavenge free radicals and slow down the auto-oxidation process.

Q3: What are the likely degradation products of this compound?

A3: Under oxidative conditions, the double bond in this compound is the most reactive site. The degradation can proceed through several pathways, leading to a variety of products. The primary degradation pathways include oxidation, which can result in the formation of epoxides and diols, and in more aggressive conditions, cleavage of the double bond.[8][9][10]

Degradation PathwayPotential Products
Epoxidation 4-Methyl-2,3-epoxyheptane
Dihydroxylation 4-Methyl-2,3-heptanediol
Oxidative Cleavage Propanal and 2-Pentanone

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Appearance of a precipitate or crystals in the sample. Peroxide formation upon prolonged storage, especially if the container has been opened multiple times.[7]CAUTION: Do not attempt to open the container if crystals are present around the cap, as peroxides can be explosive. [7] Contact your institution's environmental health and safety office for proper disposal procedures. For future prevention, adhere to recommended storage conditions and periodically test for peroxides.
Unexpected peaks in GC-MS analysis. Degradation of the sample due to improper storage. Contamination from the storage container or solvent. Thermal degradation in the GC inlet.Verify the purity of the sample using a fresh standard. Analyze a solvent blank to rule out contamination. Lower the GC inlet temperature to minimize on-column degradation. The logical workflow for troubleshooting this issue is detailed in the diagram below.
Inconsistent analytical results between samples from the same batch. Non-homogeneous degradation within the storage container. Inconsistent sample handling and preparation.Gently agitate the container before taking a sample (only if no crystals are visible). Standardize the sample preparation procedure to ensure consistency.
Loss of sample over time. Evaporation due to a poorly sealed container.Ensure the container is tightly sealed. For long-term storage, consider using a container with a PTFE-lined cap.

Experimental Protocols

Accelerated Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

1. Objective: To determine the degradation profile of this compound at elevated temperatures and predict its shelf-life under recommended storage conditions.[2]

2. Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined screw caps

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar)

  • High-purity solvent for dilution (e.g., hexane)

3. Procedure:

  • Sample Preparation: Aliquot 1 mL of this compound into several amber glass vials.

  • Inert Atmosphere (Optional but Recommended): Purge the headspace of each vial with nitrogen or argon before sealing tightly.

  • Initial Analysis (Time Zero): Analyze one of the prepared samples immediately by GC-MS to determine the initial purity and identify any existing impurities. This will serve as the baseline.

  • Storage: Place the remaining vials in the pre-heated oven or stability chamber at the desired temperatures (e.g., 40°C, 50°C, and 60°C).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.

  • GC-MS Analysis:

    • Allow the vial to cool to room temperature.

    • Prepare a dilution of the sample in a suitable solvent (e.g., 1:1000 in hexane).

    • Inject the diluted sample into the GC-MS.

    • Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each temperature.

    • Determine the degradation rate constant at each temperature.

    • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C or 25°C) and estimate the shelf-life.[2]

Visualizations

Troubleshooting_Unexpected_Peaks start Unexpected Peak in GC-MS check_blank Analyze Solvent Blank start->check_blank peak_present_blank Peak Present in Blank? check_blank->peak_present_blank contaminant_source Source is Solvent or System Contamination peak_present_blank->contaminant_source Yes peak_absent_blank Peak Absent in Blank peak_present_blank->peak_absent_blank No clean_system Clean Syringe, Inlet, and Column contaminant_source->clean_system check_standard Analyze Fresh Standard of this compound peak_absent_blank->check_standard peak_present_standard Peak Present in Standard? check_standard->peak_present_standard impurity_source Impurity in Standard Material peak_present_standard->impurity_source Yes degradation_issue Peak is Likely a Degradation Product peak_present_standard->degradation_issue No obtain_new_standard Obtain New, High-Purity Standard impurity_source->obtain_new_standard review_storage Review Storage Conditions and Sample Age degradation_issue->review_storage end Identify Degradation Product review_storage->end Degradation_Pathway start This compound oxidation Oxidation (O2, Light, Heat) start->oxidation epoxidation Epoxidation oxidation->epoxidation Mild Conditions cleavage Oxidative Cleavage (e.g., Ozonolysis) oxidation->cleavage Strong Conditions epoxide 4-Methyl-2,3-epoxyheptane epoxidation->epoxide hydrolysis Hydrolysis epoxide->hydrolysis diol 4-Methyl-2,3-heptanediol hydrolysis->diol products Propanal + 2-Pentanone cleavage->products

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Methyl-2-heptene: GC-MS vs. Real-Time Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, food science, and pharmaceutical development. 4-Methyl-2-heptene, a branched alkene, is one such VOC where precise measurement is essential. This guide provides a comprehensive comparison of the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative real-time analytical techniques, namely Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), for the quantification of this compound.

Methodology Showdown: GC-MS Takes the Lead in Specificity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its strength lies in the chromatographic separation of analytes from a complex matrix before detection by the mass spectrometer, providing a high degree of specificity.[2]

In contrast, SIFT-MS and PTR-MS are direct mass spectrometry techniques that offer real-time analysis of VOCs without the need for chromatographic separation.[3] SIFT-MS utilizes soft chemical ionization with multiple reagent ions (H₃O⁺, NO⁺, O₂⁺) to identify and quantify a broad range of compounds.[4] PTR-MS primarily uses proton transfer reactions with H₃O⁺ ions for the sensitive detection of VOCs.[3] While these methods provide instantaneous results, their specificity can be a limitation when analyzing complex mixtures containing isomers or isobaric compounds.[5]

Quantitative Performance: A Head-to-Head Comparison

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Due to the limited availability of a complete, publicly accessible validation report specifically for this compound, the following tables present a synthesis of expected performance characteristics based on validated methods for structurally similar C8 volatile hydrocarbons.

Table 1: GC-MS Method Performance for C8 Hydrocarbon Quantification

ParameterTypical Performance
Linearity (R²) > 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.005 - 0.1 mg/L
Limit of Quantification (LOQ) 0.02 - 0.4 mg/L

Table 2: Alternative Methods Performance for VOC Quantification

MethodLimit of Detection (LOD)Key Advantages
SIFT-MS pptv levels[2]Real-time analysis, high throughput, no sample preparation
PTR-MS pptv levels[6]Real-time analysis, high sensitivity

Experimental Protocols: A Closer Look at the Methodologies

Validated Headspace GC-MS Method for Volatile Hydrocarbon Quantification

This protocol is a representative procedure for the quantification of C8 volatile hydrocarbons, adaptable for this compound.

1. Sample Preparation (Static Headspace)

  • Accurately weigh 1 g of the sample matrix (e.g., biological fluid, polymer) into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Incubate the vial at a constant temperature (e.g., 80°C) for a defined period (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Headspace autosampler, injection volume 1 mL of the headspace.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

3. Method Validation

The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Alternative Methodologies: SIFT-MS and PTR-MS

For SIFT-MS and PTR-MS, sample introduction is typically direct, involving the continuous drawing of air or headspace from the sample into the instrument. The instruments are calibrated using certified gas standards of the target analyte.

Visualizing the Workflow: GC-MS Method Validation

The following diagram illustrates the typical workflow for the validation of a GC-MS method for quantifying this compound.

GCMS_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_sample_analysis Sample Analysis MD1 Select GC Column & Conditions MD2 Optimize MS Parameters (SIM) MD1->MD2 V1 Specificity (Peak Purity, Resolution) MD2->V1 Proceed to Validation V2 Linearity & Range (Calibration Curve, R²) V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability, Intermediate Precision, %RSD) V3->V4 V5 LOD & LOQ (Signal-to-Noise Ratio) V4->V5 V6 Robustness (Varying Parameters) V5->V6 SA1 Sample Preparation (Headspace) V6->SA1 Validated Method Ready for Use SA2 GC-MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

GC-MS Method Validation Workflow

Conclusion: Choosing the Right Tool for the Job

The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-MS remains the definitive method for applications requiring high specificity and accuracy, especially in complex matrices where isomer separation is crucial. The validation process, although rigorous, ensures the reliability of the quantitative data.

  • SIFT-MS and PTR-MS are powerful alternatives when real-time monitoring and high sample throughput are the primary considerations. Their ability to provide instantaneous results without extensive sample preparation makes them ideal for process monitoring and rapid screening applications. However, potential interferences in complex samples should be carefully considered.

For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each technique is paramount to selecting the most appropriate method to achieve reliable and accurate quantification of this compound.

References

A Comparative Analysis of (E)- and (Z)-4-Methyl-2-heptene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the distinct properties of geometric isomers is paramount. This guide provides a detailed comparative analysis of the (E)- and (Z)-isomers of 4-Methyl-2-heptene, focusing on their physical, spectroscopic, and chemical characteristics. The information herein is supported by available experimental data and established chemical principles.

Introduction to Geometric Isomerism in this compound

(E)- and (Z)-4-Methyl-2-heptene are stereoisomers, specifically diastereomers, that arise from the restricted rotation around the carbon-carbon double bond. The "E" designation (from the German entgegen, meaning opposite) indicates that the higher priority groups on each carbon of the double bond are on opposite sides. Conversely, the "Z" designation (zusammen, meaning together) signifies that the higher priority groups are on the same side. This subtle difference in spatial arrangement leads to distinct physical and chemical properties.

Physical Properties

The physical properties of (E)- and (Z)-4-Methyl-2-heptene differ primarily due to variations in their molecular shape and resulting intermolecular forces. The (E)-isomer, with a more linear shape, generally packs more efficiently in the solid state and experiences slightly different van der Waals interactions compared to the more bent (Z)-isomer. While comprehensive experimental data for both isomers is not uniformly available, the following table summarizes the known and estimated properties.

Property(E)-4-Methyl-2-heptene(Z)-4-Methyl-2-heptene
Molecular Formula C₈H₁₆[1][2][3][4][5][6]C₈H₁₆[7][8][9]
Molar Mass 112.21 g/mol [7][10]112.21 g/mol [7]
CAS Number 66225-17-0[1][4]66225-16-9[8][9]
Boiling Point 113-114 °C (estimated)114 °C
Density 0.712 g/cm³ (estimate)Data not available
Refractive Index 1.4080 (estimate)Data not available
Kovats Retention Index (Standard non-polar) 757.3, 760, 762, 763, 757, 757, 758, 743.4, 759756.3, 753, 755, 758, 758, 756, 756[7]

Spectroscopic Analysis

Spectroscopic techniques are crucial for differentiating between the (E) and (Z) isomers of this compound. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference in the ¹H NMR spectra of the two isomers is the coupling constant (J-value) between the vinylic protons. For the (E)-isomer, the coupling constant is typically larger (around 12-18 Hz) due to the trans relationship of the protons. In contrast, the (Z)-isomer exhibits a smaller coupling constant (around 6-12 Hz) for the cis protons. The chemical shifts of the allylic and vinylic protons may also show slight differences.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the allylic carbons can also differ slightly between the two isomers due to steric effects.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching frequencies for the sp² hybridized carbons of the double bond (typically above 3000 cm⁻¹). The key difference often lies in the C-H out-of-plane bending vibrations in the "fingerprint" region (below 1000 cm⁻¹). (E)-isomers of disubstituted alkenes typically show a strong absorption band around 960-970 cm⁻¹, which is absent or weaker in the (Z)-isomer. The (Z)-isomer may show a band around 675-730 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum of this compound, which can be a valuable reference.[2][3][5]

Mass Spectrometry

The mass spectra of both (E)- and (Z)-4-Methyl-2-heptene are expected to show a molecular ion peak (M⁺) at m/z = 112. The fragmentation patterns are likely to be very similar, as they are primarily determined by the stability of the resulting carbocations and radicals. Common fragmentation pathways for alkenes include allylic cleavage. While the overall pattern may be similar, minor differences in the relative intensities of certain fragment ions might be observable. The NIST WebBook contains mass spectral data for this compound.[3][11]

Chemical Properties and Reactivity

The chemical reactivity of the two isomers is governed by the accessibility and stability of the double bond.

Stability

In general, (E)-isomers of alkenes are thermodynamically more stable than their (Z)-counterparts. This is attributed to steric hindrance between the substituent groups on the same side of the double bond in the (Z)-isomer, which forces the molecule into a higher energy state. Therefore, (E)-4-Methyl-2-heptene is expected to be more stable than (Z)-4-Methyl-2-heptene.

Reactivity

Both isomers undergo typical electrophilic addition reactions characteristic of alkenes, such as hydrogenation, halogenation, and hydrohalogenation. However, the rates of these reactions may differ slightly due to the different steric environments of the double bond. The more sterically hindered double bond in the (Z)-isomer might react slower in some cases. It is also possible that stereoselective reactions could yield different product ratios when starting with either the (E)- or (Z)-isomer.

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of these specific isomers are not widely published. However, standard organic chemistry laboratory techniques can be applied.

Synthesis

A general approach to synthesize a mixture of (E)- and (Z)-4-Methyl-2-heptene would be through the dehydration of 4-methyl-2-heptanol or the elimination of a suitable leaving group from a 2- or 3-halo-4-methylheptane. The ratio of the (E) and (Z) isomers formed would depend on the reaction conditions (e.g., the choice of base and solvent in an elimination reaction). Separation of the isomers can often be achieved by fractional distillation or preparative gas chromatography.

Determination of Physical Properties
  • Boiling Point: The boiling point can be determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

  • Density: The density can be measured using a pycnometer or a digital density meter.

  • Refractive Index: A refractometer is used to measure the refractive index of the liquid sample.

Visualizing Experimental Workflow and Isomer Stability

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for characterizing the isomers and the logical relationship of their stability.

Experimental_Workflow cluster_synthesis Synthesis and Separation cluster_characterization Isomer Characterization synthesis Synthesis of (E/Z) Mixture separation Isomer Separation (e.g., Fractional Distillation) synthesis->separation e_isomer (E)-4-Methyl-2-heptene separation->e_isomer Isolate E z_isomer (Z)-4-Methyl-2-heptene separation->z_isomer Isolate Z phys_props Physical Property Measurement (BP, Density, RI) e_isomer->phys_props spec_analysis Spectroscopic Analysis (NMR, IR, MS) e_isomer->spec_analysis z_isomer->phys_props z_isomer->spec_analysis Stability_Relationship z_isomer (Z)-4-Methyl-2-heptene steric_hindrance Increased Steric Hindrance z_isomer->steric_hindrance e_isomer (E)-4-Methyl-2-heptene less_steric_hindrance Reduced Steric Hindrance e_isomer->less_steric_hindrance higher_energy Higher Energy State steric_hindrance->higher_energy lower_stability Lower Thermodynamic Stability higher_energy->lower_stability lower_energy Lower Energy State less_steric_hindrance->lower_energy higher_stability Higher Thermodynamic Stability lower_energy->higher_stability

References

A Comparative Guide to the Spectroscopic Differences Between (E)- and (Z)-4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key spectroscopic differences between the geometric isomers, (E)-4-Methyl-2-heptene and (Z)-4-Methyl-2-heptene. Understanding these distinctions is crucial for the unambiguous identification and characterization of these compounds in complex mixtures. The following sections present a comparative analysis based on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by predicted data and established spectroscopic principles.

Molecular Structures

The fundamental difference between the (E) and (Z) isomers of 4-Methyl-2-heptene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E)-isomer (trans), the higher priority groups (the methyl and the sec-butyl groups) are on opposite sides of the double bond. In the (Z)-isomer (cis), these groups are on the same side. This seemingly subtle structural variation gives rise to distinct spectroscopic signatures.

G cluster_E (E)-4-Methyl-2-heptene cluster_Z (Z)-4-Methyl-2-heptene E_isomer E_isomer Z_isomer Z_isomer

Caption: Molecular structures of (E)- and (Z)-4-Methyl-2-heptene.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the vinylic protons and the magnitude of the coupling constant between them are the most telling differentiators for (E) and (Z) isomers.

Key Differences:

  • Vinylic Proton Chemical Shifts: The chemical shifts of the protons attached to the double bond (H-2 and H-3) are influenced by the steric environment. In the (Z)-isomer, steric compression between the substituents can cause these protons to resonate at slightly different fields compared to the (E)-isomer.

  • Coupling Constants (³J): The coupling constant between the vinylic protons (H-2 and H-3) is significantly different. For the (E)-isomer, the coupling constant (³J_trans) is typically in the range of 12-18 Hz, while for the (Z)-isomer (³J_cis), it is smaller, generally between 6-12 Hz. This is a definitive diagnostic feature.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ) - (E)-isomer Predicted Chemical Shift (δ) - (Z)-isomer Multiplicity Coupling Constant (J) in Hz
H-1~1.0 ppm~1.0 ppmt~7.5
H-2~5.4 ppm~5.3 ppmdqJ_H2-H3 ≈ 15 (E), J_H2-H1 ≈ 1.5
H-3~5.5 ppm~5.4 ppmdtJ_H3-H2 ≈ 15 (E), J_H3-H4 ≈ 7.0
H-4~2.1 ppm~2.5 ppmm-
H-5~1.3 ppm~1.3 ppmm-
H-6~0.9 ppm~0.9 ppmt~7.5
4-CH₃~1.0 ppm~1.0 ppmd~7.0

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts, particularly for the carbons of the double bond and the allylic carbons, are also sensitive to the isomeric configuration.

Key Differences:

  • Allylic Carbon Chemical Shifts: Due to the "gamma-gauche" effect, the allylic methyl carbon (C-1) and the allylic methine carbon (C-4) in the (Z)-isomer are expected to be shielded (shifted to a lower ppm value) compared to the (E)-isomer because of steric interactions.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ) - (E)-isomer Predicted Chemical Shift (δ) - (Z)-isomer
C-1~14 ppm~13 ppm
C-2~125 ppm~124 ppm
C-3~135 ppm~133 ppm
C-4~42 ppm~37 ppm
C-5~29 ppm~29 ppm
C-6~20 ppm~20 ppm
4-CH₃~22 ppm~21 ppm

Note: These are predicted values and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of (E) and (Z) isomers of disubstituted alkenes arises from the C-H out-of-plane bending vibrations.

Key Differences:

  • (E)-isomer: A strong, characteristic absorption band is expected in the range of 960-980 cm⁻¹ due to the trans C-H wagging vibration.[1][2]

  • (Z)-isomer: A characteristic absorption band is expected in the range of 675-730 cm⁻¹ due to the cis C-H wagging vibration.[1][2]

Summary of Key IR Absorptions:

Vibrational Mode (E)-4-Methyl-2-heptene (cm⁻¹) (Z)-4-Methyl-2-heptene (cm⁻¹)
=C-H Stretch3000-31003000-3100
C-H Stretch (sp³)2850-29602850-2960
C=C Stretch~1670~1660
C-H Out-of-plane bend960-980 (strong) 675-730 (medium)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of geometric isomers are often very similar, as the initial molecular ion has enough energy to undergo isomerization before fragmentation.[3][4] Therefore, distinguishing between (E) and (Z)-4-Methyl-2-heptene based solely on their mass spectra can be challenging.

Expected Fragmentation:

Both isomers are expected to show a molecular ion peak (M⁺) at m/z = 112. Common fragmentation pathways for alkenes include allylic cleavage. The most stable carbocation would result from the loss of a propyl radical (CH₃CH₂CH₂•), leading to a prominent fragment ion at m/z = 69. Loss of an ethyl radical would give a fragment at m/z = 83. While the fragmentation patterns are anticipated to be nearly identical, minor differences in the relative intensities of certain fragment ions might be observable under carefully controlled conditions.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of pure isomers.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 30-200.

Logical Workflow for Isomer Differentiation

G cluster_workflow Spectroscopic Differentiation Workflow cluster_ir_results IR Results cluster_nmr_results NMR Results cluster_ms_results MS Results Sample Unknown Isomer of this compound IR_Analysis IR Spectroscopy Sample->IR_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis IR_trans Strong peak at ~970 cm⁻¹ IR_Analysis->IR_trans Indicates (E)-isomer IR_cis Peak at ~700 cm⁻¹ IR_Analysis->IR_cis Indicates (Z)-isomer NMR_trans ³J_H-H ≈ 15 Hz NMR_Analysis->NMR_trans Confirms (E)-isomer NMR_cis ³J_H-H ≈ 10 Hz NMR_Analysis->NMR_cis Confirms (Z)-isomer MS_result M⁺ at m/z 112 Similar fragmentation MS_Analysis->MS_result Confirms Molecular Weight

Caption: Workflow for distinguishing isomers.

References

A Comparative Guide to the Reactivity of 4-Methyl-2-heptene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Methyl-2-heptene with other heptene isomers. The information presented herein is based on established principles of alkene stability and is supported by experimental data where available. This document aims to provide researchers with the necessary information to understand and predict the chemical behavior of these compounds in various reaction conditions.

Introduction to Alkene Reactivity

The reactivity of alkenes is primarily governed by the stability of the carbon-carbon double bond. In general, the less stable the alkene, the more reactive it is towards addition reactions. The stability of an alkene is influenced by several structural factors, including the degree of substitution of the double bond and the stereochemistry of the substituents.

The key principles governing alkene stability are:

  • Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the double-bonded carbons. The order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. Consequently, monosubstituted alkenes are the most reactive.

  • Stereoisomerism: For disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers due to reduced steric hindrance.[1][2]

  • Hyperconjugation: The stabilizing effect of alkyl substituents is attributed to hyperconjugation, an interaction between the C-H σ-bonds of the alkyl group and the π-orbital of the double bond.[3][4]

  • Steric Hindrance: Bulky substituents near the double bond can impede the approach of reagents, thereby decreasing the reaction rate.[5]

Reactivity Comparison of Heptene Isomers

Based on the principles of alkene stability, we can predict the relative reactivity of this compound and other representative heptene isomers. This compound is a trisubstituted alkene. Its reactivity will be compared with monosubstituted (1-heptene), disubstituted (cis- and trans-2-heptene), and a more sterically hindered trisubstituted isomer (2,4-dimethyl-2-pentene, a heptene isomer).

The expected order of reactivity, from most reactive to least reactive, is:

  • Monosubstituted Alkene (e.g., 1-Heptene): Least stable, therefore most reactive.

  • Disubstituted Alkene, cis (e.g., cis-2-Heptene): Less stable than the trans isomer due to steric strain, making it more reactive.

  • Disubstituted Alkene, trans (e.g., trans-2-Heptene): More stable than the cis isomer, thus less reactive.

  • Trisubstituted Alkene (e.g., this compound): More stable than disubstituted alkenes, leading to lower reactivity.

  • Trisubstituted Alkene with more steric hindrance (e.g., 2,4-Dimethyl-2-pentene): While also trisubstituted, increased steric hindrance around the double bond can further decrease reactivity compared to less hindered trisubstituted isomers.

Quantitative Data: Heats of Hydrogenation

Alkene Isomer (Hexene)SubstitutionHeat of Hydrogenation (kJ/mol)Relative Stability
1-HexeneMonosubstituted-126Least Stable
cis-2-HexeneDisubstituted-121Moderately Stable
trans-2-HexeneDisubstituted-117More Stable
2-Methyl-2-penteneTrisubstituted-113Most Stable

Note: Data is for hexene isomers, which are structurally analogous to the heptene isomers discussed and effectively demonstrate the principles of alkene stability.

Experimental Protocols

To experimentally determine the relative reactivity of this compound and its isomers, the following protocols for common alkene reactions can be employed.

Catalytic Hydrogenation

This experiment measures the rate of hydrogen uptake by different alkenes in the presence of a catalyst. A faster rate of reaction indicates a more reactive alkene.

Materials:

  • Heptene isomers (1-heptene, cis-2-heptene, trans-2-heptene, this compound)

  • Palladium on carbon (10% Pd/C) catalyst

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) balloon or gas burette

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Gas chromatography (GC) apparatus for monitoring reaction progress

Procedure:

  • In a round-bottom flask, dissolve a known amount (e.g., 1.0 mmol) of the heptene isomer in the solvent (e.g., 10 mL).

  • Add the Pd/C catalyst (e.g., 5-10 wt% of the alkene).

  • Seal the flask with a septum and purge with hydrogen gas.

  • Connect a hydrogen-filled balloon or a gas burette to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the consumption of hydrogen gas over time using the gas burette or by taking aliquots of the reaction mixture at regular intervals and analyzing them by GC.

  • The initial rate of hydrogen consumption is a measure of the alkene's reactivity.

Bromination

The reaction of an alkene with bromine results in the disappearance of the reddish-brown color of the bromine solution. The rate of decolorization can be used to compare the reactivity of different alkenes.[8]

Materials:

  • Heptene isomers

  • Bromine (Br₂) solution in a non-reactive solvent (e.g., dichloromethane or carbon tetrachloride) of a known concentration.

  • Test tubes or a spectrophotometer.

  • Pipettes and burettes for accurate measurement.

Procedure:

  • In separate test tubes, place equal, known amounts of each heptene isomer.

  • Add a standard volume of the bromine solution to each test tube simultaneously.

  • Observe the time it takes for the bromine color to disappear in each test tube. A shorter time indicates a more reactive alkene.

  • For a more quantitative analysis, the reaction can be monitored using a spectrophotometer by measuring the decrease in absorbance of the bromine solution at its λmax over time. The initial rate of disappearance of bromine is proportional to the reactivity of the alkene.

Visualizing Reactivity Relationships

The following diagrams illustrate the logical relationships between alkene structure, stability, and reactivity.

Alkene_Reactivity_Workflow Structure Heptene Isomer (e.g., this compound) Substitution Degree of Substitution (Mono, Di, Tri, Tetra) Structure->Substitution Stereochem Stereochemistry (cis vs. trans) Structure->Stereochem Sterics Steric Hindrance Structure->Sterics Stability Alkene Stability Substitution->Stability More substituted = More stable Stereochem->Stability trans > cis Reactivity Reactivity Sterics->Reactivity Increased hindrance = Decreased reactivity Stability->Reactivity More stable = Less reactive

Caption: Relationship between alkene structure and reactivity.

Experimental_Workflow cluster_isomers Heptene Isomers cluster_reactions Reactivity Assays cluster_data Data Analysis Isomer1 1-Heptene Hydrogenation Catalytic Hydrogenation Isomer1->Hydrogenation Bromination Bromination Isomer1->Bromination Isomer2 cis-2-Heptene Isomer2->Hydrogenation Isomer2->Bromination Isomer3 trans-2-Heptene Isomer3->Hydrogenation Isomer3->Bromination Isomer4 This compound Isomer4->Hydrogenation Isomer4->Bromination Rate Measure Reaction Rate (H2 uptake or Br2 disappearance) Hydrogenation->Rate Bromination->Rate Comparison Compare Rates to Determine Relative Reactivity Rate->Comparison

Caption: Experimental workflow for comparing heptene isomer reactivity.

References

A Comparative Analysis of Addition Reactions: 4-Methyl-2-heptene vs. 3-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the regioselectivity of addition reactions to unsymmetrical alkenes is a cornerstone for the strategic construction of complex molecules. This guide provides a detailed comparison of the performance of two structurally isomeric alkenes, 4-methyl-2-heptene and 3-methyl-2-heptene, in three common addition reactions: hydrohalogenation, acid-catalyzed hydration, and hydroboration-oxidation. The discussion is supported by established mechanistic principles that govern the observed product distributions.

Executive Summary

The position of the methyl group in this compound versus 3-methyl-2-heptene significantly influences the outcome of addition reactions. In reactions proceeding through a carbocation intermediate, such as hydrohalogenation and acid-catalyzed hydration, the stability of the potential carbocation dictates the major product, in accordance with Markovnikov's rule. For reactions sensitive to steric hindrance, like hydroboration-oxidation, the approach of the bulky reagent determines the regioselectivity, leading to an anti-Markovnikov product. This guide will dissect these differences, offering predictive insights for researchers in synthetic and medicinal chemistry.

Comparative Data on Product Distribution

The following tables summarize the predicted major and minor products for the addition reactions of this compound and 3-methyl-2-heptene. The product ratios are illustrative and based on the established principles of regioselectivity. Actual experimental yields may vary.

Hydrohalogenation (with HBr)
Starting MaterialMajor ProductMinor ProductRationale for Regioselectivity
This compound 3-Bromo-4-methylheptane2-Bromo-4-methylheptaneFormation of the more stable tertiary carbocation at C3 is favored over the secondary carbocation at C2.
3-Methyl-2-heptene 3-Bromo-3-methylheptane2-Bromo-3-methylheptaneFormation of the more stable tertiary carbocation at C3 is significantly favored over the secondary carbocation at C2.
Acid-Catalyzed Hydration (H₂O, H₂SO₄)
Starting MaterialMajor ProductMinor ProductRationale for Regioselectivity
This compound 4-Methyl-3-heptanol4-Methyl-2-heptanolThe reaction proceeds via the more stable tertiary carbocation intermediate at the C3 position.[1]
3-Methyl-2-heptene 3-Methyl-3-heptanol3-Methyl-2-heptanolThe formation of a tertiary carbocation at C3 is highly favored, leading to the corresponding alcohol as the major product.[2]
Hydroboration-Oxidation (1. BH₃-THF, 2. H₂O₂, NaOH)
Starting MaterialMajor ProductMinor ProductRationale for Regioselectivity
This compound 4-Methyl-2-heptanol4-Methyl-3-heptanolThe boron atom adds to the less sterically hindered carbon of the double bond (C2), leading to the anti-Markovnikov product.[3]
3-Methyl-2-heptene 3-Methyl-2-heptanol3-Methyl-3-heptanolBoron adds to the less sterically hindered C2 position, resulting in the anti-Markovnikov alcohol upon oxidation.[3]

Reaction Mechanisms and Visualizations

The regiochemical outcomes of these addition reactions are dictated by their respective mechanisms. The following diagrams, rendered in DOT language, illustrate the key steps and intermediates that determine the product distribution for both this compound and 3-methyl-2-heptene.

Hydrohalogenation and Acid-Catalyzed Hydration: The Carbocation Pathway

These reactions proceed through a carbocation intermediate, with the stability of this intermediate determining the major product. According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more substituted, and therefore more stable, carbocation.[4]

G cluster_0 Addition to this compound cluster_1 Addition to 3-Methyl-2-heptene Alkene_4 This compound Carbocation_4_major Tertiary Carbocation (Major) Alkene_4->Carbocation_4_major + H+ (favored) Carbocation_4_minor Secondary Carbocation (Minor) Alkene_4->Carbocation_4_minor + H+ (disfavored) HBr_4 H-Br Product_4_major 3-Bromo-4-methylheptane (Major) Carbocation_4_major->Product_4_major + Br- Product_4_minor 2-Bromo-4-methylheptane (Minor) Carbocation_4_minor->Product_4_minor + Br- Alkene_3 3-Methyl-2-heptene Carbocation_3_major Tertiary Carbocation (Major) Alkene_3->Carbocation_3_major + H+ (highly favored) Carbocation_3_minor Secondary Carbocation (Minor) Alkene_3->Carbocation_3_minor + H+ (highly disfavored) HBr_3 H-Br Product_3_major 3-Bromo-3-methylheptane (Major) Carbocation_3_major->Product_3_major + Br- Product_3_minor 2-Bromo-3-methylheptane (Minor) Carbocation_3_minor->Product_3_minor + Br-

Caption: Carbocation pathway for hydrohalogenation.

Hydroboration-Oxidation: A Sterically Controlled Pathway

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the addition of borane (BH₃) across the double bond in a concerted, syn-addition. The boron atom, being the bulkier part of the reagent, preferentially adds to the less sterically hindered carbon of the double bond. The subsequent oxidation step replaces the boron with a hydroxyl group with retention of stereochemistry.[3]

G cluster_0 Hydroboration of this compound cluster_1 Hydroboration of 3-Methyl-2-heptene Alkene_4 This compound Organoborane_4 Organoborane Intermediate (B at C2) Alkene_4->Organoborane_4 1. BH3-THF BH3_4 BH3-THF Product_4 4-Methyl-2-heptanol (Major) Organoborane_4->Product_4 2. H2O2, NaOH Alkene_3 3-Methyl-2-heptene Organoborane_3 Organoborane Intermediate (B at C2) Alkene_3->Organoborane_3 1. BH3-THF BH3_3 BH3-THF Product_3 3-Methyl-2-heptanol (Major) Organoborane_3->Product_3 2. H2O2, NaOH

Caption: Hydroboration-oxidation pathway.

Experimental Protocols

The following are generalized experimental protocols for the three types of addition reactions discussed. These should be adapted and optimized for specific laboratory conditions and safety protocols.

General Protocol for Hydrohalogenation (e.g., with HBr)
  • Reaction Setup: In a fume hood, dissolve the alkene (1 equivalent) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of HBr: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench any excess HBr by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to isolate the major and minor products.

General Protocol for Acid-Catalyzed Hydration
  • Reaction Setup: To a round-bottom flask containing the alkene (1 equivalent), add a mixture of water and a catalytic amount of a strong acid, such as sulfuric acid (typically a 50% aqueous solution).[5]

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating to facilitate the reaction.[5] The reaction is typically reversible.[6]

  • Reaction Monitoring: Monitor the disappearance of the alkene by GC or TLC.

  • Workup: After the reaction reaches equilibrium or completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic extract with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. Purify the resulting alcohol by distillation or column chromatography.

General Protocol for Hydroboration-Oxidation
  • Hydroboration Step: In a flame-dried, two-necked round-bottom flask under a nitrogen or argon atmosphere, dissolve the alkene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF, approximately 0.33 equivalents for a trialkylborane) dropwise. Allow the reaction to stir at 0 °C for one hour and then at room temperature for an additional hour.[7]

  • Oxidation Step: Cool the reaction mixture back to 0 °C. Slowly and carefully add a solution of 3M sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, ensuring the temperature remains below 40 °C.[7]

  • Reaction Completion: Stir the mixture at room temperature for at least one hour or until the reaction is complete as indicated by TLC or GC analysis.

  • Workup: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The desired alcohol can be purified by distillation or flash column chromatography.

Conclusion

The regiochemical outcomes of addition reactions to this compound and 3-methyl-2-heptene are predictable based on the underlying reaction mechanisms. For reactions involving carbocation intermediates, the formation of the more stable carbocation dictates the major product. In the case of 3-methyl-2-heptene, the potential for a highly stable tertiary carbocation leads to a very high degree of regioselectivity. For this compound, the choice between a tertiary and a secondary carbocation still strongly favors the formation of the tertiary intermediate. In contrast, hydroboration-oxidation is governed by steric factors, leading to the anti-Markovnikov product in both cases, with the boron attacking the less substituted carbon of the double bond. A thorough understanding of these principles is crucial for the rational design of synthetic routes in research and development.

References

A Comparative Guide to Confirming the Structure of Synthesized 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target molecule is contingent not only on the reaction itself but also on the rigorous confirmation of its chemical structure. For a compound such as 4-Methyl-2-heptene, a simple alkene, the possibility of forming positional and stereoisomers necessitates a multi-technique analytical approach. This guide provides a comparative overview of standard analytical methods used to unequivocally confirm the structure of (E)-4-Methyl-2-heptene, distinguishing it from potential isomeric byproducts like its (Z)-isomer and 4-methyl-1-heptene.

Analytical Techniques Overview

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the most detailed information about the carbon-hydrogen framework, including connectivity, the chemical environment of atoms, and stereochemistry.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, particularly the carbon-carbon double bond and its substitution pattern.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural clues based on its fragmentation patterns.

  • Gas Chromatography (GC): Separates the synthesized product from impurities and other isomers, providing information on purity and allowing for the characterization of individual components when coupled with a detector like a mass spectrometer (GC-MS).

The following sections detail the expected results from each technique and compare them across the target molecule and its common isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.

  • Data Processing: The software automatically performs the Fourier transform to generate the spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the synthesized product mixture in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230°C.

Data Presentation and Comparison

The key to confirming the structure of (E)-4-Methyl-2-heptene is to compare its analytical data with the expected data for potential isomers. The following tables summarize the predicted and known data for the target molecule and its alternatives.

¹H NMR Spectral Data Comparison (Predicted, CDCl₃)
Assignment (E)-4-Methyl-2-heptene (Z)-4-Methyl-2-heptene 4-Methyl-1-heptene
H1 (CH₃-C=)~1.65 ppm (d)~1.60 ppm (d)~4.9-5.0 ppm (m)
H2 (=CH-)~5.3-5.4 ppm (dq)~5.2-5.3 ppm (dq)~5.7-5.8 ppm (m)
H3 (=CH-)~5.3-5.4 ppm (dd)~5.2-5.3 ppm (dd)~2.0 ppm (m)
H4 (-CH-)~2.1 ppm (m)~2.5 ppm (m)~1.4 ppm (m)
H5 (-CH₂-)~1.2-1.3 ppm (m)~1.2-1.3 ppm (m)~1.2-1.3 ppm (m)
H6 (-CH₂-)~1.2-1.3 ppm (m)~1.2-1.3 ppm (m)~1.2-1.3 ppm (m)
H7 (CH₃-CH₂)~0.85 ppm (t)~0.85 ppm (t)~0.85 ppm (t)
H8 (CH₃-CH)~0.95 ppm (d)~0.95 ppm (d)~0.90 ppm (d)
J₂-₃ Coupling ~15 Hz (trans)~10 Hz (cis)N/A

Note: 'd' denotes doublet, 't' triplet, 'q' quartet, 'm' multiplet. The most significant differentiator is the coupling constant (J) between the vinylic protons (H2 and H3), which is significantly larger for the trans (E) isomer.

¹³C NMR Spectral Data Comparison (Predicted, CDCl₃)
Carbon Atom (E)-4-Methyl-2-heptene (Z)-4-Methyl-2-heptene 4-Methyl-1-heptene
C1 ~17.8 ppm~12.5 ppm~114.2 ppm
C2 ~125.0 ppm~124.0 ppm~140.0 ppm
C3 ~135.0 ppm~134.0 ppm~38.9 ppm
C4 ~39.5 ppm~34.0 ppm~34.5 ppm
C5 ~30.0 ppm~29.5 ppm~29.8 ppm
C6 ~20.5 ppm~20.6 ppm~20.7 ppm
C7 ~14.2 ppm~14.3 ppm~14.3 ppm
C8 (Methyl on C4)~20.0 ppm~20.2 ppm~20.1 ppm

Note: The chemical shifts of the sp² carbons (C2, C3) and the allylic carbons (C1, C4) are highly diagnostic for distinguishing between these isomers.

IR Spectroscopy Data Comparison
Vibrational Mode (E)-4-Methyl-2-heptene (Z)-4-Methyl-2-heptene 4-Methyl-1-heptene
=C-H Stretch ~3020 cm⁻¹~3015 cm⁻¹~3080 cm⁻¹
C-H Stretch (sp³) 2850-2960 cm⁻¹2850-2960 cm⁻¹2850-2960 cm⁻¹
C=C Stretch ~1670 cm⁻¹ (weak)~1660 cm⁻¹ (weak)~1640 cm⁻¹ (medium)
=C-H Bend (oop) ~965 cm⁻¹ (strong) ~700 cm⁻¹ (medium)~990 & 910 cm⁻¹ (strong)

Note: The out-of-plane (oop) =C-H bending vibration is the most telling feature. A strong band around 965 cm⁻¹ is characteristic of a trans-disubstituted alkene. The terminal alkene (1-heptene isomer) shows two distinct strong bands.

GC-MS Data Comparison
Parameter (E)-4-Methyl-2-heptene (Z)-4-Methyl-2-heptene 4-Methyl-1-heptene
Molecular Ion (M⁺) m/z 112m/z 112m/z 112
Key Fragments m/z 83, 69, 55, 41m/z 83, 69, 55, 41m/z 83, 70, 56, 41
Base Peak m/z 41 or 55m/z 41 or 55m/z 41 or 56
Kovats RI (non-polar) ~757-763~753-758~746-755

Note: While mass spectra of isomers can be similar, the relative abundances of fragments may differ. The most reliable distinction comes from the Gas Chromatography retention index (Kovats RI), where the isomers are typically well-separated on a standard non-polar column.

Visualization of Workflows

Experimental and Confirmation Workflow

The overall process from synthesis to final structure confirmation can be visualized as a logical flow.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction (e.g., Wittig, Elimination) start->reaction workup Reaction Workup & Purification (e.g., Extraction, Chromatography) reaction->workup sample Purified Product workup->sample gcms GC-MS Analysis sample->gcms nmr NMR (1H, 13C) sample->nmr ir IR Spectroscopy sample->ir data Compare Data to References & Isomer Predictions gcms->data nmr->data ir->data confirm Structure Confirmed: (E)-4-Methyl-2-heptene data->confirm

Caption: Workflow from synthesis to structural confirmation.

Decision Pathway for Spectral Interpretation

This diagram illustrates the logic used to confirm the target structure by combining data from multiple techniques.

G start Analyze Product Mixture ms MS: m/z = 112? start->ms ir IR: Strong band ~965 cm-1? ms->ir Yes isomer Isomer or Impurity Present ms->isomer No nmr 1H NMR: J ≈ 15 Hz? ir->nmr Yes ir->isomer No gc GC: Matches RI of (E)-isomer? nmr->gc Yes nmr->isomer No confirmed Structure is (E)-4-Methyl-2-heptene gc->confirmed Yes gc->isomer No

Caption: Decision tree for confirming (E)-4-Methyl-2-heptene.

By systematically applying these analytical techniques and comparing the resulting data against known values for potential isomers, researchers can confidently confirm the structure of synthesized this compound.

Inter-laboratory Validation of Analytical Methods for 4-Methyl-2-heptene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of 4-Methyl-2-heptene. It is intended for researchers, scientists, and drug development professionals involved in the analysis of volatile organic compounds. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix. This document presents a comparison of common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with illustrative performance characteristics.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of a small, volatile, non-polar compound like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Limit of Detection (LOD) Low ng/mL to pg/mLLow µg/mL to high ng/mL
Limit of Quantitation (LOQ) Low ng/mLLow µg/mL
Specificity High (based on retention time and mass spectrum)Moderate to High (dependent on chromatographic separation and detector)
Typical Run Time 10 - 30 minutes15 - 45 minutes

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of this compound

This protocol provides a general procedure for the quantitative analysis of this compound in a solvent matrix.

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (MSD).

  • Autosampler for automated injections.

  • Data acquisition and processing software.

2. Materials and Reagents:

  • This compound standard (purity ≥ 98%)

  • High-purity solvent (e.g., hexane or pentane) for sample and standard dilution.

  • GC column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

4. Sample Preparation:

  • Accurately dilute the sample with the chosen solvent to bring the concentration of this compound within the calibration range.

  • If the sample is in a complex matrix, a sample preparation step such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.

5. GC-MS Conditions:

  • Inlet:

    • Injection volume: 1 µL

    • Inlet temperature: 250 °C

    • Injection mode: Splitless or split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Acquisition mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 112, 97, 83, 69, 55, 41). A full scan mode (e.g., m/z 40-200) can be used for qualitative identification.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the inter-laboratory validation of analytical methods.

Inter_Laboratory_Validation_Workflow A Method Development & Single-Lab Validation B Develop Validation Protocol A->B Define parameters C Select Participating Laboratories B->C Recruit labs D Prepare & Distribute Homogeneous Samples C->D Ship samples E Laboratories Analyze Samples Using Standardized Method D->E Analysis phase F Collect & Statistically Analyze Data E->F Submit results G Evaluate Method Performance (Repeatability & Reproducibility) F->G Calculate RSDr & RSDR H Final Validation Report G->H Summarize findings

Caption: Workflow for an inter-laboratory analytical method validation study.

Analytical_Method_Selection_Logic Start Start: Need to Analyze this compound IsVolatile Is the analyte volatile? Start->IsVolatile UseGC GC-MS is a suitable primary technique IsVolatile->UseGC Yes ConsiderHPLC Consider HPLC if derivatization is feasible or UV chromophore exists IsVolatile->ConsiderHPLC No End Method Selected UseGC->End ConsiderHPLC->End

Caption: Decision logic for selecting an analytical method for this compound.

Biological Activity of 4-Methyl-2-heptene and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of 4-Methyl-2-heptene and its various isomers. Despite its defined chemical structure, there is a notable absence of published research detailing its pharmacological, toxicological, or any other biological effects. This lack of data prevents a direct comparative analysis based on experimental evidence.

This guide, therefore, serves to highlight the current void in research and to provide a foundational context based on the biological activities of structurally related, albeit more complex, molecules. The information presented for other compounds is for illustrative purposes to underscore the types of biological activities that can be influenced by isomerism.

Comparative Data on Biological Activity

Due to the absence of specific data for this compound and its isomers, a quantitative comparison is not possible. Research on other isomeric compounds demonstrates that even subtle changes in molecular structure can lead to significant differences in biological activity. For instance, studies on positional isomers of other organic molecules have shown variations in their antimicrobial and cytotoxic effects. However, without experimental data on this compound, any such comparison would be purely speculative.

Experimental Protocols

The generation of meaningful comparative data for this compound and its isomers would necessitate a series of foundational biological assays. A general experimental workflow to assess the biological activity of these compounds would typically involve the following stages:

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Studies A Compound Synthesis & Purification (this compound & Isomers) B In vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC, MBC) A->C D Receptor Binding Assays B->D E Enzyme Inhibition Assays B->E F Gene Expression Analysis C->F G Animal Model of Disease D->G E->G F->G H Toxicology & Pharmacokinetic Studies G->H I Data Analysis & Comparison H->I

Caption: A generalized workflow for assessing the biological activity of novel compounds.

A detailed experimental protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, would be as follows:

MTT Cytotoxicity Assay Protocol

  • Cell Culture: Human cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of this compound and its isomers are prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized with a solvent such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 (half-maximal inhibitory concentration) values are then determined from the dose-response curves.

Signaling Pathways

Without any identified biological targets or effects of this compound, it is impossible to depict any relevant signaling pathways. The elucidation of such pathways would be a downstream consequence of the experimental workflow described above, following the identification of a specific biological activity.

For instance, if a compound were found to have anti-inflammatory properties, further research might investigate its effect on pathways like the NF-κB signaling cascade:

nf_kb_pathway cluster_0 Hypothetical Anti-inflammatory Action Compound This compound Isomer IKK IKK Complex Compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Transcription NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Genes Activation

Caption: A hypothetical inhibition of the NF-κB pathway by a bioactive compound.

The current body of scientific literature does not contain information on the biological activity of this compound or its isomers. To address this knowledge gap, a systematic investigation employing a range of in vitro and in vivo assays is required. The findings from such studies would be crucial in determining the potential applications or risks associated with these compounds for researchers, scientists, and drug development professionals. Until such research is conducted and published, any discussion of the comparative biological activity of these isomers remains speculative.

Comparative study of different synthesis routes for 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of specific alkene isomers is a critical task. This guide provides a comparative analysis of various synthetic routes to produce 4-Methyl-2-heptene, a valuable unsaturated hydrocarbon intermediate. The following sections detail plausible synthetic strategies, including the Wittig reaction, a Grignard reaction followed by dehydration, and dehydrohalogenation. Each method is evaluated based on starting materials, reaction complexity, and potential yield, offering a framework for selecting the most suitable approach for a given research or production goal.

Comparison of Synthetic Routes

The selection of an optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired product purity, and scalability. The table below summarizes the key aspects of the discussed synthetic pathways.

ParameterWittig ReactionGrignard Reaction & DehydrationDehydrohalogenation
Starting Materials 2-Pentanone, Ethyltriphenylphosphonium bromidePropionaldehyde, sec-Butylmagnesium bromide4-Methyl-2-heptanol or 2-Bromo-4-methylheptane
Key Transformation Olefination of a ketoneNucleophilic addition followed by eliminationElimination of H₂O or HBr
Number of Steps 121 or 2 (depending on precursor)
Potential Advantages Good control over double bond position.Utilizes readily available starting materials.Can be a high-yielding elimination.
Potential Challenges Formation of triphenylphosphine oxide byproduct can complicate purification. Stereoselectivity (E/Z mixture) may need to be controlled.Two-step process. Dehydration may lead to a mixture of alkene isomers (regio- and stereoisomers).Preparation of the alkyl halide precursor may be required. Potential for competing substitution reactions.
Estimated Yield Moderate to HighModerateModerate to High

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes. These protocols are based on established chemical principles and analogous transformations.

Wittig Reaction

This one-step route offers a direct conversion of a ketone to the desired alkene. The reaction involves the formation of a phosphorus ylide from a phosphonium salt, which then reacts with a ketone.

Reaction Scheme:

CH₃CH₂CH + CH₃CH₂CH(MgBr)CH₃ -> CH₃CH₂CH(OH)CH(CH₃)CH₂CH₃ --[H⁺, Heat]--> CH₃CH₂CH=C(CH₃)CH₂CH₃ + H₂O

CH₃CH₂CH₂CH(CH₃)CH₂CH₃ + KOC(CH₃)₃ -> CH₃CH₂CH=C(CH₃)CH₂CH₃ + KC(CH₃)₃OH + KBr

Caption: Decision workflow for selecting a synthesis route for this compound.

This guide provides a foundational understanding of the different approaches to synthesizing this compound. The choice of method will ultimately be determined by the specific requirements of the research or production context, including factors such as desired purity, scale, cost, and available laboratory equipment. Further optimization of the presented protocols may be necessary to achieve desired yields and purity levels.

Purity assessment of 4-Methyl-2-heptene using different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical entities is a cornerstone of reliable research and drug development. For a simple alkene like 4-Methyl-2-heptene (C₈H₁₆), which possesses both positional and geometric isomers, a multi-faceted analytical approach is crucial to ensure its chemical integrity. This guide provides a comparative overview of three powerful analytical techniques for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound.

ParameterGas Chromatography (GC-FID)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Application Quantitative analysis of volatile impurities, isomeric ratio determination.Absolute purity determination, structural confirmation.Identification and quantification of volatile impurities, structural elucidation of unknowns.
Principle Separation based on boiling point and polarity, detection by flame ionization.Nuclear spin resonance in a magnetic field, signal intensity proportional to molar concentration.Separation by GC, followed by ionization and mass-to-charge ratio analysis.
Limit of Detection (LOD) Low ppm to high ppb range.~0.1% for impurities.Low ppb to ppt range.
Limit of Quantitation (LOQ) High ppb to low ppm range.~0.2% for impurities.High ppt to low ppb range.
Precision (RSD) < 2%< 1%< 5%
Accuracy High, dependent on calibration.High, primary ratio method.High, dependent on calibration.
Sample Throughput HighMediumHigh
Key Advantages Robust, excellent for isomeric separation, cost-effective for routine analysis.Provides absolute purity without a specific reference standard of the analyte, non-destructive.High sensitivity and selectivity, provides structural information of impurities.
Key Limitations Requires reference standards for identification and quantification, destructive.Lower sensitivity than chromatographic methods, requires careful sample preparation.Destructive, may have challenges in differentiating some isomers based on mass spectra alone.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are tailored for the analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for determining the percentage of this compound and quantifying its isomers and other volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane or pentane) in a volumetric flask.

  • If an internal standard is used for quantification, add a known amount of the internal standard (e.g., nonane) to the solution.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis: The percentage purity is calculated based on the relative peak areas. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[1][2]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.[3]

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay (D1): 5 times the longest T₁ of the signals of interest (typically 20-30 s for quantitative accuracy).

    • Acquisition Time (AQ): At least 3 seconds.

    • Spectral Width (SW): Sufficient to cover all signals of interest (e.g., 0-10 ppm).

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., one of the olefinic protons) and a signal from the internal standard.

Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte and I_std are the integrals of the analyte and standard signals, respectively.

  • N_analyte and N_std are the number of protons giving rise to the respective signals.

  • MW_analyte and MW_std are the molecular weights of the analyte and standard.

  • m_analyte and m_std are the masses of the analyte and standard.

  • Purity_std is the certified purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for identifying and quantifying trace impurities.[4]

Sample Preparation:

  • The sample preparation is similar to that for GC-FID. A more dilute solution may be used depending on the sensitivity of the instrument.

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program: Same as for GC-FID.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for higher sensitivity, using a calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for purity assessment and the fundamental principle of gas chromatography.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution GC_FID GC-FID Analysis Dissolution->GC_FID qNMR qNMR Analysis Dissolution->qNMR GC_MS GC-MS Analysis Dissolution->GC_MS Data_Processing Data Processing & Integration GC_FID->Data_Processing qNMR->Data_Processing GC_MS->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Logical workflow for the purity assessment of this compound.

Gas_Chromatography_Principle cluster_0 Injection cluster_1 Separation cluster_2 Detection cluster_3 Output Injector Injector Port Sample_Vaporization Sample Vaporization Injector->Sample_Vaporization GC_Column GC Column (Stationary Phase) Sample_Vaporization->GC_Column Carrier Gas Flow Separation Separation based on Boiling Point & Polarity GC_Column->Separation Detector Detector (FID or MS) Separation->Detector Signal Generation of Signal Detector->Signal Chromatogram Chromatogram (Peak vs. Retention Time) Signal->Chromatogram

Caption: Fundamental principle of Gas Chromatography for chemical separation.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 4-Methyl-2-heptene, a flammable liquid commonly used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety Precautions

This compound is a highly flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation, drowsiness, or dizziness.[1] Ingestion and entry into airways may be fatal.

In case of a spill or leak:

  • Eliminate Ignition Sources: Immediately extinguish any open flames, and remove all sources of heat, sparks, and static discharge.[2][3][4] Use only non-sparking tools.[3][4]

  • Ensure Adequate Ventilation: Use only in a well-ventilated area or outdoors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection. If ventilation is inadequate, wear a suitable respirator.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Contain and collect spillage with non-combustible, absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[4]

  • Do not allow the chemical to enter drains, as this can create an explosion risk. [2][5][6]

Logistical Disposal Plan

The disposal of this compound is regulated under hazardous waste laws. It is classified as a Class 3 Flammable Liquid.[7][8] All hazardous waste must be managed from "cradle-to-grave," meaning it is tracked from generation to final disposal.[8][9]

Step-by-Step Disposal Procedure:

  • Waste Determination: As a generator of hazardous waste, you must first determine that the this compound is a waste product.[9]

  • Containerization:

    • Collect the waste this compound in a compatible container. The original container is often the best option.[5][10] If not available, use a suitable glass, plastic, or metal container that can be tightly sealed.[5]

    • Containers must be kept tightly closed except when adding waste.[2][5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and identify the contents as "Waste this compound."[5] Vague identifiers like "Solvent Waste" are not acceptable.[5]

    • The label should also include any associated hazard warnings (e.g., "Flammable").

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from heat and all sources of ignition.[2][8]

    • Store flammable liquids separately from other hazardous materials like acids, bases, and oxidizers.[11]

    • Flammable liquids should not be stored in areas used for exits, stairways, or the safe passage of people.[7]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][8]

    • It is illegal to dispose of flammable liquids down the drain or in the regular trash.[5][6][10]

Quantitative Data Summary

ParameterValueReference
Flash Point< 60 °C (140 °F) (Classified as ignitable hazardous waste)[5]
Maximum Storage Outside Approved Cabinet25 gallons[7]
Maximum Storage in a Single Cabinet60 gallons[7]
Maximum Number of Cabinets per Storage Area3[7]

Disposal Workflow

A 1. Waste Identification (this compound for disposal) B 2. Select Appropriate Waste Container (Original or compatible, sealable container) A->B C 3. Label Container Correctly ('Hazardous Waste', 'Waste this compound', Flammable Symbol) B->C D 4. Store Safely (Cool, dry, well-ventilated area away from ignition sources) C->D E 5. Arrange for Professional Disposal (Contact EH&S or licensed contractor) D->E F 6. Documentation (Maintain records of disposal) E->F

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and federal regulations.

References

Personal protective equipment for handling 4-Methyl-2-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-2-heptene (CAS No. 3404-56-6) was readily available. The following guidance is based on the safety data for structurally similar chemicals, such as trans-2-heptene and 4-methyl-1-pentene, and general best practices for handling flammable and irritant liquid chemicals in a laboratory setting. It is imperative to consult the specific SDS for this compound as soon as it is available and to conduct a thorough risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a highly flammable liquid and may cause skin, eye, and respiratory irritation. It could also pose an aspiration hazard if swallowed.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Minimum PPE Requirements:

PPE CategorySpecification
Eye Protection ANSI-approved safety goggles or a full-face shield where splashing is a risk.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness for incidental contact; heavier-duty gloves like butyl rubber for prolonged contact or higher volumes).[3][5]
Body Protection Flame-resistant lab coat worn over clothing that covers the entire body.[3][4] For larger quantities, a chemical-resistant apron or suit may be necessary.
Footwear Closed-toe, solid-top shoes made of a non-porous material.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.

Preparation:

  • Information Review: Thoroughly read and understand the Safety Data Sheet (if available) and this handling guide.

  • Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and waste containers, before handling the chemical.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[6][7]

Handling:

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a properly functioning chemical fume hood.[3][5][6]

  • Grounding: When transferring from metal containers, ensure proper grounding and bonding to prevent static electricity buildup.[4][7]

  • Container Management: Keep containers of this compound tightly sealed when not in use.[5] Use bottle carriers when transporting glass containers.[7]

  • Avoid Incompatible Materials: Store and handle away from strong oxidizing agents.[8]

Post-Handling:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled hazardous waste container.[9][10] The container should be compatible with flammable organic liquids.

  • Contaminated Materials: Dispose of any materials contaminated with this compound (e.g., gloves, absorbent pads, and pipette tips) in a separate, sealed, and labeled hazardous waste container.

Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[10]

  • Storage: Store waste containers in a designated, well-ventilated, and cool satellite accumulation area away from ignition sources and incompatible materials.[9][11]

Final Disposal:

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[9][12] It is illegal to dispose of flammable liquids down the drain or in regular trash.[12]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal Phase prep1 Review SDS & Protocol prep2 Verify Fume Hood Certification prep1->prep2 prep3 Gather PPE & Materials prep2->prep3 prep4 Eliminate Ignition Sources prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Transfer & Use Chemical handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 post1 Segregate & Label Waste handle3->post1 post2 Decontaminate Work Area post1->post2 post5 Store Waste in Designated Area post1->post5 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.